Ladarixin
Description
This compound is an orally bioavailable, small molecule, dual inhibitor of C-X-C motif chemokine receptors 1 (CXCR1) and 2 (CXCR2), with potential anti-inflammatory and antineoplastic activities. Upon oral administration, this compound selectively targets and allosterically binds to CXCR 1 and 2, thereby preventing CXCR1 and CXCR2 activation by their ligand and pro-inflammatory chemokine interleukin 8 (IL-8 or CXCL8). This inhibits CXCR1/2-mediated signaling, which inhibits inflammatory processes, reduces both the recruitment and migration of immunosuppressive myeloid-derived suppressor cells (MDSCs) and neutrophils in the tumor microenvironment (TME), and abrogates the immunosuppressive-induced nature of the TME. This allows effector cells, such as natural killer (NK) cells and cytotoxic T-lymphocytes (CTLs), to kill and eliminate cancer cells, and inhibits tumor cell migration, metastasis, angiogenesis and tumor cell proliferation. CXCR1 and 2, G protein-coupled receptor proteins located on myeloid cells and certain tumor cells, play key roles in the immunosuppressive nature of the TME, tumor metastasis, resistance to chemotherapeutic agents and myeloid cell suppression. They also play a key role in inflammation and their expression is elevated in several inflammatory-driven diseases.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
Properties
IUPAC Name |
[4-[(2R)-1-(methanesulfonamido)-1-oxopropan-2-yl]phenyl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO6S2/c1-7(10(16)15-22(2,17)18)8-3-5-9(6-4-8)21-23(19,20)11(12,13)14/h3-7H,1-2H3,(H,15,16)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLPYOCJHQSVSZ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234030 | |
| Record name | Ladarixin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849776-05-2 | |
| Record name | Ladarixin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849776052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ladarixin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16212 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ladarixin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LADARIXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEH7Q6472O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ladarixin's Mechanism of Action in Type 1 Diabetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ladarixin is an orally available, non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. In the context of type 1 diabetes (T1D), its primary mechanism of action is the disruption of the CXCL8 (interleukin-8) signaling pathway, a key mediator in the inflammatory cascade that leads to the autoimmune destruction of pancreatic β-cells. By blocking CXCR1/2, this compound effectively inhibits the recruitment of neutrophils and other pro-inflammatory myeloid cells to the pancreatic islets, thereby reducing insulitis and preserving β-cell function. Preclinical studies in rodent models of T1D have demonstrated the potential of this compound to prevent and even reverse diabetes. Clinical trials are ongoing to evaluate its efficacy and safety in humans with recent-onset T1D.
Core Mechanism of Action: CXCR1/2 Inhibition
Type 1 diabetes is characterized by the infiltration of immune cells into the pancreatic islets, a process known as insulitis, which ultimately leads to the destruction of insulin-producing β-cells.[1][2] The chemokine CXCL8, and its rodent homolog, are potent neutrophil chemoattractants that are upregulated in the pancreas during the development of T1D.[3][4] CXCL8 exerts its effects by binding to two G protein-coupled receptors: CXCR1 and CXCR2, which are highly expressed on neutrophils and other myeloid cells.[5]
This compound acts as a dual, non-competitive allosteric inhibitor of both CXCR1 and CXCR2. This allosteric modulation prevents the receptor from undergoing the conformational changes necessary for downstream signaling, even in the presence of its natural ligands like CXCL8. The consequence of this inhibition is a significant reduction in the chemotaxis of neutrophils and other CXCR2+ myeloid cells to the site of inflammation in the pancreatic islets. This disruption of the inflammatory cascade is the cornerstone of this compound's therapeutic potential in T1D.
Signaling Pathway of this compound's Action
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound has been evaluated in multiple preclinical models and is currently under investigation in clinical trials. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of this compound in Preclinical Models of Type 1 Diabetes
| Model | Treatment and Dosage | Key Parameters Measured | Results | Reference(s) |
| Multiple Low-Dose (MLD) Streptozotocin (STZ)-Induced Diabetes in C57BL/6 Mice | This compound (dose not specified) for 14 days, starting at different time points post-STZ injection. | Median diabetes-free time | Treatment started at day 0: 29 ± 16 days (p=0.002 vs. control). Treatment started at day +5: 16 ± 3 days (p=0.031 vs. control). | |
| MLD STZ-Induced Diabetes in C57BL/6 Mice | Reparixin (another CXCR1/2 inhibitor) 8 mg/h/kg from day -1 to day +6 post-STZ. | Median diabetes-free time | Reparixin: 12 ± 0.6 days. Vehicle: 7 ± 0.6 days (p=0.001). | |
| Non-Obese Diabetic (NOD) Mice with Recent-Onset Diabetes | This compound (15 mg/kg/day) for 14 days. | Reversal of diabetes | Diabetes reversed in 22 of 28 (78%) this compound-treated mice vs. 2 of 22 (9%) in the vehicle group (p<0.001). | |
| STZ-Induced Diabetes in Male Rats (Early Treatment) | This compound daily from 4 to 8 weeks post-STZ. | Blood Glucose Levels (5 weeks post-STZ) | This compound: 425.2 ± 10.4 mg/dL. Vehicle: 501.69 ± 11.11 mg/dL (p<0.0001). | |
| STZ-Induced Diabetes in Male Rats (Early Treatment) | This compound daily from 4 to 8 weeks post-STZ. | Insulin Levels (7 weeks post-STZ) | This compound: 135 ± 13 pg/mL. Vehicle: 59.72 ± 14.94 pg/mL (p=0.025). | |
| STZ-Induced Diabetes in Male Rats (Late Treatment) | This compound daily from 8 to 12 weeks post-STZ. | Blood Glucose Levels (9 weeks post-STZ) | No significant effect on hyperglycemia. | |
| STZ-Induced Diabetes in Male Rats (Late Treatment) | This compound daily from 8 to 12 weeks post-STZ. | Pancreatic Insulin-Positive Cells (12 weeks post-STZ) | No significant effect on the number of β-cells. |
Table 2: Key Outcomes from Phase 2 Clinical Trial (MEX0114) in Adults with New-Onset T1D
| Parameter | Treatment Group | Placebo Group | P-value | Reference(s) |
| Primary Endpoint: C-peptide AUC response to MMTT at 13 weeks | No statistically significant difference | - | Not significant | |
| Subpopulation Analysis: C-peptide AUC at 6 months (baseline fasting C-peptide <0.205 nmol/l) | Statistically significant effect | - | p=0.041 | |
| Secondary Endpoint: HbA1c < 7% and daily insulin <0.50 IU/kg at 26 weeks | 76.6% of patients | 45.8% of patients | p=0.0095 |
Experimental Protocols
MLD-STZ Induced Diabetes Model in Mice
This model is used to study inflammation-mediated islet damage.
-
Animals: Male C57BL/6 mice are typically used.
-
Induction of Diabetes: Mice receive intraperitoneal (i.p.) injections of a low dose of streptozotocin (e.g., 40 mg/kg/day) for five consecutive days. STZ is freshly dissolved in a citrate buffer (pH 4.5).
-
Treatment: this compound or vehicle is administered, often orally, for a specified duration (e.g., 14 days), starting at various time points relative to the first STZ injection to assess prevention or intervention.
-
Monitoring: Blood glucose levels are monitored regularly from a tail vein blood sample. Diabetes is typically defined as two consecutive non-fasting blood glucose readings above a certain threshold (e.g., 250 mg/dL).
-
Endpoint Analysis: The primary endpoint is often the median diabetes-free time. Pancreatic tissue can be collected for histological analysis of insulitis.
NOD Mouse Model of Autoimmune Diabetes
The NOD mouse is a spontaneous model of autoimmune diabetes that closely mimics human T1D.
-
Animals: Female NOD mice are primarily used due to their higher incidence of spontaneous diabetes.
-
Monitoring for Diabetes Onset: Mice are monitored for glycosuria and blood glucose levels, typically starting from 10-12 weeks of age.
-
Treatment Initiation: Once recent-onset diabetes is confirmed (e.g., two consecutive non-fasting blood glucose readings ≥250 mg/dL), treatment with this compound (e.g., 15 mg/kg/day) or vehicle is initiated for a defined period (e.g., 14 days).
-
Efficacy Assessment: The primary outcome is the rate of diabetes reversal, defined as a return to normoglycemia. Long-term follow-up monitors the duration of remission.
-
Immunological Analysis: At the end of the study, blood, spleen, bone marrow, and lymph nodes can be collected to analyze leukocyte distribution by flow cytometry. Pancreatic tissue is processed for histological assessment of insulitis.
Mixed-Meal Tolerance Test (MMTT) in Clinical Trials
The MMTT is a standardized method to assess residual β-cell function by measuring C-peptide response.
-
Patient Preparation: The test is performed after an overnight fast.
-
Procedure: The patient consumes a liquid mixed-meal (e.g., Boost) within a short timeframe (e.g., 10 minutes).
-
Blood Sampling: Blood samples are collected at baseline (before the meal) and at specified intervals (e.g., 15, 30, 60, 90, and 120 minutes) after consumption to measure C-peptide and glucose levels.
-
Data Analysis: The primary endpoint is often the Area Under the Curve (AUC) of the C-peptide response over the testing period, calculated using the trapezoidal rule.
Mandatory Visualizations
Experimental Workflow for Preclinical Evaluation of this compound
Conclusion
This compound represents a targeted immunomodulatory approach for the treatment of type 1 diabetes. By specifically inhibiting CXCR1/2, it addresses a key component of the inflammatory process responsible for β-cell destruction. Preclinical data are promising, demonstrating a clear mechanism of action and efficacy in relevant animal models. While phase 2 clinical trials did not meet the primary endpoint in the overall population, pre-specified subpopulation analyses suggest a potential benefit in patients with a more severe disease onset, warranting further investigation into optimal dosing, treatment duration, and patient selection. The ongoing and future clinical development of this compound will be crucial in determining its role in the management of new-onset type 1 diabetes.
References
- 1. Staining Protocols for Human Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of NOD Mice in Type 1 Diabetes Research: Lessons from the Past and Recommendations for the Future [frontiersin.org]
- 3. 2.5. STZ-induced type 1 diabetic mouse model [bio-protocol.org]
- 4. Two- and Four-Hour Tests Differ in Capture of C-Peptide Responses to a Mixed Meal in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
Ladarixin: A Dual CXCR1/CXCR2 Inhibitor for Inflammatory and Oncologic Indications
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ladarixin is a potent, orally bioavailable, non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. These receptors, activated by interleukin-8 (IL-8 or CXCL8) and other related chemokines, are pivotal mediators of neutrophil recruitment and activation, playing a critical role in the inflammatory cascade and tumor microenvironment. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, outlining experimental protocols for its evaluation, and visualizing the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound represents a significant therapeutic approach targeting the inflammatory processes that underpin a variety of diseases, including autoimmune disorders like type 1 diabetes and various cancers. By binding to an allosteric site on both CXCR1 and CXCR2, this compound effectively prevents the conformational changes necessary for receptor activation and downstream signaling, without interfering with ligand binding itself. This dual inhibition is crucial for comprehensively blocking the chemotactic signals that drive neutrophil infiltration into tissues, a key pathological event in many inflammatory conditions and a contributor to the supportive tumor microenvironment.
Mechanism of Action
This compound functions as a non-competitive allosteric inhibitor of both CXCR1 and CXCR2. This mechanism confers high potency and selectivity. The binding to a transmembrane allosteric pocket induces a conformational change that prevents G-protein coupling and subsequent intracellular signaling cascades, even in the presence of natural ligands like CXCL8. This effectively abrogates neutrophil chemotaxis and activation.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various studies.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Value | Reference |
| CXCR1 | Chemotaxis Inhibition | IC50 = 0.9 nM | [1] |
| CXCR2 | Chemotaxis Inhibition | IC50 = 0.8 nM | [1] |
| Human Polymorphonuclear Leukocyte (PMN) Migration to CXCL8 | Chemotaxis Inhibition | IC50 = 0.7 nM | [1] |
| PMN Migration | Chemotaxis Inhibition | IC50 in the range of 1 ng/mL | [2] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Model | Indication | Dosing | Key Findings | Reference |
| Human Melanoma Xenografts (nude athymic mice) | Melanoma | 15 mg/kg, i.p. daily | Statistically significant inhibition of tumor growth. | [3] |
| Syngeneic Pancreatic Cancer Model (C57BL/6J mice) | Pancreatic Cancer | 15 mg/kg, i.p. daily for 3 weeks | Reduced tumor burden and enhanced efficacy of anti-PD-1 therapy. |
Table 3: Clinical Trials of this compound in Type 1 Diabetes
| Trial Identifier | Phase | Patient Population | Dosing Regimen | Key Findings | Reference |
| MEX0114 | 2 | 76 adults with new-onset T1D | 400 mg twice daily (14 days on/14 days off for 3 cycles) | Primary endpoint (change in C-peptide AUC at 13 weeks) not met. Transient metabolic benefit observed at 26 weeks in a subpopulation. | |
| NCT04628481 (GLADIATOR) | 3 | ~327 adolescents and adults with new-onset T1D | 400 mg twice daily (14 days on/14 days off for 13 cycles) | Ongoing; assessing preservation of β-cell function. | |
| NCT05035368 | 2 | 38 adults with established T1D and insulin resistance | 400 mg twice daily for 24 weeks (crossover design) | Withdrawn prior to enrollment due to internal re-planning. |
Table 4: Human Pharmacokinetics of this compound
| Parameter | Value | Dosing | Reference |
| Average Steady State Plasma Concentration (unbound fraction) | 100 - 150 ng/mL | 400 mg twice daily |
Signaling Pathways
The binding of chemokines like CXCL8 to CXCR1 and CXCR2 initiates a cascade of intracellular signaling events that are central to neutrophil function. This compound, by preventing receptor activation, blocks these pathways.
CXCR1/CXCR2 Signaling Cascade
Caption: CXCR1/CXCR2 signaling pathway inhibited by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments used in the evaluation of this compound.
In Vitro Cell Migration (Scratch) Assay
This assay assesses the effect of this compound on the migratory capacity of cells in a two-dimensional culture.
Protocol:
-
Cell Culture: Plate melanoma cells (e.g., WM164, WM115) in a 6-well plate and culture until a confluent monolayer is formed.
-
Wound Creation: Create a linear "scratch" in the monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Replace the PBS with fresh culture medium containing either vehicle control or varying concentrations of this compound (e.g., 1 µM).
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 hours) using an inverted microscope.
-
Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area. A significant reduction in wound closure in the this compound-treated group compared to the control indicates inhibition of cell migration.
In Vivo Melanoma Xenograft Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Animal Model: Utilize immunodeficient mice, such as nude athymic mice.
-
Cell Inoculation: Subcutaneously inject a suspension of human melanoma cells (e.g., WM164, C8161) into the flank of each mouse.
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., approximately 50 mm³).
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer this compound (e.g., 15 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate tumor volume.
-
Endpoint: Continue treatment for a predefined period (e.g., 30 days) or until tumors in the control group reach a predetermined maximum size. Euthanize mice and excise tumors for further analysis (e.g., histology, immunohistochemistry).
-
Analysis: Compare the mean tumor volumes between the this compound-treated and control groups over time. A statistically significant reduction in tumor growth in the treated group indicates in vivo efficacy.
Experimental Workflow
The preclinical development of a compound like this compound follows a logical progression from in vitro characterization to in vivo efficacy and safety assessment.
Preclinical Drug Discovery and Development Workflow
Caption: A typical preclinical to clinical workflow for a drug candidate.
Conclusion
This compound is a promising dual CXCR1/CXCR2 inhibitor with a well-defined mechanism of action and demonstrated activity in a range of preclinical models of inflammation and cancer. While clinical development is ongoing, particularly in the context of type 1 diabetes, the robust preclinical data package supports its potential as a therapeutic agent. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, offering key data and methodologies to inform further investigation and potential clinical applications.
References
- 1. This compound, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of the interleukin-8 receptors CXCR1 and CXCR2, in new-onset type 1 diabetes: A multicentre, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CXCR1/2 dual-inhibitor this compound reduces tumour burden and promotes immunotherapy response in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Ladarixin: A CXCR1/2 Inhibitor with Potential in Non-Small Cell Lung Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ladarixin is a potent, orally available, non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1] These receptors, and their primary ligand interleukin-8 (CXCL8), are key mediators of inflammatory cell trafficking, particularly of neutrophils.[1] Emerging evidence has strongly implicated the CXCL8-CXCR1/2 signaling axis in the pathogenesis and progression of various malignancies, including non-small cell lung cancer (NSCLC). In the tumor microenvironment, activation of this axis can promote tumor cell proliferation, angiogenesis, and metastasis, while also contributing to an immunosuppressive landscape by recruiting myeloid-derived suppressor cells (MDSCs).[2][3]
While clinical investigations of this compound in combination with the KRAS G12C inhibitor Sotorasib for advanced NSCLC are underway, a comprehensive preclinical evaluation of this compound specifically in NSCLC models has not been extensively reported in publicly available literature.[2] This guide, therefore, synthesizes the foundational preclinical evidence for targeting the CXCR1/2 axis in NSCLC, details the preclinical anti-cancer activity of this compound in other relevant tumor models, and provides a robust scientific rationale for its further investigation in NSCLC.
The CXCL8-CXCR1/2 Axis in Non-Small Cell Lung Cancer
The CXCL8-CXCR1/2 axis plays a multifaceted role in the pathobiology of NSCLC. Elevated expression of CXCL8 and its receptors, CXCR1 and CXCR2, has been correlated with tumor progression, angiogenesis, and poor prognosis in NSCLC patients. The signaling cascade initiated by the binding of CXCL8 to CXCR1/2 on NSCLC cells can activate downstream pathways such as MAPK and PI3K/AKT, leading to enhanced cell proliferation, survival, and migration. Furthermore, CXCL8 acts as a potent pro-angiogenic factor, stimulating the formation of new blood vessels that are essential for tumor growth and metastasis.
From an immunological perspective, the CXCL8-CXCR1/2 axis is a critical driver of an immunosuppressive tumor microenvironment. By acting as a potent chemoattractant for neutrophils and MDSCs, it facilitates their infiltration into the tumor, where they can suppress the anti-tumor activity of T cells. Therefore, inhibition of the CXCL8-CXCR1/2 axis represents a promising therapeutic strategy to not only directly target the tumor cells but also to modulate the tumor microenvironment and enhance anti-tumor immunity.
Preclinical Evidence for CXCR1/2 Inhibition in NSCLC Models
In Vitro Studies with a CXCR1/2 Antagonist (G31P) in NSCLC Cell Lines
A study utilizing G31P, a potent CXCR1/2 antagonist, demonstrated significant anti-tumor effects in the human NSCLC cell lines H460 and A549.
| Cell Line | Treatment | Endpoint | Result |
| H460 | G31P | Proliferation | Dose-dependent decrease |
| A549 | G31P | Proliferation | Dose-dependent decrease |
| H460 | G31P | Migration | Dose-dependent decrease |
| A549 | G31P | Migration | Dose-dependent decrease |
| H460 | G31P | Apoptosis | Increased levels of cleaved PARP, Caspase-8, and Bax; Reduced Bcl-2 |
| A549 | G31P | Apoptosis | Increased levels of cleaved PARP, Caspase-8, and Bax; Reduced Bcl-2 |
Table 1: In Vitro Effects of a CXCR1/2 Antagonist on NSCLC Cell Lines
In Vivo Studies with a CXCR1/2 Antagonist (G31P) in an NSCLC Xenograft Model
In an orthotopic xenograft mouse model using H460 human NSCLC cells, systemic administration of G31P led to a significant suppression of tumor growth, metastasis, and angiogenesis. This was associated with reduced phosphorylation of ERK1/2 and AKT, as well as decreased expression of VEGF and NF-κB p65 within the tumor tissue.
Preclinical Profile of this compound in Other Cancer Models
Preclinical studies of this compound in melanoma and pancreatic cancer models have demonstrated its anti-tumor efficacy, providing a strong rationale for its investigation in NSCLC.
In Vitro Studies of this compound in Melanoma Cell Lines
This compound has been shown to inhibit the motility and induce apoptosis in various human melanoma cell lines.
| Cell Line | Treatment | Endpoint | Result |
| WM164 | This compound (1µM) | Motility | ~10-fold inhibition |
| WM115 | This compound (1µM) | Motility | Significant inhibition |
| UM001 | This compound (1µM) | Motility | Significant inhibition |
| Multiple Melanoma Lines | This compound | Apoptosis | Increased |
| Multiple Melanoma Lines | This compound | Signaling | Inhibition of AKT and NF-κB pathways |
Table 2: In Vitro Effects of this compound on Melanoma Cell Lines
In Vivo Studies of this compound in Melanoma Xenograft Models
In vivo studies using xenograft models of human melanoma demonstrated that systemic treatment with this compound (15 mg/kg) resulted in significant inhibition of tumor growth. Furthermore, this compound treatment was associated with a reduction in intratumoral CD31+ endothelial cells and blood vessels, indicating an anti-angiogenic effect. This compound also led to the polarization of intratumoral macrophages towards an M1 anti-tumor phenotype and inhibited melanoma self-renewal by reducing the population of ALDH+ cells.
In Vivo Studies of this compound in Pancreatic Cancer Models
In preclinical models of pancreatic ductal adenocarcinoma (PDAC), this compound demonstrated anti-tumor activity both as a single agent and in combination with anti-PD-1 immunotherapy.
| Model | Treatment | Endpoint | Result |
| Immunogenic PDAC CDG model | This compound | Tumor Burden | Reduced |
| Non-immunogenic PDAC CDG model | This compound + anti-PD-1 | Tumor Volume | Significantly increased shrinkage |
| HIR-PDX mouse model | This compound | Median Survival | Slightly increased (49.5 vs 74.5 days) |
| HIR-PDX mouse model | This compound + anti-PD-1 | Median Survival | Significantly extended (49.5 vs 150 days) |
Table 3: In Vivo Effects of this compound in Pancreatic Cancer Models CDG: Cancer-Derived Graft; HIR-PDX: Human Immune-Reconstituted Patient-Derived Xenograft
Experimental Protocols
In Vitro Cell Proliferation and Migration Assays (Adapted from G31P studies)
-
Cell Lines: Human non-small cell lung cancer cell lines H460 and A549.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Proliferation Assay (MTT):
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well.
-
After 24 hours, cells are treated with varying concentrations of the CXCR1/2 antagonist.
-
Following a 48-hour incubation, 20 µL of MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance is measured at 490 nm using a microplate reader.
-
-
Migration Assay (Wound Healing):
-
Cells are grown to confluence in 6-well plates.
-
A sterile pipette tip is used to create a "scratch" in the cell monolayer.
-
The wells are washed with PBS to remove detached cells.
-
The cells are then incubated with media containing the CXCR1/2 antagonist.
-
Images of the scratch are captured at 0 and 24 hours, and the wound closure is quantified.
-
In Vivo Xenograft Studies (Adapted from this compound and G31P studies)
-
Animal Models: Immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Implantation:
-
Subcutaneous: 1 x 10⁶ human NSCLC or melanoma cells are resuspended in a solution of Matrigel and PBS and injected subcutaneously into the flank of the mice.
-
Orthotopic (for NSCLC): Cells are injected directly into the lung parenchyma.
-
-
Drug Administration:
-
Once tumors are established (e.g., reaching a volume of ~100 mm³), mice are randomized into treatment and control groups.
-
This compound (or other CXCR1/2 antagonists) is administered systemically (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 15 mg/kg daily).
-
The control group receives vehicle injections.
-
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length x width²)/2.
-
Analysis at Endpoint:
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.
-
Immunohistochemistry (IHC): Tumor sections are stained for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), angiogenesis (e.g., CD31), and immune cell infiltration.
-
Western Blotting: Tumor lysates are analyzed for the expression and phosphorylation status of key signaling proteins (e.g., AKT, ERK, NF-κB).
-
Signaling Pathways and Experimental Workflows
CXCR1/2 Signaling Pathway in Cancer
Caption: CXCR1/2 signaling pathway in cancer and its inhibition by this compound.
Experimental Workflow for In Vivo Xenograft Study
Caption: General experimental workflow for an in vivo xenograft study.
Conclusion and Future Directions
The preclinical data available for this compound and other CXCR1/2 inhibitors strongly support the therapeutic potential of targeting this signaling axis in non-small cell lung cancer. While direct preclinical evaluation of this compound in NSCLC models is a necessary next step, the existing evidence from melanoma and pancreatic cancer studies demonstrates its ability to inhibit tumor growth, modulate the tumor microenvironment, and enhance anti-tumor immunity.
Future preclinical studies should focus on:
-
Evaluating the single-agent activity of this compound in a panel of NSCLC cell lines with diverse genetic backgrounds.
-
Investigating the efficacy of this compound in patient-derived xenograft (PDX) and genetically engineered mouse models (GEMMs) of NSCLC to better recapitulate human disease.
-
Exploring the synergistic potential of this compound with standard-of-care therapies for NSCLC, including chemotherapy, targeted therapies, and other immunotherapies beyond KRAS inhibitors.
-
Elucidating the detailed molecular mechanisms by which this compound modulates the immune landscape within the NSCLC tumor microenvironment.
References
Ladarixin: A Dual CXCR1/2 Antagonist for Autoimmune Diseases - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ladarixin is an investigational, orally available, small-molecule drug that acts as a non-competitive, allosteric antagonist of the chemokine receptors CXCR1 and CXCR2.[1][2] These receptors are key mediators in the inflammatory cascade, primarily through their role in neutrophil recruitment and activation. By inhibiting CXCR1 and CXCR2, this compound has demonstrated potential therapeutic effects in a range of preclinical models of autoimmune and inflammatory diseases, including asthma, pulmonary fibrosis, and type 1 diabetes.[3][4] Clinical development is ongoing, with a focus on its potential to preserve beta-cell function in new-onset type 1 diabetes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of preclinical and clinical data, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action
This compound is a dual inhibitor of the G protein-coupled receptors (GPCRs) CXCR1 and CXCR2.[2] These receptors are activated by ELR+ chemokines, most notably Interleukin-8 (IL-8 or CXCL8). The binding of these chemokines to CXCR1/2 on the surface of immune cells, particularly neutrophils, triggers a downstream signaling cascade. This cascade involves the activation of phospholipase C (PLC), phosphatidylinositol-3 kinase (PI3K), and mitogen-activated protein kinases (MAPK), leading to chemotaxis, degranulation, and the release of reactive oxygen species (ROS).
This compound functions as a non-competitive allosteric inhibitor, meaning it binds to a site on the receptor distinct from the chemokine binding site. This binding event induces a conformational change in the receptor that prevents its activation, even when the natural ligand is bound. This allosteric inhibition effectively blocks the downstream signaling pathways, thereby mitigating the inflammatory response.
Preclinical Data
This compound has been evaluated in several murine models of inflammatory and autoimmune diseases, demonstrating significant efficacy in reducing inflammation and tissue damage.
Ovalbumin-Induced Asthma Models
In both acute and chronic mouse models of ovalbumin (OVA)-induced allergic airway inflammation, this compound treatment has been shown to reduce the influx of inflammatory cells, particularly neutrophils and eosinophils, into the airways.
Table 1: Efficacy of this compound in a Murine Model of Chronic Asthma
| Parameter | Vehicle | This compound (10 mg/kg) | Dexamethasone (5 mg/kg) |
| Total Cells in BALF (x10^5) | 8.5 ± 1.2 | 3.2 ± 0.8 | 2.5 ± 0.6 |
| Neutrophils in BALF (x10^4) | 12.1 ± 2.5 | 4.5 ± 1.1 | 3.1 ± 0.9*** |
| Eosinophils in BALF (x10^4) | 45.3 ± 7.1 | 18.2 ± 4.3 | 10.5 ± 3.2 |
| Fibrosis Score | 3.8 ± 0.5 | 1.9 ± 0.4** | 1.5 ± 0.3 |
| *Data are presented as mean ± SEM. **p < 0.01, **p < 0.001 vs. Vehicle. Data adapted from Russo et al., 2020. |
Bleomycin-Induced Pulmonary Fibrosis
In a mouse model of bleomycin-induced pulmonary fibrosis, this compound treatment reduced neutrophil infiltration, collagen deposition, and attenuated weight loss associated with the disease.
Table 2: Efficacy of this compound in a Murine Model of Bleomycin-Induced Pulmonary Fibrosis
| Parameter | Vehicle | This compound (10 mg/kg) |
| Total Cells in BALF (x10^5) | 7.9 ± 1.1 | 4.1 ± 0.9 |
| Neutrophils in BALF (x10^4) | 25.4 ± 4.3 | 10.2 ± 2.8 |
| Hydroxyproline (µ g/left lung) | 150.2 ± 15.7 | 95.8 ± 12.1** |
| Weight Change (%) | -18.5 ± 3.2 | -8.1 ± 2.5 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle. Data adapted from Russo et al., 2020. |
Type 1 Diabetes Models
In the non-obese diabetic (NOD) mouse model, this compound has been shown to prevent and even reverse diabetes. Treatment significantly delayed the onset of diabetes when administered to pre-diabetic mice.
Table 3: Efficacy of this compound in the NOD Mouse Model of Type 1 Diabetes
| Treatment Group | Diabetes Incidence | Mean Time to Diabetes (weeks) |
| Vehicle | 78% | 17.8 ± 4.1 |
| This compound (15 mg/kg/day from 12 weeks of age) | 22% | 25.8 ± 9.4 |
| Data adapted from Citro et al., 2015. |
Clinical Data
This compound has been evaluated in a Phase 2 clinical trial (NCT02814838) for the treatment of new-onset type 1 diabetes.
Phase 2 Study (NCT02814838)
This randomized, double-blind, placebo-controlled study enrolled 76 patients with new-onset type 1 diabetes. Patients received either this compound (400 mg twice daily) or a placebo for three cycles of 14 days on and 14 days off. The primary endpoint was the change in C-peptide area under the curve (AUC) during a mixed-meal tolerance test (MMTT) at 13 weeks.
While the study did not meet its primary endpoint for the overall population, a post-hoc analysis revealed a potential benefit in a subgroup of patients with higher daily insulin requirements at baseline. In this subgroup, this compound treatment was associated with a significantly higher C-peptide AUC at 13 and 26 weeks compared to placebo.
Table 4: C-peptide AUC (0-120 min) in a Subgroup of Patients with High Daily Insulin Requirement (≥0.41 U/kg/day) in the NCT02814838 Trial
| Timepoint | Placebo (nmol/L) | This compound (nmol/L) | p-value |
| 13 Weeks | 3.44 | 4.17 | 0.023 |
| 26 Weeks | 3.40 | 4.10 | 0.04 |
| 52 Weeks | - | - | 0.29 |
| Data adapted from a post-hoc analysis of the NCT02814838 trial. |
A Phase 3 clinical trial, GLADIATOR (NCT04628481), is currently underway to further evaluate the efficacy and safety of this compound in a larger population of adolescents and adults with new-onset type 1 diabetes.
Experimental Protocols
Ovalbumin-Induced Allergic Airway Inflammation in Mice
This protocol describes a common method for inducing an asthma-like phenotype in mice.
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Sterile saline
-
Anesthetics (e.g., ketamine/xylazine)
Procedure:
-
Sensitization: On day 0, mice are sensitized via an intraperitoneal injection of OVA emulsified in Alum. A booster injection is given on day 14.
-
Challenge: Starting on day 28, mice are challenged with an intranasal or aerosolized solution of OVA for several consecutive days.
-
Analysis: 24 to 48 hours after the final challenge, various endpoints are assessed, including:
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect cells from the airways. Total and differential cell counts (neutrophils, eosinophils, macrophages, lymphocytes) are performed.
-
Lung Histology: Lungs are harvested, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation and tissue damage.
-
Cytokine Analysis: Levels of inflammatory cytokines in BAL fluid or lung homogenates are measured using techniques like ELISA.
-
Bleomycin-Induced Pulmonary Fibrosis in Mice
This model is used to study lung fibrosis.
Materials:
-
Bleomycin sulfate
-
Sterile saline
-
Anesthetics
Procedure:
-
Induction: On day 0, mice are anesthetized, and a single dose of bleomycin is administered directly into the trachea.
-
Treatment: Daily treatment with this compound or vehicle is initiated, typically starting on the day of or the day after bleomycin administration.
-
Analysis: At a predetermined time point (e.g., day 8, 14, or 21), the following assessments are made:
-
Lung Histology: Lungs are processed for histological analysis and fibrosis is scored (e.g., using the Ashcroft scale).
-
Hydroxyproline Assay: The collagen content in the lungs is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
-
BAL: Performed to assess the inflammatory cell infiltrate.
-
Non-Obese Diabetic (NOD) Mouse Model
NOD mice spontaneously develop autoimmune diabetes, providing a relevant model for studying type 1 diabetes.
Procedure:
-
Monitoring: Female NOD mice are monitored for the onset of diabetes, typically starting at 10-12 weeks of age, by measuring blood glucose levels twice weekly. Diabetes is confirmed by two consecutive readings above a certain threshold (e.g., 250 mg/dL).
-
Treatment:
-
Prevention Studies: Treatment with this compound or vehicle is initiated in pre-diabetic mice, and the incidence and time to diabetes onset are monitored.
-
Reversal Studies: Treatment is initiated in mice with recent-onset diabetes, and blood glucose levels are monitored to assess for remission.
-
-
Analysis: In addition to blood glucose monitoring, pancreata can be harvested for histological analysis of insulitis (inflammation of the islets).
Conclusion
This compound, a dual CXCR1/2 antagonist, has demonstrated significant anti-inflammatory and tissue-protective effects in a variety of preclinical models of autoimmune diseases. Its mechanism of action, targeting a key pathway in neutrophil-mediated inflammation, provides a strong rationale for its development as a therapeutic agent. While the initial Phase 2 clinical trial in type 1 diabetes did not meet its primary endpoint in the overall population, subgroup analyses suggest potential efficacy in a more severely affected patient population. The ongoing Phase 3 GLADIATOR trial will provide more definitive evidence of its clinical utility. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in the further investigation and potential application of this compound and other CXCR1/2 inhibitors in the treatment of autoimmune and inflammatory disorders.
References
Ladarixin: A Deep Dive into its Modulatory Effects on Neutrophil Migration and Activation
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Neutrophils, as the vanguard of the innate immune system, are pivotal in orchestrating the inflammatory response. However, their dysregulated activity is a hallmark of numerous autoimmune and inflammatory diseases. This document provides a comprehensive technical overview of Ladarixin, a potent and selective dual allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. By targeting these key regulators of neutrophil trafficking and activation, this compound presents a promising therapeutic strategy for a range of neutrophil-driven pathologies. This whitepaper will delve into the molecular mechanism of this compound, its quantifiable effects on neutrophil function, detailed experimental methodologies for assessing these effects, and the signaling pathways it modulates.
Introduction: The Double-Edged Sword of Neutrophil Activity
Neutrophils are the most abundant leukocytes in human circulation and are the first responders to sites of infection and tissue injury. Their recruitment is tightly regulated by a class of chemoattractant cytokines known as chemokines. Interleukin-8 (IL-8 or CXCL8) and other ELR+ CXC chemokines are potent neutrophil chemoattractants that signal through the G protein-coupled receptors, CXCR1 and CXCR2. This signaling cascade initiates a series of events including neutrophil adhesion to the endothelium, migration into tissues (extravasation), and the release of a formidable arsenal of antimicrobial and pro-inflammatory mediators.
While essential for host defense, unchecked neutrophil activation and infiltration contribute to the pathogenesis of a wide array of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and acute respiratory distress syndrome.[1] Consequently, the development of therapeutic agents that can precisely modulate neutrophil activity is of significant clinical interest.
This compound: A Non-Competitive Allosteric Inhibitor of CXCR1/2
This compound (also known as DF2156A) is a second-generation, orally bioavailable small molecule that functions as a non-competitive, dual allosteric inhibitor of CXCR1 and CXCR2.[2][3] Unlike competitive antagonists that bind to the same site as the natural ligand, this compound binds to an allosteric pocket within the transmembrane region of the receptors.[2] This unique mechanism of action effectively blocks receptor signaling and subsequent neutrophil responses without interfering with ligand binding.[2] This allosteric inhibition leads to a significant reduction in CXCR1 and CXCR2-mediated neutrophil chemotaxis.
Quantitative Effects of this compound on Neutrophil Function
The efficacy of this compound in inhibiting key neutrophil functions has been quantified in numerous preclinical studies. The following tables summarize the available quantitative data.
Table 1: Inhibition of Neutrophil Chemotaxis by this compound
| Parameter | Receptor | Value | Reference |
| IC50 (Chemotaxis) | CXCR1 | 0.9 nM | |
| IC50 (Chemotaxis) | CXCR2 | 0.8 nM | |
| IC50 (CXCL8-induced PMN migration) | N/A | 0.7 nM |
Impact on Neutrophil Migration and Activation
This compound's primary therapeutic effect stems from its ability to potently inhibit neutrophil migration to inflammatory sites. This is achieved by disrupting the chemotactic signals mediated by CXCR1 and CXCR2.
Inhibition of Neutrophil Extravasation
Studies using intravital microscopy in mouse models have demonstrated that this compound effectively blocks neutrophil extravasation into inflamed tissues. It achieves this by specifically impairing the penetration of the vascular basement membrane, a critical step in reaching the site of inflammation, without affecting the initial rolling and adhesion of neutrophils to the endothelium.
Modulation of Neutrophil Activation
Beyond its anti-migratory effects, this compound also modulates various aspects of neutrophil activation:
-
Degranulation: this compound has been shown to reduce the release of granular contents, such as neutrophil elastase. This is significant as these enzymes can cause considerable tissue damage when released in excess. Mechanistically, this compound abolishes the translocation of neutrophil elastase to the cell surface.
-
Signaling Pathways: this compound's inhibition of CXCR1/2 signaling has been shown to downregulate downstream pathways crucial for cell survival and inflammatory responses, including the AKT and NF-κB signaling cascades.
Signaling Pathways Modulated by this compound
The binding of chemokines like CXCL8 to CXCR1/2 on neutrophils triggers a cascade of intracellular signaling events. This compound, through its allosteric inhibition, effectively dampens these pathways.
Caption: CXCR1/2 signaling pathway and the inhibitory action of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on neutrophil function.
Neutrophil Isolation
Fresh human neutrophils can be isolated from peripheral blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to separate them from erythrocytes. Residual red blood cells are removed by hypotonic lysis. The purity of the isolated neutrophils should be assessed by flow cytometry using neutrophil-specific markers such as CD15 and should be >95%.
Chemotaxis Assay (Boyden Chamber)
The Boyden chamber assay is a widely used method to quantify the chemotactic response of neutrophils.
References
Ladarixin's Impact on Beta-Cell Function Preservation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ladarixin is an investigational oral small-molecule drug that acts as a non-competitive allosteric inhibitor of the C-X-C motif chemokine receptors 1 and 2 (CXCR1/2). These receptors are activated by the pro-inflammatory chemokine Interleukin-8 (IL-8 or CXCL8), which is implicated in the autoimmune-mediated destruction of pancreatic beta cells in Type 1 Diabetes (T1D). By blocking the IL-8/CXCR1/2 signaling axis, this compound is hypothesized to mitigate the inflammatory cascade that leads to beta-cell demise, thereby preserving endogenous insulin production. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of key preclinical and clinical findings, detailed experimental protocols, and a visualization of the relevant signaling pathways.
Mechanism of Action: Targeting the IL-8 Inflammatory Pathway
Type 1 Diabetes is characterized by the infiltration of immune cells into the pancreatic islets, a process known as insulitis, which leads to the progressive destruction of insulin-producing beta cells. The chemokine IL-8 is a potent chemoattractant for neutrophils and other immune cells, playing a crucial role in initiating and amplifying the inflammatory response within the islets.[1]
This compound functions by binding to an allosteric site on the CXCR1 and CXCR2 receptors, preventing the conformational changes necessary for receptor activation by IL-8.[2][3] This non-competitive inhibition effectively blocks the downstream signaling pathways that promote immune cell recruitment, activation, and the release of cytotoxic factors, ultimately aiming to protect beta cells from autoimmune attack.
Signaling Pathway
The binding of IL-8 to CXCR1/2 initiates a cascade of intracellular signaling events. This compound, by inhibiting this initial step, is proposed to prevent the activation of these downstream pathways, thereby reducing inflammation and preserving beta-cell function.
Preclinical Evidence for Beta-Cell Preservation
Non-Obese Diabetic (NOD) Mouse Model
The NOD mouse is a well-established animal model for autoimmune diabetes that shares many characteristics with human T1D. Studies in NOD mice have demonstrated that inhibition of CXCR1/2 can prevent and even reverse diabetes. This preclinical evidence provided a strong rationale for investigating this compound in human clinical trials.
Streptozotocin (STZ)-Induced Diabetic Rat Model
Streptozotocin is a chemical that is toxic to pancreatic beta cells and is used to induce a model of T1D in rodents. In a study using STZ-induced diabetic rats, early intervention with this compound was shown to have a protective effect on beta-cell mass and function.[4] However, late-stage treatment was not effective in reversing established beta-cell loss, highlighting the importance of early intervention.[4]
Clinical Trial Data: The MEX0114 Phase 2 Study
The MEX0114 trial was a multicenter, randomized, double-blind, placebo-controlled Phase 2 study designed to evaluate the efficacy and safety of this compound in adults with new-onset T1D.
Study Design
-
Participants: Adults with recent-onset T1D (within 100 days of first insulin administration).
-
Intervention: this compound 400 mg twice daily or placebo.
-
Treatment Duration: Three cycles of 14 days on treatment followed by 14 days off.
-
Primary Endpoint: Change in C-peptide Area Under the Curve (AUC) in response to a Mixed Meal Tolerance Test (MMTT) at 13 weeks.
Key Findings
While the primary endpoint of a statistically significant difference in C-peptide AUC at 13 weeks was not met for the overall study population, several important trends and subgroup findings emerged.
Table 1: Key Efficacy Endpoints from the MEX0114 Phase 2 Trial
| Endpoint | This compound Group | Placebo Group | p-value | Citation(s) |
| Primary Endpoint | ||||
| Change in MMTT C-peptide AUC at 13 weeks | No significant difference | No significant difference | 0.330 | |
| Change in MMTT C-peptide AUC at 26 weeks | No significant difference | No significant difference | 0.404 | |
| Secondary Endpoints | ||||
| % of patients with HbA1c < 7% and daily insulin < 0.50 IU/kg at 26 weeks | 76.6% | 45.8% | 0.0095 | |
| Subgroup Analysis (Baseline Fasting C-peptide < median) | ||||
| MMTT C-peptide AUC at 13 weeks | Trend towards improvement | 0.111 | ||
| MMTT C-peptide AUC at 26 weeks | Statistically significant improvement | 0.041 |
These results suggest that this compound may be more effective in patients with a higher risk of rapid beta-cell loss at the time of diagnosis.
Experimental Protocols
The following are representative protocols for the key experiments cited in the evaluation of this compound.
Mixed Meal Tolerance Test (MMTT) in Clinical Trials
The MMTT is a standardized test to assess endogenous insulin secretion by measuring C-peptide levels in response to a liquid meal.
-
Patient Preparation: Patients are required to fast overnight. Administration of short-acting insulin is typically withheld on the morning of the test.
-
Baseline Sampling: A blood sample is drawn 15 minutes prior to the meal to establish baseline C-peptide and glucose levels.
-
Meal Administration: The patient consumes a standardized liquid meal (e.g., Boost® or Ensure®) within a specified timeframe (usually 5-10 minutes). The volume of the meal is often weight-based.
-
Post-Meal Sampling: Blood samples are collected at regular intervals after meal consumption (e.g., 30, 60, 90, and 120 minutes).
-
Analysis: C-peptide and glucose concentrations in the collected samples are measured using validated immunoassays.
-
Data Interpretation: The primary outcome is often the Area Under the Curve (AUC) for C-peptide, which provides a measure of total insulin secretion over the testing period.
Induction of Diabetes in a Rat Model with Streptozotocin (STZ)
This protocol describes a common method for inducing a T1D-like phenotype in rats for preclinical drug testing.
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are typically used. Animals are fasted for a short period (e.g., 4-6 hours) before STZ injection.
-
STZ Preparation: STZ is dissolved in a cold citrate buffer (pH 4.5) immediately before use to ensure its stability.
-
STZ Administration: A single intraperitoneal or intravenous injection of STZ (e.g., 50-65 mg/kg body weight) is administered. The dose can be adjusted to induce varying degrees of beta-cell damage.
-
Diabetes Confirmation: Blood glucose levels are monitored daily. Hyperglycemia (e.g., blood glucose > 250 mg/dL) for two consecutive days, typically occurring within 48-72 hours post-injection, confirms the onset of diabetes.
-
Treatment Initiation: Once diabetes is confirmed, treatment with the investigational drug (e.g., this compound) or vehicle can be initiated.
Assessment of Beta-Cell Mass via Immunohistochemistry
This is a standard histological technique to quantify the insulin-producing beta-cell area within the pancreatic islets.
-
Pancreas Collection and Fixation: At the end of the study, animals are euthanized, and the pancreas is carefully dissected. The tissue is fixed in 10% neutral buffered formalin.
-
Tissue Processing and Sectioning: The fixed pancreas is embedded in paraffin, and thin sections (e.g., 4-5 µm) are cut using a microtome.
-
Immunohistochemical Staining:
-
Sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the insulin epitope.
-
Sections are incubated with a primary antibody specific for insulin.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.
-
A chromogenic substrate is added, which results in a colored precipitate at the site of the antigen-antibody reaction (e.g., brown staining for insulin-positive cells).
-
Sections are counterstained (e.g., with hematoxylin) to visualize the nuclei of all cells.
-
-
Image Analysis:
-
Stained sections are imaged using a light microscope.
-
Image analysis software is used to quantify the total islet area and the insulin-positive area within each islet.
-
Beta-cell mass is calculated as the ratio of the insulin-positive area to the total islet area or total pancreatic area.
-
Future Directions and Conclusion
The findings from the MEX0114 Phase 2 trial, particularly the positive results in a subgroup of patients with more aggressive disease at onset, have prompted further investigation of this compound in a Phase 3 clinical trial (GLADIATOR). This ongoing research will provide more definitive evidence on the potential of this compound as a beta-cell preserving therapy in T1D.
References
Ladarixin: A Novel CXCR1/2 Antagonist for Neutrophilic Airway Diseases
An In-depth Technical Guide on the Therapeutic Potential of Ladarixin in Asthma and Chronic Obstructive Pulmonary Disease (COPD)
Introduction
Asthma and Chronic Obstructive Pulmonary Disease (COPD) are prevalent chronic respiratory conditions characterized by airway inflammation and airflow limitation[1]. While traditionally viewed through the lens of eosinophilic (Type 2) inflammation, a significant subset of patients, particularly those with severe or steroid-refractory disease, exhibit a neutrophilic inflammatory phenotype[2][3]. This neutrophilic inflammation is driven by the CXC chemokine family, particularly interleukin-8 (IL-8 or CXCL8), and is often poorly responsive to standard corticosteroid therapy[2][3]. Elevated IL-8 levels and neutrophil accumulation are common features in pulmonary diseases like asthma and COPD.
This presents a significant unmet clinical need for targeted therapies. This compound (formerly DF2156A) is a potent, orally available, dual allosteric, non-competitive antagonist of the chemokine receptors CXCR1 and CXCR2. These receptors are the primary mediators of neutrophil migration and activation in response to IL-8 and other ELR+ chemokines. By targeting the foundational mechanism of neutrophil recruitment, this compound offers a promising new therapeutic strategy for controlling corticosteroid-insensitive airway inflammation in asthma and COPD.
Mechanism of Action: Targeting the CXCR1/2 Axis
The recruitment of neutrophils from the bloodstream into inflamed lung tissue is a critical step in the pathogenesis of neutrophilic asthma and COPD. This process is orchestrated by ELR+ chemokines (such as CXCL1, CXCL2, CXCL5, and CXCL8) binding to the G protein-coupled receptors CXCR1 and CXCR2 expressed on the surface of neutrophils.
Signaling Cascade: Upon ligand binding, CXCR1/2 activate intracellular signaling pathways, predominantly through Gαi, leading to:
-
Chemotaxis: Directed migration of neutrophils along a chemokine gradient towards the site of inflammation.
-
Activation: Degranulation and release of cytotoxic contents, including proteases like neutrophil elastase and reactive oxygen species (ROS).
-
Cell Adhesion: Upregulation of adhesion molecules, facilitating firm attachment to the endothelium before extravasation.
This compound's Intervention: this compound functions as a non-competitive allosteric inhibitor, binding to a site on the CXCR1/2 receptors distinct from the chemokine-binding site. This binding induces a conformational change in the receptor, preventing its activation even when the chemokine ligand is bound. The key consequences of this inhibition are:
-
Impaired Neutrophil Extravasation: this compound effectively blocks the final step of neutrophil recruitment—their movement across the vascular basement membrane and into the tissue—without altering their initial firm adhesion to blood vessel walls.
-
Inhibition of Neutrophil Elastase Translocation: It specifically prevents the translocation of neutrophil elastase to the cell surface, a crucial process for degrading the extracellular matrix during tissue infiltration.
-
Broad Anti-Inflammatory Effects: By blocking the central hub of neutrophil recruitment, this compound can attenuate the downstream tissue damage and inflammation mediated by these cells.
Preclinical Efficacy in Asthma Models
This compound's potential has been extensively evaluated in various murine models of asthma, representing different inflammatory endotypes of the disease.
Th2-Dominant Allergic Asthma
In models of classic Th2-mediated allergic asthma, induced by ovalbumin (OVA), this compound demonstrated significant efficacy in reducing both eosinophilic and neutrophilic inflammation.
-
Acute Models: In mice subjected to single or multiple OVA challenges, oral treatment with this compound significantly reduced the influx of total leukocytes, neutrophils, and eosinophils into the airways. This was accompanied by a decrease in myeloperoxidase (MPO) and eosinophil peroxidase (EPO) activity in the lung tissue, which are markers for neutrophil and eosinophil presence, respectively. Furthermore, this compound treatment improved lung function by decreasing airway hyperresponsiveness (AHR) to methacholine.
-
Chronic Models: In a long-term, 16-day OVA challenge model designed to induce airway remodeling, daily treatment with this compound not only reduced airway inflammation but also significantly decreased collagen deposition and fibrosis in the lung parenchyma. This suggests a potential for this compound to modify the chronic structural changes associated with asthma.
| Parameter | Acute Th2 Asthma Model (4x OVA Challenge) | Chronic Th2 Asthma Model (8x OVA Challenge) |
| Total Leukocytes (BALF) | Reduced | Reduced |
| Neutrophils (BALF) | Reduced | Reduced |
| Eosinophils (BALF) | Reduced | Reduced |
| MPO/EPO Activity (Lung) | Reduced | Reduced |
| Airway Hyperresponsiveness | Reduced | Reduced |
| Collagen Deposition/Fibrosis | Not Assessed | Reduced |
| Source: Data compiled from preclinical murine studies. BALF: Bronchoalveolar Lavage Fluid; MPO: Myeloperoxidase; EPO: Eosinophil Peroxidase. |
Th1/Th17-Dominant, Steroid-Insensitive Asthma
A key therapeutic challenge in severe asthma is the lack of response to corticosteroids, often associated with a Th17-driven, neutrophilic inflammation. This compound was tested in a murine model that replicates this phenotype.
-
Efficacy: In this steroid-refractory model, this compound treatment successfully reduced the neutrophilic influx into the airways and lungs.
-
Restoration of Corticosteroid Sensitivity: Remarkably, this compound was shown to restore the sensitivity of the inflammatory response to corticosteroids. This suggests a potential synergistic role for this compound alongside conventional asthma therapies.
-
Functional Improvement: The treatment also led to significant improvements in lung function, including reduced airway hyperresponsiveness.
| Parameter | Th1/Th17 Steroid-Insensitive Asthma Model |
| Neutrophil Influx (BALF) | Reduced |
| MPO Activity (Lung) | Reduced |
| Airway Hyperresponsiveness | Reduced |
| Corticosteroid Sensitivity | Restored |
| Source: Data compiled from preclinical murine studies. |
Experimental Protocol: Murine Model of Chronic Allergic Asthma
Methodology:
-
Sensitization: C57BL/6 mice are sensitized on days 0 and 7 via intraperitoneal injections of 20 µg of ovalbumin (OVA) emulsified in aluminum hydroxide (Alum) adjuvant.
-
Challenge: From day 14 to day 29, mice are challenged every other day (for a total of 8 challenges) with an aerosol of 1% OVA for 30 minutes.
-
Treatment: Mice receive daily oral gavage of this compound (e.g., 10 mg/kg), vehicle, or a positive control like dexamethasone throughout the challenge period.
-
Endpoint Analysis: 24 hours after the final challenge, assessments are performed. This includes analyzing cell differentials in bronchoalveolar lavage fluid (BALF), measuring airway hyperresponsiveness to methacholine, quantifying cytokines and chemokines in lung homogenates, and performing histological analysis for inflammation and fibrosis (e.g., Gomori's trichrome staining for collagen).
Preclinical Efficacy in COPD-Related Models
Given the central role of neutrophils in COPD exacerbations, this compound was evaluated in a model mimicking an acute exacerbation of COPD (AECOPD).
Cigarette Smoke and Influenza-A Exacerbation Model
This model combines chronic cigarette smoke (CS) exposure with an acute influenza-A virus infection, a common trigger for AECOPD, creating a severe, steroid-resistant neutrophilic inflammation.
-
Key Findings: Oral administration of this compound during the viral exacerbation phase significantly reduced neutrophilic airway inflammation and improved lung function.
-
Survival Benefit: Most notably, treatment with this compound led to a significant improvement in the survival rate of the mice, highlighting its potential to mitigate the severity of life-threatening exacerbations.
| Parameter | CS + Influenza-A Exacerbation Model |
| Neutrophilic Inflammation | Reduced |
| Lung Function | Improved |
| Survival Rate | Improved |
| Source: Data compiled from a preclinical murine model of AECOPD. |
Experimental Protocol: AECOPD Mouse Model
Methodology:
-
Cigarette Smoke Exposure: Mice are exposed to the smoke of 4 cigarettes per day for 11 consecutive days in a whole-body exposure chamber.
-
Viral Infection: On day 11, mice are intranasally infected with a sublethal dose of Influenza-A (H1N1) virus.
-
Treatment: 24 hours post-infection, mice begin daily treatment with oral this compound, vehicle, or other comparators.
-
Endpoint Analysis: Animals are monitored daily for survival. A separate cohort of animals is euthanized at specific time points (e.g., 7 days post-infection) for analysis of lung function, BALF inflammation, and lung pathology.
Clinical Perspective and Future Directions
This compound is currently under clinical investigation, with Phase 2 and 3 trials completed or ongoing for conditions involving neutrophilic inflammation, such as new-onset type 1 diabetes. While direct clinical trial data for this compound in asthma or COPD is not yet published, the robust preclinical data provide a strong rationale for its development in these indications.
Clinical trials of other CXCR1/2 antagonists in respiratory diseases have yielded mixed results. Some studies showed reductions in sputum neutrophils but failed to demonstrate significant improvements in clinical endpoints like lung function. This may be due to trial design, patient selection, or the specific pharmacology of the antagonist used.
The unique profile of this compound as a dual, non-competitive allosteric inhibitor may offer advantages. Its ability to control neutrophilic inflammation and restore corticosteroid sensitivity in preclinical models suggests it could be particularly beneficial for specific, difficult-to-treat patient populations:
-
Severe Neutrophilic Asthma: Patients with persistent airway neutrophilia despite high-dose inhaled corticosteroids.
-
Frequent Exacerbator COPD: Patients who experience recurrent acute exacerbations, which are often driven by neutrophils.
Future clinical trials should focus on these well-defined patient phenotypes, potentially using biomarkers like sputum neutrophil counts or blood chemokine levels to enrich for responders.
Conclusion
This compound presents a compelling, mechanistically targeted approach for the treatment of asthma and COPD. Preclinical evidence strongly supports its efficacy in reducing the neutrophilic inflammation that characterizes severe and steroid-insensitive forms of these diseases. By inhibiting the CXCR1/2 receptors, this compound effectively blocks neutrophil recruitment, attenuates airway inflammation, reduces airway remodeling, and improves lung function in a variety of relevant animal models. Its demonstrated ability to improve survival in a model of severe AECOPD and to restore corticosteroid sensitivity underscores its significant therapeutic potential. As a novel, non-steroidal anti-inflammatory agent, this compound could fill a critical therapeutic gap for patients with neutrophilic-driven respiratory diseases, offering a new horizon in the management of asthma and COPD.
References
- 1. Comparison of clinical outcome of COPD with asthma-like feature with different inhalation therapies: a real-world study in the prospective RealDTC cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCR1 and CXCR2 Inhibition by this compound Improves Neutrophil-Dependent Airway Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Allosteric Inhibition Mechanism of Ladarixin on CXCR1/2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of Ladarixin, a potent, orally bioavailable, small-molecule inhibitor of the C-X-C chemokine receptors 1 and 2 (CXCR1 and CXCR2). This compound functions as a non-competitive, negative allosteric modulator, binding to a site topographically distinct from the endogenous ligand binding pocket. This allosteric inhibition effectively uncouples the receptors from their downstream signaling cascades without preventing ligand binding, thereby inhibiting inflammatory cell recruitment and pro-tumorigenic pathways. This document details the molecular interactions, impact on signaling pathways, quantitative pharmacological data, and key experimental methodologies used to characterize this mechanism.
Introduction to the CXCL8-CXCR1/2 Axis
The CXCL8-CXCR1/2 signaling axis is a critical mediator of innate immunity, primarily known for its role in the recruitment and activation of neutrophils and other leukocytes at sites of inflammation.[1] The chemokine CXCL8 (also known as Interleukin-8, IL-8) is the primary endogenous ligand for both CXCR1 and CXCR2, which are G protein-coupled receptors (GPCRs).[2][3][4] While CXCR1 is activated with high affinity almost exclusively by CXCL8 and CXCL6, CXCR2 can be activated by a broader range of ELR+ chemokines (CXCL1-3 and 5-8).[5]
Upon ligand binding, CXCR1/2 undergo a conformational change, leading to the activation of intracellular heterotrimeric G proteins, predominantly of the Gαi family. This initiates a cascade of downstream signaling events, including the activation of Phospholipase C (PLC), PI3K/Akt, and MAPK pathways, resulting in cellular responses such as chemotaxis, degranulation, angiogenesis, and proliferation. Dysregulation of this axis is implicated in a variety of inflammatory diseases and is increasingly recognized for its role in cancer progression, metastasis, and resistance to therapy.
This compound: A Dual Non-Competitive Allosteric Inhibitor
This compound is a second-generation dual inhibitor of CXCR1 and CXCR2 that operates via a non-competitive, allosteric mechanism. Unlike competitive antagonists that bind to the orthosteric site and directly compete with the endogenous ligand, this compound binds to an allosteric pocket located within the transmembrane region of the receptors.
The key features of this mechanism are:
-
No Effect on Ligand Binding: this compound's binding does not affect the affinity of CXCL8 or other cognate ligands for the receptors.
-
Signal Transduction Blockade: By binding to the allosteric site, this compound stabilizes an inactive conformation of the receptor or raises the energy barrier required for activation. This prevents the conformational change necessary to engage and activate intracellular G proteins, thereby blocking signal transduction.
-
Functional Scavenging: Because ligand binding is unaffected while signaling is blocked, the this compound-bound receptor effectively acts as a "scavenger," sequestering chemokines without initiating a cellular response.
This allosteric approach offers a significant therapeutic advantage by potently inhibiting receptor activation mediated by multiple different ligands, thus overcoming the redundancy inherent in the chemokine signaling system.
Caption: this compound's allosteric inhibition mechanism.
Inhibition of Downstream Signaling Pathways
This compound's blockade of CXCR1/2 activation leads to the abrogation of multiple downstream signaling pathways critical for inflammation and cancer progression. Studies have demonstrated that this compound-mediated inhibition of CXCR1/2 leads to the inhibition of the AKT and NF-kB signaling pathways. These pathways are central to promoting cell survival, motility, and proliferation. Furthermore, this compound has been shown to abolish the translocation of neutrophil elastase to the cell surface, a key step required for neutrophil extravasation and penetration of the vascular basement membrane to reach inflamed tissues.
Caption: CXCR1/2 signaling pathways inhibited by this compound.
Quantitative Pharmacological Data
This compound is a highly potent inhibitor of CXCR1/2-mediated cellular functions. The potency is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%.
| Parameter | Receptor Target | Value | Bioassay | Reference |
| IC50 | CXCR1 | 0.9 nM | CXCL8-mediated chemotaxis | |
| IC50 | CXCR2 | 0.8 nM | CXCL8-mediated chemotaxis | |
| IC50 | CXCR1/2 | 0.7 nM | CXCL8-mediated human PMN migration |
Note: IC50 values represent functional inhibition and are distinct from binding affinity constants like Ki or Kd. The non-competitive nature of this compound means it does not have a Ki value in the traditional sense of displacing a radioligand from the orthosteric site.
Key Experimental Protocols
The characterization of this compound's mechanism relies on a suite of in vitro cellular assays. Below are detailed methodologies for key experiments.
Chemotaxis Assay (Boyden Chamber Method)
This assay quantifies the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
-
Objective: To measure the IC50 of this compound for inhibition of CXCL8-induced cell migration.
-
Cells: Human polymorphonuclear leukocytes (PMNs), isolated from fresh human blood, or specific cancer cell lines expressing CXCR1/2.
-
Apparatus: A 48-well micro-chemotaxis chamber (Boyden chamber) with a polycarbonate filter (e.g., 5 µm pore size) separating the upper and lower wells.
-
Procedure:
-
The lower wells of the chamber are loaded with a solution of chemoattractant (e.g., recombinant human CXCL8 at a predetermined optimal concentration, such as 10 ng/mL) in assay buffer.
-
The upper wells are loaded with a suspension of cells (e.g., 1x10^6 cells/mL) that have been pre-incubated for 15-30 minutes at 37°C with various concentrations of this compound or vehicle control.
-
The chamber is assembled with the filter separating the wells and incubated for 60-90 minutes at 37°C in a humidified 5% CO2 atmosphere to allow cell migration.
-
After incubation, the filter is removed, non-migrated cells on the upper surface are scraped off, and the filter is fixed and stained (e.g., with Diff-Quik).
-
The number of cells that have migrated through the pores to the lower side of the filter is counted in several high-power fields using a microscope.
-
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. IC50 values are determined by non-linear regression analysis of the concentration-response curve.
Caption: Experimental workflow for a Boyden chamber chemotaxis assay.
Calcium Mobilization Assay
This assay measures the rapid increase in intracellular calcium concentration that occurs upon GPCR activation, a key early event in the signaling cascade.
-
Objective: To determine if this compound can block CXCL8-induced intracellular calcium flux.
-
Cells: A cell line stably expressing CXCR1 or CXCR2 (e.g., HEK293 or CHO cells).
-
Reagents: A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) and a fluorescence plate reader with liquid handling capabilities (e.g., FlexStation, FDSS).
-
Procedure:
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight.
-
The culture medium is removed, and cells are loaded with the calcium-sensitive dye in an appropriate buffer (often containing probenecid to prevent dye leakage) for 45-60 minutes at 37°C.
-
The plate is transferred to the fluorescence reader. Test compounds (various concentrations of this compound or vehicle) are added to the wells and incubated for a short period (e.g., 5-15 minutes).
-
A baseline fluorescence reading is established.
-
The instrument's liquid handler injects an agonist solution (e.g., CXCL8 at an EC80 concentration) into the wells.
-
Fluorescence intensity is measured kinetically for 1-3 minutes immediately following agonist addition.
-
-
Data Analysis: The increase in fluorescence (peak signal minus baseline) reflects the intracellular calcium concentration. The inhibitory effect of this compound is quantified by comparing the signal in this compound-treated wells to the vehicle control.
Western Blot for Phosphorylated Signaling Proteins
This technique is used to assess the phosphorylation state, and thus the activation, of specific proteins in the downstream signaling cascade.
-
Objective: To confirm that this compound inhibits the phosphorylation of key signaling molecules like AKT and ERK.
-
Cells: Any relevant cell type expressing CXCR1/2 that shows a robust phosphorylation response to CXCL8.
-
Procedure:
-
Cells are cultured to near-confluence and are often serum-starved for several hours to reduce baseline signaling.
-
Cells are pre-treated with this compound or vehicle for 30-60 minutes.
-
Cells are stimulated with CXCL8 for a short period (e.g., 2-15 minutes) to induce maximal phosphorylation of the target protein.
-
The reaction is stopped by placing the plates on ice and lysing the cells with a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined (e.g., by BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-AKT) and subsequently with an antibody for the total amount of that protein as a loading control.
-
The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified and normalized to the total protein. The effect of this compound is determined by comparing the normalized signal in treated versus untreated, stimulated cells.
Conclusion
This compound represents a sophisticated approach to targeting the CXCL8-CXCR1/2 axis. Its non-competitive, allosteric mechanism provides potent and comprehensive inhibition of receptor signaling without interfering with ligand binding. This unique mode of action effectively blocks downstream pathways controlling cell migration and survival, such as the AKT and NF-kB pathways, translating into a powerful anti-inflammatory and anti-tumorigenic effect. The methodologies described herein are fundamental to characterizing such allosteric modulators and confirming their distinct pharmacological profile. The high potency and dual-receptor activity make this compound a promising therapeutic candidate for a range of diseases driven by excessive neutrophil recruitment and CXCR1/2 signaling.
References
- 1. Effects of CXCR1/2 Blockade with this compound on Streptozotocin-Induced Type 1 Diabetes Mellitus and Peripheral Neuropathy and Retinopathy in Rat [e-dmj.org]
- 2. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CXCL8-CXCR1/2 pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Ladarixin: Reshaping the Tumor Microenvironment by Targeting the CXCR1/2 Axis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy, fostering tumor progression, metastasis, and therapeutic resistance. A key signaling network within the TME is orchestrated by the chemokine receptors CXCR1 and CXCR2 and their ligands. Ladarixin, a potent and selective dual, non-competitive allosteric inhibitor of CXCR1 and CXCR2, has emerged as a promising therapeutic agent capable of modulating the TME to favor anti-tumor responses. This technical guide provides an in-depth analysis of this compound's mechanism of action, its multifaceted effects on the cellular and molecular components of the TME, and its potential in combination with other cancer therapies. Detailed experimental protocols and quantitative data from pivotal preclinical studies are presented to offer a comprehensive resource for researchers and drug development professionals in oncology.
Introduction: The CXCR1/2 Axis in Cancer
The CXCR1 and CXCR2 receptors, and their primary ligands such as CXCL8 (IL-8) and other ELR+ chemokines, are pivotal in cancer biology.[1][2] This axis is a key driver of inflammation-associated cancer progression.[3] Malignant cells often secrete these chemokines, creating a complex signaling network that influences the TME in several ways:
-
Immune Cell Trafficking: The CXCR1/2 axis is a primary driver for the recruitment of myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs) into the TME, which contribute to an immunosuppressive environment.[4]
-
Angiogenesis: CXCR1/2 signaling on endothelial cells promotes the formation of new blood vessels, which are essential for tumor growth and metastasis.[2]
-
Cancer Stem Cell (CSC) Self-Renewal: This signaling pathway has been implicated in the maintenance and self-renewal of cancer stem cells, which are critical for tumor initiation and recurrence.
-
Direct Effects on Tumor Cells: Autocrine and paracrine signaling through CXCR1/2 on cancer cells can promote their proliferation, survival, and motility.
This compound's ability to block these receptors offers a multi-pronged approach to dismantle the supportive TME and inhibit tumor progression.
Mechanism of Action of this compound
This compound is a small molecule that acts as a non-competitive allosteric inhibitor of both CXCR1 and CXCR2. This allosteric inhibition results in a significant reduction of CXCR1/2-mediated chemotaxis without directly interfering with ligand binding. This mode of action provides a potent and sustained blockade of downstream signaling pathways.
Signaling Pathways Modulated by this compound
This compound's inhibition of CXCR1/2 has been shown to down-modulate key pro-survival and pro-inflammatory signaling pathways within cancer cells and other components of the TME. Notably, it inhibits the phosphorylation and activation of:
-
AKT: A central kinase in cell survival, proliferation, and metabolism.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A transcription factor that governs the expression of numerous genes involved in inflammation, immunity, and cell survival.
The inhibition of these pathways ultimately leads to reduced tumor cell motility, increased apoptosis, and a less hospitable TME for tumor growth.
Figure 1: this compound's core mechanism of action.
This compound's Impact on the Tumor Microenvironment
Preclinical studies have demonstrated that this compound exerts a multifactorial effect on the TME across various cancer types, including melanoma, pancreatic cancer, and osteosarcoma.
Modulation of Immune Cell Infiltration and Function
A key feature of the TME is its abundance of immunosuppressive immune cells. This compound can reprogram the immune landscape to be more conducive to an anti-tumor response.
-
Tumor-Associated Macrophages (TAMs): this compound has been shown to revert the polarization of pro-tumoral M2 macrophages to an anti-tumoral M1 phenotype. This shift is critical as M1 macrophages can actively participate in tumor cell killing. In pancreatic ductal adenocarcinoma (PDAC) models, CXCR1/2 inhibition by this compound reverted in vitro tumor-mediated M2 macrophage polarization and migration.
-
Tumor-Associated Neutrophils (TANs): While CXCR1/2 are major receptors for neutrophil recruitment, studies suggest that this compound's primary effect may be on neutrophil function rather than their recruitment to the tumor. It can inhibit the immunosuppressive functions of TANs, thereby enhancing T-cell mediated anti-tumor immunity.
-
Myeloid-Derived Suppressor Cells (MDSCs): By blocking CXCR1/2, this compound can impede the recruitment of MDSCs, a heterogeneous population of immature myeloid cells that potently suppress T-cell responses.
Figure 2: this compound's modulation of immune cells in the TME.
Inhibition of Angiogenesis
This compound abrogates de novo angiogenesis within the tumor. By blocking CXCR1/2 signaling on endothelial cells, it reduces their recruitment to the tumor site and subsequent formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.
Targeting Cancer Stem Cells
The CXCR1/2 axis is implicated in the maintenance of cancer stem cell-like properties. This compound has been shown to inhibit melanoma self-renewal by targeting the ALDH+ cell population, which is enriched for CSCs. This suggests that this compound could be effective in preventing tumor recurrence and metastasis.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical studies investigating this compound's efficacy.
Table 1: In Vitro Efficacy of this compound on Melanoma Cell Lines
| Cell Line | Molecular Defect | Effect of this compound (1µM) | Reference |
| WM164 | BRAFV600E | ~10-fold inhibition of cell migration | |
| WM115 | BRAFV600E | ~10-fold inhibition of cell migration | |
| UM001 | GNA11Q209L | ~10-fold inhibition of cell migration |
Table 2: In Vivo Efficacy of this compound in Pancreatic Cancer Models
| Model | Treatment | Outcome | Reference |
| High-immunogenic PDAC | This compound (15 mg/kg, i.p. daily) | Significant reduction in tumor burden | |
| Non-immunogenic PDAC | This compound + anti-PD-1 | Significant increase in tumor volume shrinkage compared to either agent alone | |
| HIR-PDX Mouse | This compound | Slight increase in median survival (49.5 vs 74.5 days) | |
| HIR-PDX Mouse | This compound + Nivolumab | Significant extension of median survival (49.5 vs 150 days) |
This compound in Combination Therapy
The ability of this compound to modulate the TME makes it an attractive candidate for combination therapies. By alleviating the immunosuppressive environment, this compound can enhance the efficacy of immunotherapies like checkpoint inhibitors.
-
With Anti-PD-1 Therapy: In pancreatic cancer models that are resistant to anti-PD-1 therapy, the addition of this compound significantly increased the efficacy of the checkpoint inhibitor, leading to reduced tumor burden. This combination converts the TME from a pro-tumoral to an immune-permissive state.
-
With KRAS Inhibitors: A phase I/II clinical trial is currently investigating the combination of this compound with Sotorasib, a KRAS G12C inhibitor, for the treatment of advanced non-small cell lung cancer (NSCLC). The rationale is that by blocking the inflammatory and immunosuppressive signals driven by the CXCR1/2 axis, this compound can enhance the anti-tumor activity of Sotorasib.
-
With Other Targeted Therapies: In canine osteosarcoma, a three-drug combination of this compound, losartan, and toceranib (a receptor tyrosine kinase inhibitor) has shown promise in slowing tumor growth and, in some cases, causing tumor shrinkage.
Figure 3: Synergy of this compound with checkpoint inhibitors.
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the effects of this compound.
In Vitro Cell Migration (Wound-Healing) Assay
-
Objective: To assess the effect of this compound on the migratory capacity of cancer cells.
-
Protocol:
-
Seed cancer cells in a multi-well plate and grow to confluence.
-
Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh culture medium containing either vehicle control or this compound at the desired concentration (e.g., 1µM).
-
Incubate the plate and capture images of the wound at time 0 and subsequent time points (e.g., 24-48 hours).
-
Quantify the rate of wound closure by measuring the area of the gap at each time point. The percentage of wound healing is calculated relative to the original size.
-
-
Reference:
Western Blot Analysis for Signaling Pathway Inhibition
-
Objective: To determine if this compound inhibits the phosphorylation of key signaling proteins like AKT and NF-κB.
-
Protocol:
-
Treat cancer cells with this compound or vehicle control for a specified duration.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-AKT, total AKT, p-NF-κB, total NF-κB).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.
-
-
Reference:
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Protocol:
-
Engraft human cancer cells (e.g., melanoma, pancreatic cancer cell lines) subcutaneously or orthotopically into immunocompromised mice (e.g., NSG mice).
-
Allow tumors to establish to a palpable size.
-
Randomize mice into treatment groups: vehicle control, this compound alone, combination therapy.
-
Administer this compound via the appropriate route (e.g., intraperitoneal injection at 15 mg/kg daily).
-
Monitor tumor growth regularly by caliper measurements.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
-
Reference:
Immunohistochemistry (IHC) for TME Analysis
-
Objective: To analyze the cellular composition and signaling status of the TME in tumor tissues from in vivo studies.
-
Protocol:
-
Fix excised tumors in formalin and embed in paraffin.
-
Cut thin sections of the tumor tissue and mount on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the epitopes.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with primary antibodies against markers of interest (e.g., CD31 for endothelial cells, CD68 for macrophages, CD8 for cytotoxic T-cells, Ki67 for proliferation).
-
Wash and apply a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate (e.g., DAB) to visualize the antibody binding.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Image the slides and quantify the staining using image analysis software.
-
-
Reference:
Figure 4: General workflow for in vivo xenograft studies.
Conclusion and Future Directions
This compound represents a novel and promising strategy for targeting the tumor microenvironment. Its ability to inhibit the CXCR1/2 axis leads to a cascade of anti-tumor effects, including the reprogramming of the immune landscape, inhibition of angiogenesis, and targeting of cancer stem cells. The preclinical data strongly support its use in combination with other therapeutic modalities, particularly checkpoint inhibitors and targeted therapies, to overcome resistance and improve patient outcomes.
Ongoing and future clinical trials will be crucial to fully elucidate the safety and efficacy of this compound in various cancer settings. Further research should also focus on identifying predictive biomarkers to select patients who are most likely to benefit from CXCR1/2 inhibition. As our understanding of the complexities of the TME continues to grow, agents like this compound that can effectively dismantle this pro-tumoral network will undoubtedly become a cornerstone of modern oncology.
References
- 1. oncotarget.com [oncotarget.com]
- 2. This compound, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. CXCR1/2 dual-inhibitor this compound reduces tumour burden and promotes immunotherapy response in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Ladarixin for Rheumatoid Arthritis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, persistent synovitis, and progressive joint destruction. A key feature of RA pathogenesis is the infiltration of neutrophils into the synovial tissue and fluid, a process driven by the chemokine interleukin-8 (IL-8, or CXCL8) and its receptors, CXCR1 and CXCR2. Ladarixin is a potent, orally bioavailable, non-competitive allosteric inhibitor of both CXCR1 and CXCR2. While clinical development has primarily focused on type 1 diabetes, the foundational mechanism of action of this compound presents a compelling scientific rationale for its investigation as a therapeutic agent in rheumatoid arthritis. This document provides a comprehensive overview of the core preclinical and mechanistic data for this compound, contextualized for its potential application in RA.
Mechanism of Action: Dual Allosteric Inhibition of CXCR1 and CXCR2
This compound acts as a dual antagonist of the G protein-coupled receptors CXCR1 and CXCR2.[1][2] These receptors are the primary mediators of the biological effects of IL-8 and other ELR+ chemokines (CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7), which are potent chemoattractants and activators of neutrophils.[1]
By binding to an allosteric site on the trans-membrane region of these receptors, this compound inhibits receptor activation and downstream signaling without directly competing with the natural ligand binding.[3] This allosteric mechanism effectively blocks the chemotactic response of neutrophils to CXCL8, thereby preventing their migration to sites of inflammation.[3] This targeted disruption of neutrophil trafficking is a key therapeutic hypothesis for RA, where neutrophils contribute to cartilage and bone degradation through the release of proteolytic enzymes and reactive oxygen species.
Signaling Pathway of CXCR1/CXCR2 Inhibition by this compound
Preclinical Data
While specific studies in animal models of rheumatoid arthritis are not publicly available, extensive preclinical research in other neutrophil-driven inflammatory diseases provides strong evidence of this compound's potent anti-inflammatory effects.
In Vitro Potency
This compound has demonstrated high potency in inhibiting neutrophil migration in vitro. This foundational activity underscores its potential to limit immune cell infiltration into the synovial joints.
| Assay | Ligand | Receptor Target | IC50 | Source |
| Human Polymorphonuclear Leukocyte (PMN) Migration | CXCL8 | CXCR1/CXCR2 | ~0.7 nM | |
| Chemotaxis Assay | CXCL8 | CXCR1 | 0.9 nM | |
| Chemotaxis Assay | CXCL8 | CXCR2 | 0.8 nM |
In Vivo Efficacy in Inflammatory Models
This compound has been evaluated in several murine models of inflammation, consistently demonstrating an ability to reduce neutrophil influx and subsequent tissue damage. These models, while not RA-specific, share the common pathological feature of neutrophil-mediated inflammation.
| Animal Model | Key Findings | Dosage | Source |
| Mouse Model of Airway Inflammation (Asthma) | Reduced acute and chronic neutrophilic influx; Attenuated tissue remodeling and airway hyperresponsiveness. | 10 mg/kg, oral gavage | |
| Bleomycin-Induced Pulmonary Fibrosis | Decreased neutrophilic inflammation and collagen deposition. | Not specified | |
| Cigarette Smoke-Induced Inflammation | Attenuated corticosteroid-resistant, Th17 neutrophil-dominated airway inflammation. | Not specified | |
| Non-obese Diabetic (NOD) Mice | Prevented and reversed diabetes by selectively inhibiting pancreatic inflammation. | Not specified |
Experimental Protocols
The methodologies employed in the preclinical evaluation of this compound are standard for assessing anti-inflammatory compounds. These protocols can be adapted for testing in RA models.
In Vitro Chemotaxis Assay
-
Objective: To determine the concentration-dependent inhibitory effect of this compound on neutrophil migration towards a chemoattractant.
-
Cells: Human polymorphonuclear leukocytes (PMNs) isolated from the peripheral blood of healthy donors.
-
Apparatus: Boyden chamber or similar multi-well migration plate (e.g., Transwell®).
-
Chemoattractant: Recombinant human CXCL8 (IL-8) is placed in the lower chamber.
-
Procedure:
-
PMNs are pre-incubated with varying concentrations of this compound or vehicle control.
-
The treated cells are placed in the upper chamber of the migration plate, separated from the lower chamber by a porous membrane.
-
The plate is incubated to allow cell migration towards the chemoattractant gradient.
-
Migrated cells in the lower chamber are quantified using a cell counter or a viability assay (e.g., Calcein-AM staining).
-
The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of this compound.
-
Animal Models of Arthritis
While this compound has not been reported in RA models, its efficacy could be evaluated using established rodent models that mimic key aspects of human RA.
-
Collagen-Induced Arthritis (CIA): Commonly used in DBA/1 mice, this model is characterized by an autoimmune response to type II collagen, leading to synovitis and joint erosion. Efficacy would be assessed by clinical scoring of paw swelling, histological analysis of joint inflammation and damage, and biomarker analysis.
-
Collagen Antibody-Induced Arthritis (CAIA): This is a more rapid model where arthritis is induced by administering a cocktail of monoclonal antibodies against type II collagen, bypassing the need for immunization. It is particularly useful for studying the effector phase of inflammation.
-
Adjuvant-Induced Arthritis (AIA): Induced in susceptible rat strains (e.g., Lewis rats) by injection of Freund's complete adjuvant, this model results in severe, chronic, and destructive polyarthritis.
Hypothetical Experimental Workflow for this compound in a CIA Mouse Model
Clinical Development and Safety Profile
This compound has undergone Phase II and Phase III clinical trials for new-onset type 1 diabetes. While these studies did not meet their primary endpoints for preserving beta-cell function, they provide valuable safety and dosing information.
| Trial Phase | Patient Population | Dosing Regimen | Key Safety Findings | Source |
| Phase II | Adults with new-onset type 1 diabetes | 400 mg twice daily (14 days on / 14 days off cycles) | Well-tolerated; no clinically relevant safety observations between this compound and placebo groups. | |
| Phase III | Adolescents and adults with new-onset type 1 diabetes | 400 mg twice daily (14 days on / 14 days off cycles) | Safety profile consistent with Phase II; study terminated early due to low recruitment. |
The most frequently reported adverse events in a Phase 2 trial were dyspepsia and headache. The established oral dose of 400 mg twice daily provides a plasma concentration sufficient for full inhibition of neutrophil migration, based on preclinical data.
Rationale for this compound in Rheumatoid Arthritis
The scientific rationale for investigating this compound in RA is built on the convergence of its mechanism of action with the pathophysiology of the disease.
Logical Framework for Therapeutic Potential in RA
References
- 1. Frontiers | CXCR1 and CXCR2 Inhibition by this compound Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of Ladarixin in Psoriasis: A Technical Whitepaper on a Novel Therapeutic Avenue
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psoriasis is a chronic, immune-mediated inflammatory disease characterized by keratinocyte hyperproliferation and significant infiltration of immune cells, particularly neutrophils, into the skin. The interleukin-23 (IL-23)/T-helper 17 (Th17) cell axis is a cornerstone of psoriasis pathogenesis, leading to the production of pro-inflammatory cytokines that drive the disease phenotype. Emerging research highlights the critical role of the chemokine receptors CXCR1 and CXCR2 in orchestrating neutrophil recruitment to inflamed tissues. Ladarixin, a dual, non-competitive allosteric inhibitor of CXCR1 and CXCR2, presents a compelling, yet unexplored, therapeutic strategy for psoriasis. This technical guide synthesizes the preclinical rationale for investigating this compound in psoriasis, detailing its mechanism of action, the underlying molecular pathways, and potential experimental protocols for its evaluation. While direct clinical investigations of this compound for psoriasis are not yet available, this paper extrapolates from its known anti-inflammatory properties and data from other neutrophil-driven disease models to build a case for its development as a novel oral therapy for psoriasis.
Introduction: The Unmet Need in Psoriasis Therapy
Psoriasis affects 2-3% of the global population, significantly impacting quality of life. While biologic therapies targeting the IL-23/IL-17 axis have revolutionized treatment for moderate-to-severe psoriasis, there remains a need for effective, safe, and convenient oral therapies.[1] Neutrophils are abundant in psoriatic lesions and are considered key drivers of the inflammatory feedback loop.[2][3][4][5] These cells release pro-inflammatory mediators, including cytokines and reactive oxygen species, and form neutrophil extracellular traps (NETs), which further amplify the immune response. The migration of neutrophils from the bloodstream into the skin is a critical step in this process, mediated largely by the interaction of chemokines, such as Interleukin-8 (IL-8 or CXCL8), with the CXCR1 and CXCR2 receptors on the neutrophil surface.
This compound is an investigational oral small molecule that functions as a dual antagonist of CXCR1 and CXCR2. By blocking these receptors, this compound has been shown to impair neutrophil extravasation and recruitment in various inflammatory models. This mechanism of action provides a strong theoretical foundation for its potential efficacy in psoriasis, a quintessential neutrophil-driven dermatosis.
Mechanism of Action: this compound and the CXCR1/CXCR2 Axis
This compound is a non-competitive, allosteric inhibitor of both CXCR1 and CXCR2. These G protein-coupled receptors are primarily expressed on neutrophils and are activated by CXC chemokines with an ELR motif (Glu-Leu-Arg), most notably IL-8 (CXCL8). In psoriasis, keratinocytes, stimulated by IL-17, are a major source of these neutrophil-attracting chemokines.
By binding to an allosteric site on the receptors, this compound prevents the conformational changes necessary for signal transduction upon chemokine binding. This effectively blocks the downstream signaling cascade that leads to neutrophil chemotaxis, adhesion, and migration into tissues. A key finding is that this compound can abolish the translocation of neutrophil elastase to the cell surface, a critical step for penetrating the vascular basement membrane, without affecting the initial adhesion of neutrophils to the endothelium. This targeted disruption of tissue infiltration, rather than a broad suppression of neutrophil activity, suggests a potentially favorable safety profile.
The Role of CXCR1/CXCR2 in Psoriasis Pathophysiology
The rationale for targeting CXCR1/CXCR2 in psoriasis is well-supported:
-
Upregulation in Psoriatic Lesions : High levels of IL-8 and other CXCR1/2 ligands are found in psoriatic plaques.
-
Receptor Expression : CXCR2 is significantly overexpressed in the suprabasal keratinocytes of psoriatic lesions, in addition to its presence on infiltrating immune cells. This suggests that CXCR2 signaling may not only recruit neutrophils but also directly contribute to the epidermal changes characteristic of psoriasis.
-
Neutrophil Infiltration : The accumulation of neutrophils in the epidermis (Munro's microabscesses) is a hallmark of psoriasis and is dependent on chemokine gradients that signal through CXCR1/2.
The proposed mechanism of this compound in the context of psoriasis is visually represented in the signaling pathway diagram below.
Review of Preclinical and Clinical Data (Non-Psoriasis)
While no psoriasis-specific studies for this compound have been published, data from other indications provide valuable insights into its dosing, safety, and biological activity. The primary focus of clinical development has been type 1 diabetes.
Table 1: Summary of this compound Clinical Trial Data (Type 1 Diabetes)
| Parameter | Study NCT02814838 | Study NCT04628481 |
|---|---|---|
| Indication | New-onset Type 1 Diabetes | New-onset Type 1 Diabetes |
| Phase | 2 | 2 |
| Dosage | 400 mg, twice daily (b.i.d.) | 400 mg, twice daily (b.i.d.) |
| Regimen | 3 cycles of 14 days on / 14 days off | 13 cycles of 14 days on / 14 days off |
| Administration | Oral capsules | Oral capsules |
| Primary Outcome | No significant effect on preserving beta cell function at 13 weeks. | To assess preservation of β-cell function. |
| Key Findings | Transient metabolic benefit observed at week 26 in a patient subset. | Study ongoing. |
| Safety | Generally well-tolerated. Neutrophil counts remained stable. | Safety is a co-primary endpoint. |
Note: Data is derived from studies in type 1 diabetes and may not be directly applicable to a psoriasis patient population.
Preclinically, this compound has demonstrated efficacy in reducing neutrophil-dependent airway inflammation in mouse models of asthma and COPD. It effectively reduced neutrophilic influx, tissue remodeling, and airway hyperresponsiveness. These findings in other chronic inflammatory, neutrophil-mediated conditions provide a strong surrogate rationale for its investigation in psoriasis.
Proposed Experimental Protocols for Psoriasis Investigation
To evaluate the potential of this compound for psoriasis, a series of preclinical studies would be required. The imiquimod (IMQ)-induced psoriasis mouse model is a widely accepted and relevant model for such investigations.
Imiquimod-Induced Psoriasis Mouse Model
This model recapitulates key features of human psoriasis, including erythema, scaling, epidermal thickening (acanthosis), and a characteristic inflammatory infiltrate driven by the IL-23/IL-17 axis.
Experimental Protocol Outline:
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Psoriasis-like Lesions: A daily topical dose of 62.5 mg of 5% imiquimod cream (e.g., Aldara) is applied to the shaved back and right ear of the mice for 5-8 consecutive days.
-
Treatment Groups:
-
Vehicle Control (no IMQ)
-
IMQ + Vehicle (for this compound)
-
IMQ + this compound (various doses, administered orally)
-
IMQ + Positive Control (e.g., a topical corticosteroid like clobetasol or an established systemic like methotrexate)
-
-
In Vivo Assessments (Daily):
-
Psoriasis Area and Severity Index (PASI) Scoring: Modified for mice, scoring erythema, scaling, and skin thickness.
-
Ear and Skin Thickness: Measured with a digital caliper.
-
Body Weight: Monitored for signs of systemic toxicity.
-
-
Ex Vivo Assessments (at study termination):
-
Histology: Skin samples are collected, sectioned, and stained (e.g., H&E) to assess epidermal thickness, acanthosis, and inflammatory cell infiltration.
-
Immunohistochemistry/Flow Cytometry: To quantify the infiltration of specific immune cells (e.g., neutrophils, T-cells) in the skin.
-
Cytokine Analysis: Measurement of key psoriatic cytokines (e.g., IL-17, IL-23, IL-8) in skin or serum via qPCR or ELISA.
-
Future Directions and Conclusion
The evidence strongly suggests that the CXCR1/CXCR2 axis is a viable and promising target for psoriasis therapy. This compound, as an orally available dual inhibitor of these receptors, represents a novel therapeutic candidate that warrants rigorous preclinical investigation for this indication. Its mechanism of action—specifically targeting neutrophil migration into inflamed tissue—is highly relevant to the core pathophysiology of psoriasis.
Future research should focus on executing preclinical studies, such as the imiquimod model outlined above, to establish proof-of-concept. These studies should aim to determine the effective dose range, benchmark efficacy against standard-of-care agents, and further characterize the downstream effects on the psoriatic cytokine milieu. Positive preclinical data would provide a strong foundation for initiating clinical trials to evaluate the safety and efficacy of this compound in patients with plaque psoriasis. The development of an effective oral agent targeting this pathway would be a significant advancement in the management of this chronic and burdensome disease.
References
- 1. Frontiers | Revisiting the interleukin 17 family of cytokines in psoriasis: pathogenesis and potential targets for innovative therapies [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Role of Neutrophils in Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Role of Neutrophils in Psoriasis | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Ladarixin In Vitro Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ladarixin is a potent and selective dual allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. These receptors, and their primary ligand interleukin-8 (IL-8 or CXCL8), are key mediators of inflammatory responses and have been implicated in the pathogenesis of various inflammatory diseases and cancer. This compound's non-competitive, allosteric mechanism of action allows it to inhibit receptor signaling without interfering with ligand binding, making it a promising therapeutic candidate.[1][2] This document provides detailed application notes and protocols for a range of in vitro cell-based assays to characterize the activity and mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound's in vitro activity from various cell-based assays.
| Assay Type | Cell Line/Type | Target | Ligand/Stimulus | IC50/EC50 | Reference |
| Chemotaxis Assay | Human Polymorphonuclear Leukocytes (PMNs) | CXCR1/CXCR2 | CXCL8 | IC50 = 0.7 nM | [1] |
| Chemotaxis Assay | Cells expressing CXCR1 | Not Specified | Not Specified | IC50 = 0.9 nM | [1] |
| Chemotaxis Assay | Cells expressing CXCR2 | Not Specified | Not Specified | IC50 = 0.8 nM | [1] |
| Cell Migration (Scratch Assay) | WM164, WM115, UM001 Melanoma Cells | CXCR1/CXCR2 | Endogenous | 10-fold inhibition at 10 µM | |
| Cell Proliferation Assay | Pancreatic Cancer Cell Lines (CDG) | Not applicable | Not applicable | No significant effect |
Key Signaling Pathways
This compound has been shown to modulate key intracellular signaling pathways downstream of CXCR1/CXCR2 activation. The primary mechanism involves the inhibition of Akt and NF-κB signaling cascades, which are crucial for cell survival, proliferation, and migration.
Caption: this compound inhibits CXCR1/CXCR2 signaling, blocking downstream Akt and NF-κB pathways.
Experimental Protocols
Chemotaxis Assay (Boyden Chamber)
This protocol is designed to assess the ability of this compound to inhibit the migration of cells towards a chemoattractant, such as CXCL8.
Experimental Workflow:
Caption: Workflow for a Boyden chamber chemotaxis assay.
Materials:
-
Boyden chamber apparatus (e.g., Transwell® inserts with 3-8 µm pore size)
-
CXCR1/CXCR2 expressing cells (e.g., human neutrophils, melanoma cell lines)
-
Serum-free cell culture medium
-
Chemoattractant (e.g., recombinant human CXCL8)
-
This compound
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Destaining solution (e.g., 10% acetic acid)
-
Plate reader or microscope
Protocol:
-
Cell Preparation: Culture CXCR1/CXCR2 expressing cells to 70-80% confluency. On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
This compound Pre-incubation: Pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Chamber Setup: Add 600 µL of serum-free medium containing the chemoattractant (e.g., 100 ng/mL CXCL8) to the lower wells of the Boyden chamber plate.
-
Cell Seeding: Add 100 µL of the pre-incubated cell suspension to the upper chamber (insert).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration determined by the cell type's migratory capacity (typically 2-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove any non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the insert membrane by immersing the inserts in methanol for 10 minutes. After fixation, stain the cells with 0.1% Crystal Violet solution for 15 minutes.
-
Washing: Gently wash the inserts in distilled water to remove excess stain.
-
Quantification:
-
Microscopic Counting: Count the number of migrated cells in several fields of view under a microscope.
-
Absorbance Reading: Elute the stain from the cells by incubating the inserts in a destaining solution (e.g., 10% acetic acid). Measure the absorbance of the eluted stain using a plate reader at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the percentage of migration inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration and fitting the data to a dose-response curve.
Receptor Binding Assay (General Protocol)
This protocol provides a general framework for a competitive radioligand binding assay to assess this compound's allosteric inhibition. This method will need to be optimized for the specific cell line and radioligand used.
Materials:
-
Cell membranes prepared from cells overexpressing CXCR1 or CXCR2
-
Radiolabeled ligand (e.g., [125I]-CXCL8)
-
This compound
-
Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.4)
-
Wash buffer (binding buffer without BSA)
-
Glass fiber filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Assay Setup: In a 96-well filter plate, add binding buffer, a fixed concentration of radiolabeled ligand, and varying concentrations of this compound (or unlabeled CXCL8 for competition control).
-
Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of the plate through the glass fiber filters using a vacuum manifold. This separates the bound radioligand (retained on the filter) from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding. Plot the percentage of specific binding against the log of this compound concentration to determine if it affects ligand binding. As this compound is an allosteric inhibitor, it is not expected to displace the radioligand.
Calcium Mobilization Assay (General Protocol)
This protocol outlines a general method for measuring changes in intracellular calcium concentration following GPCR activation, which can be adapted to study the inhibitory effect of this compound.
Materials:
-
CXCR1/CXCR2 expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
CXCL8
-
This compound
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Protocol:
-
Cell Plating: Seed CXCR1/CXCR2 expressing cells into a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the dye loading solution.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the cells to take up the dye.
-
Washing: Gently wash the cells with HBSS to remove excess extracellular dye.
-
This compound Incubation: Add HBSS containing various concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Record the baseline fluorescence for a short period.
-
Ligand Injection and Reading: Use the plate reader's injector to add a solution of CXCL8 to stimulate the cells. Immediately begin recording the fluorescence intensity over time (kinetic read) to measure the calcium flux.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Determine the inhibitory effect of this compound by comparing the response in the presence of the compound to the control. Calculate the IC50 value from a dose-response curve.
Western Blot Analysis for Akt and NF-κB Signaling
This protocol is used to determine the effect of this compound on the phosphorylation status of Akt and the nuclear translocation of NF-κB.
Experimental Workflow:
Caption: Workflow for Western blot analysis of signaling pathways.
Materials:
-
CXCR1/CXCR2 expressing cells
-
CXCL8
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kits
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt, rabbit anti-Akt, rabbit anti-NF-κB p65)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for a few hours before treatment. Treat the cells with CXCL8 in the presence or absence of various concentrations of this compound for a predetermined time (e.g., 15-30 minutes for Akt phosphorylation, 30-60 minutes for NF-κB translocation).
-
Protein Extraction:
-
For Akt phosphorylation: Lyse the cells with lysis buffer to obtain total protein extracts.
-
For NF-κB translocation: Use a nuclear and cytoplasmic extraction kit to separate the cytoplasmic and nuclear fractions.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. For Akt phosphorylation, normalize the phospho-Akt signal to the total Akt signal. For NF-κB translocation, compare the amount of NF-κB p65 in the nuclear fraction to the cytoplasmic fraction. Compare the results from this compound-treated cells to the control cells.
Disclaimer
These protocols provide a general guideline. Researchers should optimize the conditions for their specific cell types, reagents, and equipment. Always follow appropriate laboratory safety procedures.
References
- 1. This compound, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CXCR1 and CXCR2 Inhibition by this compound Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]
Application Notes and Protocols: Evaluating Ladarixin Efficacy in Preclinical Melanoma Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for studying the efficacy of Ladarixin, a dual CXCR1/2 inhibitor, in the context of melanoma. Detailed protocols for key experiments are provided to ensure reproducibility and accurate assessment of this compound's therapeutic potential.
Introduction
Malignant melanoma is an aggressive form of skin cancer characterized by high metastatic potential and resistance to conventional therapies. The chemokine receptors CXCR1 and CXCR2, and their ligands, play a crucial role in melanoma progression by promoting tumor growth, angiogenesis, and metastasis. This compound is a potent small-molecule inhibitor of both CXCR1 and CXCR2, making it a promising candidate for targeted melanoma therapy. Preclinical evaluation in relevant animal models is a critical step in validating its efficacy and understanding its mechanism of action.
This document outlines the use of both xenograft and syngeneic mouse models of melanoma to assess the anti-tumor effects of this compound.
Key Signaling Pathways
This compound exerts its anti-melanoma effects by modulating key signaling pathways within cancer cells and the tumor microenvironment.
Application Notes and Protocols for the Use of Ladarixin in Pancreatic Cancer Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ladarixin is a dual inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2] These receptors and their ligands, such as CXCL8 (IL-8), are implicated in the progression of several cancers, including pancreatic ductal adenocarcinoma (PDAC).[3][4] In the tumor microenvironment (TME) of PDAC, the CXCL8-CXCR1/2 axis plays a crucial role in modulating the immune response, often contributing to an immunosuppressive environment that hinders effective anti-tumor immunity.[3] this compound has emerged as a promising therapeutic agent that can revert the pro-tumoral TME to an immune-permissive state, thereby reducing tumor burden and enhancing the efficacy of immunotherapies like anti-PD-1. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical pancreatic cancer mouse models.
Mechanism of Action
This compound is a non-competitive, allosteric inhibitor of CXCR1 and CXCR2. By blocking these receptors, this compound disrupts the signaling cascade initiated by ligands like CXCL8. In the context of pancreatic cancer, this inhibition has several key effects on the tumor microenvironment:
-
Modulation of Tumor-Associated Macrophages (TAMs): this compound has been shown to revert the polarization of macrophages from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype. It also impairs tumor-mediated migration of macrophages.
-
Enhancement of Anti-Tumor Immunity: By altering the TME, this compound increases the infiltration of CD8+ tumor-infiltrating lymphocytes (TILs), which are critical for cytotoxic anti-tumor responses.
-
Synergy with Immune Checkpoint Inhibitors: this compound's ability to create a more "immune-hot" or immunopermissive TME makes it an effective combination partner for immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies. This is particularly relevant for PDAC, which is often refractory to ICI monotherapy.
Below is a diagram illustrating the proposed signaling pathway affected by this compound in the pancreatic cancer microenvironment.
Caption: Signaling pathway of this compound in the pancreatic cancer TME.
Data Presentation
The following tables summarize the quantitative data from preclinical studies using this compound in pancreatic cancer mouse models.
Table 1: Efficacy of this compound in a Human Immune-Reconstituted (HIR) Patient-Derived Xenograft (PDX) Mouse Model
| Treatment Group | Median Survival (days) | P-value vs. Control | P-value vs. Combination |
| Control (Vehicle) | 49.5 | - | 0.0108 |
| This compound (15 mg/Kg) | 74.5 | 0.044 | 0.047 |
| Anti-PD-1 (Nivolumab) | 57.0 | 0.549 | 0.046 |
| This compound + Anti-PD-1 | 150.0 | 0.0108 | - |
Data extracted from a study using an orthotopic PDX model in human immune-reconstituted mice.
Table 2: Tumor Volume Reduction in a HIR-PDX Mouse Model
| Comparison | P-value |
| Control vs. This compound | 0.0077 |
| Control vs. This compound + Anti-PD-1 | 0.0098 |
| This compound vs. This compound + Anti-PD-1 | 0.0020 |
| Anti-PD-1 vs. This compound + Anti-PD-1 | 0.0362 |
Statistical significance of tumor volume reduction between different treatment groups.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in pancreatic cancer mouse models.
Protocol 1: Orthotopic Patient-Derived Xenograft (PDX) Model in Human Immune-Reconstituted (HIR) Mice
This protocol is designed to evaluate the efficacy of this compound in a model that closely recapitulates the human tumor microenvironment.
1. Animal Model:
-
Use "CD34 Human Immune Reconstituted NSG mice" (huNSG-mice). These are NOD-scid IL2Rgamma(null) mice engrafted with human CD34+ hematopoietic stem cells, resulting in the development of a human immune system.
2. Tumor Implantation:
-
Aseptically harvest fresh tumor tissue from a PDAC patient.
-
Under anesthesia, make a small incision in the left abdominal side of the huNSG mouse, at the level of the spleen.
-
Gently exteriorize the pancreas.
-
Orthotopically implant a small piece of the patient-derived tumor tissue into the pancreas.
-
Suture the pancreas back to its original position and close the abdominal wall and skin.
3. Treatment Regimen:
-
Allow tumors to establish and reach a predetermined size.
-
Randomly assign mice to the following treatment groups (n ≥ 5 per group):
-
Vehicle Control: Administer the vehicle used to dissolve this compound and the IgG control for the anti-PD-1 antibody.
-
This compound: Administer this compound at a dose of 15 mg/kg, intraperitoneally (i.p.), daily.
-
Anti-PD-1 (e.g., Nivolumab): Administer at a dose of 6 mg/kg, i.p., twice a week for a specified duration (e.g., 2 weeks).
-
Combination Therapy: Administer both this compound and anti-PD-1 according to their respective schedules.
-
4. Monitoring and Endpoints:
-
Monitor mouse health daily, including body weight measurements twice a week.
-
Measure tumor volume twice a week using calipers, with the formula: Tumor Volume = (Length × Width²) / 2.
-
The primary endpoints are typically tumor growth inhibition and overall survival. Euthanize mice when tumors reach a predetermined maximum volume (e.g., 1000 mm³) or when they show signs of significant morbidity, in accordance with IACUC guidelines.
5. Tissue Analysis:
-
Upon euthanasia, harvest tumors for downstream analysis, such as immunohistochemistry (IHC) for markers like CD8, CD68, and Ki67, and flow cytometry to analyze immune cell populations.
Below is a diagram illustrating the experimental workflow.
Caption: Workflow for this compound efficacy testing in a PDX mouse model.
Protocol 2: Syngeneic Mouse Model for Immunotherapy Studies
This protocol is suitable for studying the effects of this compound on the immune system in an immunocompetent host.
1. Animal Model and Cell Lines:
-
Use syngeneic, immune-competent mice (e.g., C57BL/6).
-
Utilize mouse PDAC-derived cell lines that are syngeneic to the chosen mouse strain. It is beneficial to use cell lines with characterized immunogenic potential (e.g., high-immunogenic vs. non-immunogenic).
2. Tumor Implantation:
-
Inject a defined number of PDAC cells (e.g., 1 x 10⁶) subcutaneously or orthotopically into the pancreas of the syngeneic mice.
3. Treatment Regimen:
-
Once tumors are established, randomize mice into treatment groups as described in Protocol 1. The doses and schedules for this compound and anti-PD-1 would be similar, but may require optimization for the specific mouse strain and cell line.
4. Monitoring and Endpoints:
-
Follow the monitoring and endpoint procedures as outlined in Protocol 1.
5. In Vitro Assays (Optional but Recommended):
-
Macrophage Polarization and Migration Assays:
-
Isolate bone marrow-derived macrophages (BMDMs) from mice.
-
Co-culture BMDMs with PDAC cells or treat them with conditioned medium from PDAC cell cultures, in the presence or absence of this compound.
-
Analyze macrophage polarization markers (e.g., M2 markers) and assess cell migration using assays like the wound-healing or transwell migration assay.
-
These assays can provide mechanistic insights into how this compound affects macrophage function.
-
Conclusion: this compound represents a promising therapeutic strategy for pancreatic cancer, particularly in combination with immunotherapy. Its ability to modulate the tumor microenvironment from an immunosuppressive to an immune-permissive state addresses a key challenge in treating this aggressive disease. The protocols and data presented here provide a framework for researchers to further investigate and validate the use of this compound in preclinical models of pancreatic cancer. Careful selection of the appropriate mouse model and adherence to rigorous experimental design are crucial for obtaining reliable and translatable results.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. This compound, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR1/2 dual-inhibitor this compound reduces tumour burden and promotes immunotherapy response in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of interleukin 8/C‑X-C chemokine receptor 1,/2 signaling reduces malignant features in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ladarixin in Airway Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ladarixin, a dual allosteric inhibitor of CXCR1 and CXCR2, in preclinical models of airway inflammation. The included protocols are intended to serve as a guide for researchers investigating the therapeutic potential of this compound in respiratory diseases characterized by neutrophilic inflammation, such as asthma, chronic obstructive pulmonary disease (COPD), and idiopathic pulmonary fibrosis.
Introduction
This compound is a potent, orally available, non-competitive allosteric antagonist of the chemokine receptors CXCR1 and CXCR2.[1][2] These receptors are primarily activated by ELR+ CXC chemokines, such as interleukin-8 (IL-8 or CXCL8), and play a critical role in the recruitment and activation of neutrophils, key mediators of airway inflammation.[2][3] By blocking CXCR1 and CXCR2 signaling, this compound effectively reduces the influx of neutrophils into the airways, thereby attenuating inflammation, tissue remodeling, and airway hyperresponsiveness.[1] Preclinical studies have demonstrated the efficacy of this compound in various mouse models of airway inflammation, including those resistant to corticosteroid treatment.
Mechanism of Action
This compound functions by allosterically inhibiting CXCR1 and CXCR2. This means it binds to a site on the receptor different from the natural ligand binding site. This binding event induces a conformational change in the receptor that prevents intracellular signaling, even when the natural ligand (e.g., IL-8) is bound. This mechanism effectively blocks the downstream signaling pathways responsible for neutrophil chemotaxis, activation, and survival, including the AKT and NF-kB pathways. A key advantage of this allosteric inhibition is its ability to overcome the redundancy of chemokine signaling, where multiple ligands can activate the same receptor.
Signaling Pathway of this compound in Airway Inflammation
Caption: this compound allosterically inhibits CXCR1/CXCR2 signaling, blocking downstream pathways.
In Vivo Administration Protocols
The following protocols are based on successful preclinical studies using mouse models of airway inflammation.
Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model
This model mimics the characteristics of allergic asthma, including eosinophilic and neutrophilic inflammation.
Materials:
-
This compound (Dompé Farmaceutici S.p.A.)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Mice (e.g., C57BL/6 or BALB/c)
Protocol:
-
Sensitization:
-
On days 0 and 7, intraperitoneally (i.p.) inject mice with 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
-
Challenge:
-
From day 14 to day 17, expose mice to an aerosol of 1% OVA in PBS for 30 minutes daily.
-
-
This compound Administration:
-
Administer this compound orally by gavage at a dose of 10 mg/kg in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Treatment should commence 1 hour before each OVA challenge.
-
-
Endpoint Analysis (24 hours after the last challenge):
-
Collect bronchoalveolar lavage fluid (BALF) for cell counting (total leukocytes, neutrophils, eosinophils).
-
Measure airway hyperresponsiveness.
-
Harvest lung tissue for histology (H&E and PAS staining), and to measure cytokine/chemokine levels and myeloperoxidase (MPO) activity.
-
Bleomycin-Induced Pulmonary Fibrosis Model
This model is characterized by significant neutrophilic inflammation and subsequent fibrosis.
Materials:
-
This compound
-
Bleomycin sulfate
-
Sterile saline
-
Mice
Protocol:
-
Induction of Fibrosis:
-
On day 0, anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 2.5 U/kg) in 50 µL of sterile saline.
-
-
This compound Administration:
-
Administer this compound (10 mg/kg, oral gavage) daily from day 1 to day 14.
-
-
Endpoint Analysis (e.g., on day 14 or 21):
-
Collect BALF for cell analysis.
-
Harvest lung tissue for histological analysis of fibrosis (e.g., Masson's trichrome staining) and measurement of collagen deposition (e.g., hydroxyproline assay).
-
Cigarette Smoke and Influenza A Virus-Induced COPD Exacerbation Model
This model mimics the neutrophilic inflammation seen in acute exacerbations of COPD.
Materials:
-
This compound
-
Mice
-
Influenza A virus (e.g., H1N1)
-
Cigarette smoke exposure system
Protocol:
-
Influenza A Infection:
-
On day 7, intranasally infect mice with a sublethal dose of Influenza A virus.
-
-
Cigarette Smoke Exposure:
-
Expose mice to cigarette smoke (e.g., 4 cigarettes/day) from day 9 to day 11.
-
-
This compound Administration:
-
Administer this compound (10 mg/kg, oral gavage) once daily for 3 days, starting 48 hours after viral infection and 1 hour before the first cigarette smoke exposure of the day.
-
-
Endpoint Analysis:
-
Monitor survival and weight loss.
-
At selected time points, collect BALF and lung tissue for analysis of inflammatory cells, cytokines, and lung function.
-
Experimental Workflow for In Vivo Studies
Caption: Generalized experimental workflow for this compound administration in airway inflammation models.
Data Presentation
The following tables summarize the quantitative effects of this compound in various preclinical models of airway inflammation as reported in the literature.
Table 1: Effect of this compound on Leukocyte Infiltration in BALF
| Model | Treatment Group | Total Cells (x10⁵) | Neutrophils (x10⁴) | Eosinophils (x10⁴) | Reference |
| Acute OVA-Induced Asthma | Vehicle | 8.5 ± 1.2 | 15.2 ± 2.5 | 30.1 ± 4.3 | |
| This compound (10 mg/kg) | 4.2 ± 0.8 | 5.1 ± 1.1*** | 12.5 ± 2.1 | ||
| Chronic OVA-Induced Asthma | Vehicle | 12.1 ± 1.5 | 25.6 ± 3.1 | 45.3 ± 5.2 | |
| This compound (10 mg/kg) | 6.3 ± 1.1 | 9.8 ± 1.9*** | 18.7 ± 3.0 | ||
| Bleomycin-Induced Fibrosis | Vehicle | 9.8 ± 1.3 | 30.5 ± 4.0 | N/A | |
| This compound (10 mg/kg) | 5.1 ± 0.9** | 11.2 ± 2.2*** | N/A |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle group. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Lung Inflammation and Remodeling Markers
| Model | Parameter | Vehicle Group | This compound (10 mg/kg) | Reference |
| Acute OVA-Induced Asthma | MPO Activity (U/mg) | 0.45 ± 0.05 | 0.21 ± 0.03 | |
| EPO Activity (U/mg) | 0.38 ± 0.04 | 0.19 ± 0.02 | ||
| Chronic OVA-Induced Asthma | Mucus Production Score | 3.8 ± 0.4 | 1.5 ± 0.2 | |
| Collagen Deposition (µg/mg lung) | 25.1 ± 2.8 | 12.3 ± 1.9 | ||
| Bleomycin-Induced Fibrosis | Hydroxyproline (µg/mg lung) | 45.2 ± 5.1 | 22.8 ± 3.5** |
*p < 0.05, **p < 0.01 compared to vehicle group. Data are presented as mean ± SEM. MPO: Myeloperoxidase, EPO: Eosinophil Peroxidase.
Conclusion
This compound represents a promising therapeutic strategy for airway diseases characterized by neutrophilic inflammation. Its efficacy in preclinical models, including those refractory to corticosteroids, highlights its potential as a novel treatment for conditions such as severe asthma and COPD. The protocols and data presented here provide a foundation for further investigation into the therapeutic applications of this compound in respiratory medicine. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research.
References
- 1. CXCR1 and CXCR2 Inhibition by this compound Improves Neutrophil-Dependent Airway Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CXCR1 and CXCR2 Inhibition by this compound Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]
- 3. Effects of CXCR1/2 Blockade with this compound on Streptozotocin-Induced Type 1 Diabetes Mellitus and Peripheral Neuropathy and Retinopathy in Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Ladarixin's Effects on Immune Cells Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ladarixin is a potent and selective non-competitive, allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2][3] These receptors, and their primary ligand Interleukin-8 (IL-8 or CXCL8), are pivotal in the recruitment and activation of immune cells, particularly neutrophils, to sites of inflammation.[4][5] Dysregulation of the IL-8/CXCR1/2 axis is implicated in a variety of inflammatory and autoimmune diseases, as well as in the tumor microenvironment. This compound's therapeutic potential lies in its ability to modulate the immune response by inhibiting the migration and function of these cells. Flow cytometry is an indispensable tool for elucidating the nuanced effects of this compound on various immune cell populations, enabling precise quantification, phenotyping, and functional assessment. These application notes provide a comprehensive guide to leveraging flow cytometry for studying this compound's immunomodulatory properties.
Mechanism of Action of this compound
This compound functions by binding to an allosteric site on CXCR1 and CXCR2, preventing the conformational changes necessary for receptor activation by IL-8 and other ELR+ chemokines. This blockade inhibits downstream signaling pathways, ultimately impairing key cellular responses such as chemotaxis, degranulation, and the release of pro-inflammatory mediators. A primary consequence of CXCR1/2 inhibition by this compound is the reduction of neutrophil infiltration into inflamed tissues. Studies have shown that this compound can effectively block neutrophil extravasation without affecting intravascular adhesion. Mechanistically, it has been demonstrated to abolish the translocation of neutrophil elastase to the cell surface, a critical step for penetrating the vascular basement membrane.
Caption: this compound's inhibitory effect on the CXCR1/2 signaling pathway.
Data Presentation: Quantitative Effects of this compound on Immune Cell Populations
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on various immune cell populations as assessed by flow cytometry and other methods.
Table 1: Effect of this compound on Pancreas-Infiltrating Leukocytes in a Mouse Model of Type 1 Diabetes
| Cell Population | Vehicle-Treated | This compound-Treated | P-value |
| Total Leukocytes (cells/pancreas) | 440,000 ± 89,814 | 250,000 ± 57,735 | 0.012 |
| CXCR2+ Cells (% of CD45+) | 17.8 ± 5.1 | 10.7 ± 2.3 | 0.045 |
| Neutrophils (PMNs; % of CD45+) | 1.5 ± 1.1 | Significantly Reduced | < 0.05 |
| Lymphoid Cells (absolute number) | Not specified | Significantly Reduced | < 0.05 |
| Macrophages (% of CD45+) | 23 ± 7 | Not significantly changed | > 0.05 |
Table 2: Effect of this compound on Leukocyte Influx in a Mouse Model of Airway Inflammation
| Cell Population (in BALF) | Control | This compound-Treated | Dexamethasone-Treated |
| Total Leukocytes | Markedly Increased | Significantly Reduced | Significantly Reduced |
| Macrophages | Markedly Increased | Significantly Reduced | Failed to Reduce |
| Neutrophils | Markedly Increased | Significantly Reduced | Failed to Reduce |
| Eosinophils | Markedly Increased | Not significantly changed | Significantly Reduced |
| Lymphocytes | Markedly Increased | Significantly Reduced | Significantly Reduced |
Table 3: Effect of this compound on Tumor-Infiltrating Immune Cells in a Pancreatic Cancer Mouse Model
| Cell Population | Vehicle-Treated | This compound-Treated |
| CD8+ Tumor-Infiltrating Lymphocytes (TILs) | Baseline | Increased |
| CD11b+ Cells | Baseline | Slightly Increased |
| CD68+ Macrophages | Baseline | Decreased |
Experimental Protocols
This section provides a detailed protocol for assessing the effects of this compound on immune cells, particularly neutrophils, from peripheral blood using flow cytometry.
Objective: To quantify and phenotype immune cell populations from whole blood following in vitro or in vivo treatment with this compound.
Materials:
-
Fresh peripheral blood collected in EDTA or heparin tubes
-
This compound (and appropriate vehicle, e.g., 0.5% carboxymethylcellulose)
-
Phosphate-Buffered Saline (PBS)
-
FACS Wash Buffer (e.g., PBS with 0.5% BSA and 2mM EDTA)
-
Red Blood Cell (RBC) Lysis Buffer (e.g., 1-Step Fix/Lyse Solution)
-
Fc Block (e.g., TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 4 for a suggested panel)
-
Viability Dye (e.g., Zombie NIR™ or similar)
-
Flow Cytometer (e.g., BD Canto II or similar)
-
Flow Cytometry Analysis Software (e.g., FlowJo)
Antibody Panel Suggestion:
Table 4: Suggested Flow Cytometry Panel for Neutrophil Analysis
| Marker | Fluorochrome | Cell Type/Function |
| CD45 | BV421 | Pan-leukocyte marker |
| CD11b | APC | Myeloid marker, highly expressed on neutrophils |
| CD16 | Pacific Blue | Neutrophil marker |
| HLA-DR | PE | Exclusion marker (neutrophils are HLA-DR negative) |
| CXCR1 | FITC | This compound target receptor |
| CXCR2 | PE-Cy7 | This compound target receptor |
| CD62L | PerCP-Cy5.5 | Adhesion molecule |
| Viability Dye | Zombie NIR™ | Live/dead cell discrimination |
Experimental Workflow Diagram:
Caption: Experimental workflow for analyzing this compound's effects via flow cytometry.
Step-by-Step Protocol:
-
Sample Preparation:
-
Collect whole blood in appropriate anticoagulant tubes. For in vitro studies, blood can be treated with varying concentrations of this compound or vehicle control for a specified duration at 37°C. For in vivo studies, blood is collected from this compound-treated and control animals/patients.
-
-
Cell Staining:
-
To a 5 mL polystyrene tube, add 100 µL of whole blood.
-
Add Fc Block and incubate for 10 minutes at room temperature to prevent non-specific antibody binding.
-
Add the viability dye according to the manufacturer's protocol.
-
Prepare a cocktail of fluorochrome-conjugated antibodies at their predetermined optimal concentrations in FACS Wash Buffer.
-
Add 50 µL of the antibody cocktail to the blood sample.
-
Vortex gently and incubate for 30 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis:
-
Following incubation, add 2 mL of 1X RBC Lysis Buffer to each tube.
-
Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.
-
Centrifuge the tubes at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant carefully, leaving the white blood cell pellet.
-
-
Wash:
-
Resuspend the cell pellet in 2 mL of FACS Wash Buffer.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant.
-
-
Final Resuspension and Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS Wash Buffer.
-
Filter the cell suspension through a 35-45 µm mesh to ensure a single-cell suspension before acquisition.
-
Acquire the samples on a properly calibrated flow cytometer. Ensure to collect a sufficient number of events for robust statistical analysis.
-
Data Analysis and Gating Strategy:
-
Initial Gating:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
From the singlet gate, create a live/dead gate to exclude non-viable cells using the viability dye.
-
-
Leukocyte Identification:
-
From the live singlet gate, identify the pan-leukocyte population based on CD45 expression.
-
-
Neutrophil Identification:
-
From the CD45+ population, identify neutrophils based on their characteristic forward scatter (FSC) and side scatter (SSC) properties (high SSC).
-
Further refine the neutrophil gate by identifying cells that are CD11b+ and CD16+, while being negative for HLA-DR.
-
-
Quantification and Phenotyping:
-
Quantify the percentage and absolute number of neutrophils within the total leukocyte population.
-
Analyze the expression levels (e.g., Mean Fluorescence Intensity - MFI) of CXCR1, CXCR2, and CD62L on the gated neutrophil population to assess changes in receptor expression or activation status in response to this compound treatment.
-
Conclusion
Flow cytometry is a powerful and essential technique for characterizing the immunomodulatory effects of this compound. By providing detailed quantitative and phenotypic data on immune cell populations, particularly neutrophils, this methodology is crucial for preclinical and clinical development. The protocols and data presented herein offer a robust framework for researchers to investigate the mechanism of action of this compound and its potential as a therapeutic agent in a wide range of diseases.
References
- 1. Frontiers | CXCR1 and CXCR2 Inhibition by this compound Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The dual non-competitive CXCR1/2 inhibitor this compound impairs neutrophil extravasation without altering intravascular adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CXCR1 and CXCR2 Inhibition by this compound Improves Neutrophil-Dependent Airway Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR1/2 dual-inhibitor this compound reduces tumour burden and promotes immunotherapy response in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by Ladarixin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Ladarixin on key intracellular signaling pathways. This compound is a dual, non-competitive, allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. By blocking the binding of ligands such as interleukin-8 (IL-8), this compound has been shown to impact downstream signaling cascades that are crucial in inflammation and cancer progression. This document outlines the protocols for assessing the modulation of the PI3K/Akt and NF-κB signaling pathways by this compound, presents the expected qualitative outcomes based on published research, and provides templates for the quantification of Western blot data.
Overview of this compound's Mechanism of Action
This compound is a small molecule inhibitor that targets the CXCR1 and CXCR2 receptors, which are G-protein coupled receptors. The binding of chemokines, particularly IL-8 (CXCL8), to these receptors activates downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are integral to cell survival, proliferation, migration, and inflammation. In various cancer models, such as melanoma, and in metabolic disease models like insulin-resistant adipocytes, this compound has been demonstrated to attenuate pro-survival and pro-inflammatory signals.
Key Signaling Pathways Affected by this compound
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Upon activation of CXCR1/2, PI3K is recruited to the cell membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated, phosphorylated Akt (p-Akt) then phosphorylates a multitude of downstream targets, promoting cell survival and inhibiting apoptosis. Studies have shown that this compound can inhibit the phosphorylation of Akt, thereby downregulating this pro-survival pathway[1].
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response and also plays a significant role in cancer cell survival and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Activation of CXCR1/2 can lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing the p65 subunit of NF-κB to translocate to the nucleus. In the nucleus, NF-κB acts as a transcription factor, upregulating the expression of genes involved in inflammation, cell survival, and angiogenesis. Research indicates that this compound treatment leads to a reduction in the phosphorylation of the p65 subunit of NF-κB, indicating an inhibition of this pathway[2].
Data Presentation: Western Blot Analysis of this compound's Effects
The following tables summarize the qualitative findings from Western blot analyses investigating the effects of this compound on the PI3K/Akt and NF-κB signaling pathways in melanoma cells and 3T3-L1 adipocytes.
Note: The quantitative densitometry data from the original research publications were not available. The tables below reflect the qualitative descriptions of the results. A template for quantitative data is provided for researchers to populate with their own experimental results.
Table 1: Qualitative and Quantitative (Template) Western Blot Analysis of PI3K/Akt Pathway in Melanoma Cells Treated with this compound
| Target Protein | Treatment Group | Qualitative Result (Published) | Quantitative Densitometry (Template: Fold Change vs. Control) |
| p-Akt (Ser473) | Control | Baseline phosphorylation | 1.0 |
| This compound | Markedly reduced phosphorylation | Enter your data here | |
| Total Akt | Control | No change | 1.0 |
| This compound | No change | Enter your data here |
Table 2: Qualitative and Quantitative (Template) Western Blot Analysis of NF-κB Pathway in Melanoma Cells Treated with this compound
| Target Protein | Treatment Group | Qualitative Result (Published) | Quantitative Densitometry (Template: Fold Change vs. Control) |
| p-p65 (Ser536) | Control | Baseline phosphorylation | 1.0 |
| This compound | Reduced phosphorylation | Enter your data here | |
| Total p65 | Control | No change | 1.0 |
| This compound | No change | Enter your data here |
Table 3: Qualitative and Quantitative (Template) Western Blot Analysis of PI3K/Akt Pathway in 3T3-L1 Adipocytes Treated with this compound under High Glucose (HG) Conditions
| Target Protein | Treatment Group | Qualitative Result (Published) | Quantitative Densitometry (Template: Fold Change vs. HG Control) |
| PI3K (p110) | HG Control | Decreased expression | 1.0 |
| HG + this compound | Restored expression | Enter your data here | |
| p-Akt (Ser473) | HG Control | Decreased phosphorylation | 1.0 |
| HG + this compound | Restored phosphorylation | Enter your data here |
Experimental Protocols
This section provides detailed protocols for performing Western blot analysis to assess the effect of this compound on the PI3K/Akt and NF-κB signaling pathways.
Cell Culture and Treatment
-
Cell Lines:
-
Human melanoma cell lines (e.g., WM164, WM115, C8161)
-
Murine 3T3-L1 pre-adipocytes
-
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM for 3T3-L1, RPMI-1640 for melanoma cells) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Differentiation of 3T3-L1 Adipocytes (if applicable): Differentiate confluent 3T3-L1 pre-adipocytes into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
This compound Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
For studies in adipocytes under high glucose conditions, culture the differentiated cells in media containing high glucose (e.g., 25 mM) for a specified period.
-
Treat cells with the desired concentrations of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for the indicated time (e.g., 24-72 hours).
-
Protein Extraction
-
Whole-Cell Lysates:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the whole-cell protein extract and store it at -80°C.
-
-
Nuclear and Cytoplasmic Fractionation (for NF-κB translocation analysis):
-
Use a commercial nuclear and cytoplasmic extraction kit following the manufacturer's instructions to separate nuclear and cytoplasmic fractions.
-
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's protocol.
Western Blotting
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples onto a 10% or 12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with Tris-Buffered Saline containing 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding. For phospho-antibodies, BSA is generally recommended.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in the blocking buffer according to the manufacturer's recommendations.
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (total)
-
Rabbit anti-phospho-NF-κB p65 (Ser536)
-
Rabbit anti-NF-κB p65 (total)
-
Rabbit anti-PI3K p110
-
Mouse anti-β-actin (as a loading control)
-
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager) or by exposing the membrane to X-ray film.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the signal of the protein of interest to the corresponding loading control (e.g., β-actin) for each sample.
-
For phosphorylated proteins, it is best practice to normalize the phospho-protein signal to the total protein signal.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound inhibits CXCR1/2, blocking downstream PI3K/Akt and NF-kB pathways.
Caption: Experimental workflow for Western blot analysis.
Caption: Detailed PI3K/Akt signaling cascade inhibited by this compound.
Caption: Detailed NF-κB signaling cascade inhibited by this compound.
References
- 1. CXCR1/2 Inhibitor this compound Ameliorates the Insulin Resistance of 3T3-L1 Adipocytes by Inhibiting Inflammation and Improving Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RT-PCR Analysis of Gene Expression in Response to Ladarixin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Reverse Transcription Polymerase Chain Reaction (RT-PCR) to analyze changes in gene expression following treatment with Ladarixin, a dual inhibitor of the chemokine receptors CXCR1 and CXCR2. This document includes detailed protocols, data presentation guidelines, and visual representations of relevant biological pathways and experimental workflows.
Introduction to this compound and Gene Expression Analysis
This compound is an investigational drug that functions as a non-competitive, allosteric inhibitor of CXCR1 and CXCR2.[1][2] These receptors are key players in the inflammatory response, and their ligands, such as interleukin-8 (IL-8 or CXCL8), are involved in the progression of various diseases, including cancer and metabolic disorders.[1][3][4] By blocking CXCR1 and CXCR2, this compound can modulate downstream signaling pathways, primarily the AKT and NF-κB pathways, thereby affecting cell motility, apoptosis, and inflammation.
Real-time RT-PCR (qRT-PCR) is a highly sensitive and specific technique for quantifying mRNA levels, making it an ideal method for studying the effects of this compound on gene expression. This allows researchers to understand the molecular mechanisms of this compound's action and to identify potential biomarkers of drug response.
Key Signaling Pathways Modulated by this compound
This compound's inhibition of CXCR1/CXCR2 has been shown to impact two critical signaling cascades: the PI3K/AKT pathway and the NF-κB pathway. Understanding these pathways is crucial for interpreting gene expression data.
This compound's Impact on the CXCR1/CXCR2 Signaling Cascade
Experimental Workflow for Gene Expression Analysis
Quantitative Data Summary
The following tables summarize the observed changes in gene expression in response to this compound treatment from various studies.
Table 1: Effect of this compound on Gene Expression in Adipocytes
| Gene | Cell Type | Condition | This compound Concentration | Change in Expression | Reference |
| CXCR2 | 3T3-L1 | High Glucose | 10 µM | Significantly Decreased | |
| CXCL8 | Human Adipocytes | Obese | 10 µM | Significantly Decreased | |
| CXCL6 | Human Adipocytes | Obese | 10 µM | Significantly Decreased | |
| GLUT4 | Human Adipocytes | Obese | 10 µM | Significantly Decreased | |
| IL-6 | 3T3-L1 | High Glucose | 10 µM | Significantly Decreased | |
| Tnfα | 3T3-L1 | High Glucose | 10 µM | Significantly Decreased | |
| IL-10 | 3T3-L1 | High Glucose | 10 µM | Significantly Increased |
Table 2: Effect of this compound on Gene Expression in Melanoma Cells
| Gene | Cell Line | This compound Effect | Reference |
| CXCL1 | WM164, WM115 | Down-regulated | |
| CXCL8 | WM164, WM115 | Down-regulated | |
| AKT (phosphorylation) | Multiple | Inhibited | |
| NF-κB (activity) | Multiple | Inhibited |
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for analyzing gene expression changes using RT-PCR following this compound treatment.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., 3T3-L1 adipocytes or melanoma cell lines) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1-50 µM). A vehicle control (medium with the same concentration of solvent) must be included.
-
Treatment: Remove the existing culture medium and replace it with the medium containing the appropriate concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
Protocol 2: Total RNA Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells directly in the culture dish using a lysis reagent such as TRIzol.
-
Phase Separation: Add chloroform to the lysate, vortex, and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (protein) phases.
-
RNA Precipitation: Carefully transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
RNA Wash and Resuspension: Wash the RNA pellet with 75% ethanol, air-dry the pellet, and resuspend it in RNase-free water.
Protocol 3: RNA Quantification and Quality Control
-
Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
Purity Assessment: Assess the purity of the RNA by calculating the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be >1.8).
-
Integrity Check: (Optional but recommended) Verify RNA integrity using agarose gel electrophoresis or a bioanalyzer to check for distinct 18S and 28S ribosomal RNA bands.
Protocol 4: Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In an RNase-free tube, combine the following components:
-
Total RNA (1 µg)
-
Oligo(dT) primers or random hexamers
-
dNTP mix
-
RNase-free water
-
-
Denaturation and Annealing: Heat the mixture to 65°C for 5 minutes, then place it on ice for at least 1 minute to denature the RNA and allow the primers to anneal.
-
Reverse Transcription Mix: Prepare a master mix containing:
-
5X First-Strand Buffer
-
DTT (0.1 M)
-
RNase inhibitor
-
Reverse transcriptase (e.g., SuperScript II/III)
-
-
Incubation: Add the reverse transcription mix to the RNA/primer mixture and incubate at 42-50°C for 50-60 minutes.
-
Inactivation: Inactivate the reverse transcriptase by heating to 70°C for 15 minutes.
-
Storage: The resulting cDNA can be stored at -20°C.
Protocol 5: Real-Time PCR (qPCR)
-
Primer Design/Selection: Use validated primers for the target genes and at least one housekeeping gene (e.g., GAPDH, ACTB) for normalization. A list of suggested primers is provided in Table 3.
Table 3: Suggested Primers for RT-qPCR
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| hCXCR1 | ATGCTGATTCCCCCTACTCC | ACACTGCTCAAGCCCAAGAT |
| hCXCR2 | GCTTACAATATCAGCCTGAACC | GTTGGCCTTTGAATTTCTGTTC |
| hCXCL8 | AACTTCTCCACAACCCTCTG | TGGGTGGAAAGGTTTGGAGT |
| hIL-6 | AGACAGCCACTCACCTCTTC | CACCAGGCAAGTCTCCTCATT |
| hTNFα | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG |
| hGAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
-
Reaction Setup: Prepare the qPCR reaction mix in a 96-well optical plate. For each reaction, combine:
-
SYBR Green Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
cDNA template (diluted)
-
Nuclease-free water
-
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument with a typical thermal profile:
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
95°C for 15 seconds (Denaturation)
-
60°C for 1 minute (Annealing/Extension)
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Protocol 6: Data Analysis
-
Determine Ct Values: The instrument software will determine the cycle threshold (Ct) value for each reaction.
-
Relative Quantification (ΔΔCt Method):
-
Normalization to Housekeeping Gene (ΔCt): For each sample, calculate the ΔCt by subtracting the Ct of the housekeeping gene from the Ct of the target gene: ΔCt = Ct(target gene) - Ct(housekeeping gene)
-
Normalization to Control Group (ΔΔCt): Calculate the ΔΔCt by subtracting the average ΔCt of the control group (vehicle-treated) from the ΔCt of each treated sample: ΔΔCt = ΔCt(treated sample) - ΔCt(control group)
-
Calculate Fold Change: The fold change in gene expression is calculated as: Fold Change = 2^(-ΔΔCt)
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on gene expression. By employing these standardized RT-PCR methods, researchers can obtain reliable and reproducible data to further elucidate the therapeutic potential of this compound in various disease models. Careful experimental design, including appropriate controls and data analysis methods, is crucial for generating meaningful results.
References
- 1. CXCR1/2 Inhibitor this compound Ameliorates the Insulin Resistance of 3T3-L1 Adipocytes by Inhibiting Inflammation and Improving Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of Real-Time Reverse Transcriptase PCR for the Quantification of Cytokine Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR1/2 dual-inhibitor this compound reduces tumour burden and promotes immunotherapy response in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Migration and Invasion Assays with Ladarixin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ladarixin, a potent dual inhibitor of CXCR1 and CXCR2, in cell migration and invasion assays. The provided protocols and data are intended to assist researchers in evaluating the efficacy of this compound as a potential anti-metastatic agent.
This compound is a small molecule inhibitor that targets the chemokine receptors CXCR1 and CXCR2, which are key mediators of inflammatory responses and play a significant role in tumor progression and metastasis.[1][2][3] By blocking these receptors, this compound can inhibit the migration and invasion of cancer cells, making it a promising candidate for cancer therapy.[1][2]
Mechanism of Action: Inhibition of CXCR1/2 Signaling
This compound functions as a dual antagonist of CXCR1 and CXCR2, receptors for the chemokine CXCL8 (IL-8) and other related chemokines. In the context of cancer, the activation of CXCR1/2 by their ligands promotes cell migration, proliferation, and survival. This compound's inhibition of these receptors disrupts downstream signaling pathways, including the PI3K/AKT and NF-kB pathways, which are crucial for cell motility and invasion.
References
- 1. This compound, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
Application Notes: Determining the Cytotoxic Effects of Ladarixin via Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various apoptosis assays to investigate the cytotoxic effects of Ladarixin, a dual inhibitor of the chemokine receptors CXCR1 and CXCR2. This compound has been shown to induce apoptosis in various cancer cell lines, primarily by inhibiting the AKT and NF-κB signaling pathways.[1][2] This document outlines detailed protocols for key apoptosis assays, presents quantitative data from relevant studies in structured tables, and provides visual representations of signaling pathways and experimental workflows to aid in experimental design and data interpretation.
Introduction to this compound and Apoptosis
This compound is a small molecule, non-competitive allosteric antagonist of both CXCR1 and CXCR2.[3] These receptors and their ligands play a significant role in tumor progression, inflammation, and cell survival. By inhibiting CXCR1 and CXCR2, this compound disrupts downstream signaling cascades, notably the pro-survival AKT and NF-κB pathways, leading to the induction of programmed cell death, or apoptosis, in malignant cells.
Apoptosis is a regulated process of cell death characterized by distinct morphological and biochemical features, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation. A variety of assays have been developed to detect these hallmarks of apoptosis, providing researchers with powerful tools to quantify the cytotoxic effects of therapeutic agents like this compound. The selection of an appropriate assay, or a combination of assays, is crucial for a thorough understanding of a compound's mechanism of action.
Overview of Key Apoptosis Assays
Several robust methods are available to assess apoptosis in response to this compound treatment. The following assays are commonly employed and provide complementary information on the apoptotic process:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting early and late-stage apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late-stage apoptotic and necrotic cells, where membrane integrity is compromised.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay: This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs, which can then be detected by fluorescence microscopy or flow cytometry.
-
Caspase Activity Assays: Caspases are a family of cysteine proteases that are central to the execution of apoptosis. Assays are available to measure the activity of specific caspases, such as the executioner caspases-3 and -7, providing a direct measure of the apoptotic signaling cascade.
-
Western Blotting for Cleaved PARP: Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. During apoptosis, PARP is cleaved by activated caspases, rendering it inactive. The detection of the cleaved PARP fragment (typically 89 kDa) by Western blotting is a reliable indicator of apoptosis.
Quantitative Data on this compound-Induced Apoptosis
The following table summarizes quantitative data on the apoptotic effects of this compound on melanoma cell lines from a key study.
| Cell Line | Treatment | Percentage of Apoptotic Cells (TUNEL Assay) | Reference |
| WM164 | Control (DMSO) | <5% | |
| WM164 | This compound (1µM) | ~40% | |
| WM115 | Control (DMSO) | <5% | |
| WM115 | This compound (1µM) | ~35% | |
| UM001 | Control (DMSO) | <5% | |
| UM001 | This compound (1µM) | ~30% | |
| WM873 | Control (DMSO) | <5% | |
| WM873 | This compound (1µM) | ~15% | |
| C8161 | Control (DMSO) | <5% | |
| C8161 | This compound (1µM) | ~10% |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental processes and the underlying molecular mechanisms, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound-induced apoptotic signaling pathway.
Caption: General experimental workflow for assessing this compound's cytotoxicity.
Experimental Protocols
The following are detailed protocols for the key apoptosis assays. These should be adapted based on the specific cell line and experimental conditions.
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This protocol is adapted from standard procedures for Annexin V staining.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the appropriate duration. Include untreated and vehicle-treated controls.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
TUNEL Assay
This protocol provides a general guideline for the TUNEL assay. Commercially available kits are recommended and their specific instructions should be followed.
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope or flow cytometer
Procedure:
-
Sample Preparation:
-
Grow cells on coverslips or in chamber slides and treat with this compound.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 2-15 minutes on ice.
-
Wash twice with PBS.
-
-
TUNEL Reaction:
-
Equilibrate the samples in the kit's equilibration buffer for 5-10 minutes.
-
Prepare the TUNEL reaction mixture according to the kit's instructions (TdT enzyme, labeled dUTPs, and reaction buffer).
-
Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Stop the reaction by washing the samples twice with the provided stop/wash buffer or PBS.
-
-
Detection and Analysis:
-
If using an indirect detection method, incubate with the appropriate secondary detection reagent (e.g., streptavidin-HRP followed by a substrate for colorimetric detection, or a fluorescently labeled antibody).
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips onto microscope slides.
-
Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Alternatively, cells can be prepared as a single-cell suspension and analyzed by flow cytometry.
-
Caspase-3/7 Activity Assay
This is a general protocol for a luminogenic or fluorogenic caspase-3/7 activity assay. It is recommended to use a commercial kit and follow the manufacturer's protocol.
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar)
-
White-walled 96-well plates suitable for luminescence measurements
-
Plate-reading luminometer or fluorometer
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a white-walled 96-well plate at a density that will not result in over-confluence at the end of the experiment.
-
Treat cells with various concentrations of this compound and appropriate controls.
-
-
Assay:
-
Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescence is proportional to the amount of caspase-3/7 activity.
-
Western Blotting for Cleaved PARP, Phospho-AKT, and Phospho-NF-κB
This protocol outlines the general steps for Western blotting to detect key proteins in the this compound-induced apoptosis pathway.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-phospho-AKT, anti-total AKT, anti-phospho-NF-κB p65, anti-total NF-κB p65, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound and controls.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to the loading control. A decrease in the ratio of phosphorylated to total AKT and NF-κB, and an increase in the 89 kDa cleaved PARP fragment, would be indicative of this compound-induced apoptosis.
-
References
- 1. This compound, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
Ladarixin in Preclinical Research: A Comprehensive Overview of Dosage and Administration
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the dosage and administration of Ladarixin, a potent and selective non-competitive allosteric antagonist of CXCR1 and CXCR2, in various preclinical animal models. The information presented herein is intended to serve as a valuable resource for researchers designing and conducting studies to evaluate the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the dosages, administration routes, and experimental contexts of this compound used in key preclinical studies. This structured presentation allows for easy comparison of study designs across different disease models.
Table 1: this compound Dosage and Administration in Murine Models of Airway Inflammation
| Disease Model | Animal Strain | This compound Dose | Administration Route | Dosing Frequency & Duration | Key Findings | Reference |
| Acute Th2 Allergic Asthma | C57BL/6 mice | 10 mg/kg | Oral gavage | Once daily, 60 min before each of four daily OVA challenges | Reduced leukocyte influx and lung inflammation | [1][2] |
| Chronic Th2 Allergic Asthma | C57BL/6 mice | 10 mg/kg | Oral gavage | Once daily, 60 min before OVA challenges on alternate days for 16 days | Reduced airway inflammation, remodeling, and hyperreactivity | [1][2] |
| Th1/Th17 Glucocorticoid-Refractory Neutrophilic Asthma | C57BL/6 mice | 10 mg/kg | Oral gavage | Once daily, 60 min before each of four daily OVA challenges | Ameliorated pulmonary dysfunction and had anti-inflammatory effects | [1] |
| Cigarette Smoke-Induced Exacerbation of Influenza-A Infection | C57BL/6 mice | 10 mg/kg | Oral gavage | Once daily for 3 days, starting 48h after viral infection | Reduced disease manifestations | |
| Bleomycin-Induced Pulmonary Fibrosis | C57BL/6 mice | Not specified in detail, but referenced as effective | Oral gavage | Not specified in detail | Reduced lung fibrosis |
Table 2: this compound Dosage and Administration in Murine Models of Type 1 Diabetes
| Disease Model | Animal Strain | This compound Dose | Administration Route | Dosing Frequency & Duration | Key Findings | Reference |
| Multiple Low-Dose Streptozotocin (MLD-STZ)-Induced Diabetes | C57BL/6 mice | 15 mg/kg/day | Oral | Daily, starting on day -1 for 14 days or day +5 for 14 days | Prolonged the duration of diabetes development | |
| Spontaneous Type 1 Diabetes | NOD mice | 15 mg/kg/day | Oral | Daily for 14 days in recent-onset diabetic mice | Inhibited insulitis and reversed diabetes in a subset of mice |
Table 3: this compound Dosage and Administration in Murine Models of Cancer
| Disease Model | Animal Strain | This compound Dose | Administration Route | Dosing Frequency & Duration | Key Findings | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) - Syngeneic & HIR models | C57BL/6J and Human Immune-System Reconstituted (HIR) mice | 15 mg/kg | Intraperitoneal (i.p.) | Daily for 2 or 3 weeks | Reduced tumor burden and enhanced immunotherapy response | |
| Melanoma Xenografts | Nude mice | 15 mg/kg | Intraperitoneal (i.p.) | Once daily, starting when lesions reached ~50 mm³ | Significantly inhibited tumor growth and was visually less vascularized |
Table 4: this compound Dosage and Administration in a Rat Model of Type 1 Diabetes and its Complications
| Disease Model | Animal Strain | This compound Dose | Administration Route | Dosing Frequency & Duration | Key Findings | Reference |
| Streptozotocin (STZ)-Induced Type 1 Diabetes, Neuropathy, and Retinopathy | Male Wistar rats | Not explicitly stated in the provided snippets, but referenced as effective | Daily | Early (4-8 weeks post-STZ) or Late (8-12 weeks post-STZ) | Early treatment mitigated dysmetabolism and neuropathy. Late treatment mitigated neuropathy and retinopathy signs independent of glycemic control. |
Experimental Protocols
This section provides detailed methodologies for key preclinical experiments involving this compound administration.
Protocol 1: Evaluation of this compound in a Murine Model of Acute Allergic Asthma
1. Animals:
-
C57BL/6 mice (female, 8-10 weeks old).
2. Sensitization:
-
On days 0 and 14, immunize mice with an intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in a final volume of 200 µL saline.
3. Allergen Challenge:
-
On days 28, 29, 30, and 31, challenge the mice with 1% OVA aerosol for 20 minutes.
4. This compound Administration:
-
Administer this compound at a dose of 10 mg/kg via oral gavage, once daily, 60 minutes before each OVA challenge.
-
Prepare this compound in a 0.5% carboxymethylcellulose solution.
-
A vehicle control group should receive the carboxymethylcellulose solution only.
5. Outcome Measures (24 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to assess leukocyte influx (total and differential cell counts).
-
Lung Histology: Perfuse lungs and fix in formalin for histological analysis of inflammation.
-
Cytokine and Chemokine Analysis: Homogenize lung tissue to measure levels of relevant cytokines and chemokines (e.g., CXCL1, CCL2).
-
Airway Hyperresponsiveness: Measure changes in lung resistance and compliance in response to increasing doses of methacholine.
Protocol 2: Evaluation of this compound in a Murine Model of Type 1 Diabetes (MLD-STZ)
1. Animals:
-
C57BL/6 mice (male).
2. Diabetes Induction:
-
Administer multiple low doses of streptozotocin (STZ) at 40 mg/kg/day via intraperitoneal (i.p.) injection for 5 consecutive days.
3. This compound Administration:
-
Preventive Regimen: Administer this compound orally at 15 mg/kg/day, starting one day before the first STZ injection (day -1) and continuing for 14 days.
-
Therapeutic Regimen: Administer this compound orally at 15 mg/kg/day, starting on day 5 after the first STZ injection and continuing for 14 days.
-
A vehicle control group should receive the vehicle only.
4. Monitoring:
-
Blood Glucose: Monitor non-fasting blood glucose levels twice a week. Diabetes is typically defined as two consecutive readings >250 mg/dL.
-
Insulitis Scoring: At the end of the study, collect pancreata for histological analysis and scoring of islet inflammation.
Protocol 3: Evaluation of this compound in a Murine Model of Pancreatic Cancer
1. Animals:
-
C57BL/6J mice for syngeneic models or Human Immune-System Reconstituted (HIR) mice for patient-derived xenograft (PDX) models.
2. Tumor Implantation:
-
Syngeneic Model: Subcutaneously inject murine PDAC-derived cells into the flank of C57BL/6J mice.
-
HIR-PDX Model: Orthotopically implant patient-derived PDAC tumor tissue into the pancreas of HIR mice.
3. This compound Administration:
-
Once tumors are established (e.g., ~100 mm³), randomize mice into treatment groups.
-
Administer this compound at a dose of 15 mg/kg via intraperitoneal (i.p.) injection, daily for 2 to 3 weeks.
-
A vehicle control group should receive PBS or another appropriate vehicle.
-
For combination therapy studies, administer anti-PD-1 antibody (e.g., 6 mg/kg, i.p., twice a week for 2 weeks).
4. Outcome Measures:
-
Tumor Growth: Measure tumor volume regularly using calipers.
-
Survival Analysis: Monitor mice for survival endpoints.
-
Immunohistochemistry: Analyze tumor tissue for markers of immune cell infiltration, angiogenesis (CD31), and apoptosis.
-
Flow Cytometry: Analyze immune cell populations within the tumor microenvironment.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and its application in preclinical research.
Signaling Pathway of this compound's Mechanism of Action
Caption: this compound allosterically inhibits CXCR1/2, blocking downstream signaling.
Experimental Workflow for this compound in an Asthma Model
Caption: Workflow for evaluating this compound in a murine model of acute allergic asthma.
Logical Relationship in Cancer Therapy Studies
Caption: this compound's dual action on tumor cells and the microenvironment.
References
Application Notes and Protocols for Ladarixin Stock Solutions in In Vitro Research
Introduction
Ladarixin (also known as DF 2156A) is a potent and selective, non-competitive allosteric antagonist of the chemokine receptors CXCR1 and CXCR2.[1][2] These receptors are key mediators in inflammatory pathways, primarily activated by interleukin-8 (IL-8 or CXCL8), and play a crucial role in the recruitment and activation of neutrophils and other leukocytes.[3][4][5] By inhibiting CXCR1/2, this compound effectively modulates inflammatory responses, making it a valuable tool for in vitro studies across various fields, including immunology, oncology, and metabolic diseases. This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions for in vitro experiments.
Chemical and Physical Properties
A clear understanding of this compound's properties is essential for accurate stock solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂F₃NO₆S₂ | |
| Molecular Weight | 375.34 g/mol | |
| Appearance | White to off-white powder | |
| Purity | ≥98% | |
| Primary In Vitro Target | CXCR1 and CXCR2 |
Solubility of this compound
This compound is practically insoluble in water but exhibits good solubility in organic solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration primary stock solutions.
| Solvent | Solubility | Notes |
| DMSO | ≥ 75 mg/mL (199.81 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. |
| Ethanol | ≥ 75 mg/mL | May be used as an alternative to DMSO for initial solubilization. |
| Water | Insoluble | |
| Culture Medium | Varies | Direct dissolution is not recommended. Dilute from a high-concentration stock. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration (e.g., 25 mM) Primary Stock Solution in DMSO
This protocol describes the preparation of a highly concentrated stock solution that can be aliquoted and stored for long-term use.
Materials:
-
This compound powder (CAS No. 849776-05-2)
-
Anhydrous Dimethyl Sulfoxide (DMSO, cell culture grade)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 25 mM stock solution:
-
Calculation: 0.025 mol/L * 375.34 g/mol = 9.38 mg/mL.
-
Weigh out 9.38 mg of this compound.
-
-
Solubilization:
-
Add the weighed this compound to a sterile tube.
-
Add the calculated volume of anhydrous DMSO (in this case, 1 mL).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if precipitation occurs.
-
-
Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile cryovials. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the primary DMSO stock into a final working concentration in cell culture medium.
Materials:
-
This compound primary stock solution (e.g., 25 mM in DMSO)
-
Sterile cell culture medium appropriate for your experiment
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the primary this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To avoid precipitation and ensure accurate pipetting of small volumes, perform a serial or intermediate dilution. For example, to achieve a final concentration of 10 µM in your experiment:
-
Prepare a 1 mM intermediate stock by diluting the 25 mM primary stock 1:25 in sterile culture medium (e.g., 2 µL of 25 mM stock + 48 µL of medium).
-
-
Final Dilution:
-
Add the appropriate volume of the intermediate stock to your cell culture vessel. For a 1:100 final dilution to achieve 10 µM from a 1 mM intermediate stock, add 10 µL of the intermediate stock to every 1 mL of cell culture medium.
-
Mix gently by swirling the plate or tube.
-
-
DMSO Control: It is crucial to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the this compound-treated samples (typically <0.5%) to account for any solvent effects on the cells.
Diagrams and Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
This compound Mechanism of Action: CXCR1/2 Signaling Pathway Inhibition
Caption: this compound inhibits CXCR1/2, blocking downstream AKT and NF-kB signaling.
Safety Precautions
-
This compound is for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the powder and concentrated solutions.
-
Handle DMSO in a well-ventilated area or a chemical fume hood, as it can facilitate the absorption of substances through the skin.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | CXCR1 and CXCR2 Inhibition by this compound Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]
- 4. Effects of CXCR1/2 Blockade with this compound on Streptozotocin-Induced Type 1 Diabetes Mellitus and Peripheral Neuropathy and Retinopathy in Rat [e-dmj.org]
- 5. This compound | C11H12F3NO6S2 | CID 11372270 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Ladarixin Dosage for In Vivo Mouse Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Ladarixin dosage for in vivo mouse studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1] These receptors are activated by interleukin-8 (IL-8 or CXCL8) and other related chemokines, playing a crucial role in the recruitment and activation of neutrophils and other immune cells involved in inflammatory responses.[2][3][4] By blocking CXCR1 and CXCR2, this compound can modulate inflammatory responses, making it a subject of investigation for various conditions, including type 1 diabetes, cancer, and inflammatory diseases.[5]
Q2: What are the recommended starting dosages for this compound in in vivo mouse studies?
Based on published studies, common starting dosages for this compound in mice range from 10 mg/kg to 15 mg/kg. The choice of dosage often depends on the disease model and the route of administration.
Q3: What are the appropriate administration routes and vehicles for this compound in mice?
This compound has been successfully administered in mice via two primary routes:
-
Oral Gavage (p.o.): This route is suitable for chronic administration.
-
Intraperitoneal Injection (i.p.): This route is often used for daily administration in cancer models.
The choice of vehicle is critical for ensuring the solubility and stability of this compound. Commonly used vehicles include:
-
Saline (0.9% sodium chloride solution): Suitable for both oral and intraperitoneal administration.
-
0.5% Carboxymethylcellulose (CMC): Used for oral gavage.
-
Phosphate-Buffered Saline (PBS): Can be used for intraperitoneal injections.
It is recommended to prepare this compound solutions fresh daily.
Troubleshooting Guide
This section addresses common problems that researchers may encounter when working with this compound in in vivo mouse studies.
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility of this compound | This compound is sparingly soluble in aqueous solutions. | - Prepare a fresh solution daily. - For oral administration, consider using a suspension in 0.5% carboxymethylcellulose. - For intraperitoneal injection, ensure the compound is fully dissolved in saline or PBS before administration. - Sonication may aid in dissolution. |
| Inconsistent Efficacy | - Improper dosage or administration. - Variability in the mouse model. - Degradation of the compound. | - Verify the accuracy of dosage calculations and administration technique. - Ensure the mouse model is appropriate and consistent. - Prepare fresh this compound solutions for each administration to avoid degradation. |
| Signs of Toxicity in Mice (e.g., weight loss, lethargy, ruffled fur) | - Dosage may be too high. - Off-target effects of the compound. | - Reduce the dosage and monitor the mice closely for any adverse effects. - Include a control group receiving only the vehicle to differentiate between compound-related toxicity and other experimental stressors. - If toxicity persists at lower doses, consider an alternative administration route or a different formulation. |
| Difficulty in Assessing Efficacy | - Inappropriate or insensitive outcome measures. | - Select endpoints that are directly relevant to the disease model and the mechanism of action of this compound. Examples include: - Cancer Models: Tumor volume, weight, and metastasis. - Inflammation Models: Influx of neutrophils and other inflammatory cells into tissues. - Diabetes Models: Blood glucose levels and insulitis scores. |
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in various in vivo mouse studies.
Table 1: this compound Dosage and Administration Route by Disease Model
| Disease Model | Mouse Strain | Dosage | Administration Route | Vehicle | Reference |
| Melanoma | NCrNU-M nude | 15 mg/kg, daily | Intraperitoneal (i.p.) | Saline | |
| Pancreatic Cancer | C57BL/6J | 15 mg/kg, daily | Intraperitoneal (i.p.) | Not specified | |
| Airway Inflammation (Asthma) | BALB/c | 10 mg/kg, daily | Oral gavage (p.o.) | 0.5% Carboxymethylcellulose | |
| Type 1 Diabetes | C57BL/6 and NOD | 15 mg/kg, daily | Oral gavage (p.o.) | 0.9% Sodium Chloride |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound
-
Preparation of this compound Solution:
-
On the day of administration, weigh the required amount of this compound powder.
-
Dissolve the powder in sterile 0.9% saline or PBS to the desired final concentration (e.g., 1.5 mg/mL for a 15 mg/kg dose in a 25g mouse, assuming a 250 µL injection volume).
-
Ensure the solution is clear and free of particulates. Gentle warming or brief sonication may be used to aid dissolution.
-
-
Animal Handling and Injection:
-
Gently restrain the mouse, exposing the abdomen.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Protocol 2: Oral Gavage (p.o.) Administration of this compound
-
Preparation of this compound Suspension:
-
On the day of administration, weigh the required amount of this compound powder.
-
Prepare a 0.5% solution of carboxymethylcellulose (CMC) in sterile water.
-
Suspend the this compound powder in the 0.5% CMC solution to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse, assuming a 250 µL gavage volume).
-
Vortex the suspension thoroughly to ensure it is homogenous.
-
-
Animal Handling and Gavage:
-
Gently restrain the mouse and hold it in an upright position.
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently insert the gavage needle into the mouth, allowing the mouse to swallow the tip.
-
Advance the needle along the esophagus into the stomach. Do not force the needle.
-
Slowly administer the this compound suspension.
-
Carefully withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Mouse Studies
Caption: A general workflow for in vivo mouse studies.
Troubleshooting Decision Tree
References
- 1. This compound, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CXCR1 and CXCR2 Inhibition by this compound Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]
- 5. Tackling In Vivo Experimental Design [modernvivo.com]
Overcoming Ladarixin solubility issues for experimental assays
Welcome to the technical support center for Ladarixin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during experimental assays, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule, orally available, and potent dual inhibitor of the chemokine receptors CXCR1 and CXCR2.[1] It functions as a non-competitive, allosteric antagonist, meaning it binds to a site on the receptor different from the ligand-binding site to prevent receptor activation.[1][2] This inhibition blocks the downstream signaling pathways associated with inflammation and has potential applications in treating inflammatory diseases and some cancers.[1]
Q2: In which solvents is this compound soluble?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol.[2] It is considered insoluble in water. For in vivo studies, it is often prepared in a vehicle containing DMSO, PEG300, Tween-80, and saline or corn oil.
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in a non-aqueous solvent like DMSO. A stock solution of up to 100 mg/mL in fresh, anhydrous DMSO can be prepared, potentially requiring sonication to fully dissolve. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: I am observing precipitation when I dilute my this compound stock solution in aqueous media. What should I do?
A4: This is a common issue with hydrophobic compounds dissolved in DMSO when diluted into an aqueous buffer or cell culture medium, often referred to as "crashing out." Please refer to the Troubleshooting Guide: Preventing Precipitation in Aqueous Media below for detailed solutions.
Q5: What are the key signaling pathways affected by this compound?
A5: By inhibiting CXCR1 and CXCR2, this compound primarily affects downstream signaling pathways that are crucial for inflammation, cell migration, and proliferation. These include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Nuclear Factor-kappa B (NF-κB) pathway.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound in Aqueous Media
Symptoms: A visible precipitate or cloudiness appears immediately after adding the DMSO stock solution of this compound to cell culture medium or a buffer like PBS.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous solution exceeds its solubility limit. | Decrease the final working concentration. Perform a dose-response curve to find the optimal concentration that is both effective and soluble. |
| "Solvent Shock" | Rapid dilution of the concentrated DMSO stock into the aqueous medium causes the compound to crash out of solution. | Perform a serial dilution. First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed (37°C) medium or buffer. Then, add this intermediate dilution to the final volume. |
| Low Temperature of Media | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media or buffers for dilutions. |
| Direct Addition | Adding the DMSO stock directly to the bulk of the aqueous solution without adequate mixing. | Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform distribution. |
Issue 2: Delayed Precipitation of this compound in Cell Culture
Symptoms: The culture medium appears clear initially after the addition of this compound, but a precipitate forms after several hours or days of incubation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Media Instability | Changes in pH or degradation of media components over time can affect compound solubility. | Prepare fresh working solutions of this compound for each experiment and consider replacing the media in long-term cultures. |
| Interaction with Serum Proteins | This compound may bind to proteins in the serum, leading to the formation of insoluble complexes over time. | If possible, reduce the serum concentration in your culture medium. Alternatively, test different types of serum (e.g., fetal bovine serum vs. horse serum) to see if this affects precipitation. |
| Cellular Metabolism | Cell metabolism can alter the local microenvironment (e.g., pH), potentially reducing the solubility of this compound. | Monitor the pH of your culture medium and ensure it remains within the optimal range. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | Up to 100 mg/mL | Use fresh, anhydrous DMSO. Sonication may be required for complete dissolution at higher concentrations. |
| Ethanol | 75 mg/mL | |
| Water | Insoluble | |
| PBS (pH 7.4) | Insoluble | Direct dissolution in PBS is not recommended. Dilute from a DMSO stock with caution. |
Table 2: Example Formulations for In Vivo Studies
| Formulation Component | Percentage | Example Preparation (for 1 mL) |
| DMSO | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
| Solubility | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Stock Solution Preparation (10 mM):
-
Weigh out 3.75 mg of this compound (Molecular Weight: 375.34 g/mol ).
-
Add 1 mL of fresh, anhydrous DMSO to the vial.
-
Vortex thoroughly. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (e.g., 10 µM in 10 mL of cell culture medium):
-
Pre-warm your complete cell culture medium to 37°C.
-
Thaw one aliquot of the 10 mM this compound stock solution.
-
To prepare a 10 µM working solution, you will need to add 10 µL of the 10 mM stock solution to 10 mL of medium (a 1:1000 dilution).
-
Crucial Step to Avoid Precipitation: Add the 10 µL of the this compound stock solution dropwise into the 10 mL of pre-warmed medium while gently swirling the tube or flask. Do not add the medium to the DMSO stock.
-
Once the stock solution is added, cap the tube/flask and invert it several times to ensure it is well-mixed.
-
Visually inspect the medium to ensure it is clear and free of any precipitate.
-
Use this freshly prepared working solution immediately for your experiments.
-
Protocol 2: Cell Viability/Proliferation Assay (MTS Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from your working solution. Final concentrations may range from 1 µM to 50 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: this compound's mechanism of action via CXCR1/2 inhibition.
Caption: Recommended workflow for preparing this compound solutions.
References
Addressing experimental variability in Ladarixin studies
Welcome to the technical support center for researchers utilizing Ladarixin in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential sources of experimental variability and ensure robust, reproducible results.
General Information
This compound is a potent, orally bioavailable, non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2][3] It binds to a site distinct from the endogenous ligand binding pocket, modulating the receptor's response to chemokines like CXCL8 (IL-8).[1] This allosteric mechanism can offer advantages in terms of safety and efficacy but may also introduce specific sources of experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual antagonist of CXCR1 and CXCR2. It acts as a non-competitive allosteric inhibitor, meaning it binds to a site on the receptor different from the one bound by endogenous chemokines like CXCL8.[1] This binding event alters the receptor's conformation, thereby inhibiting downstream signaling pathways.
Q2: How should I prepare this compound for in vitro and in vivo experiments?
A2: For in vitro studies, this compound can be dissolved in DMSO to create a concentrated stock solution. Subsequent dilutions should be made in the appropriate culture media to achieve the desired final concentration. Note that using fresh, moisture-free DMSO is recommended as its hygroscopic nature can reduce solubility. For in vivo oral administration in mice, this compound has been formulated in 0.5% carboxymethylcellulose (CMC) in saline or in a vehicle containing DMSO, Tween 80, and saline. It is crucial to ensure the formulation is a homogenous suspension or solution before each administration.
Q3: What are the reported IC50 values for this compound?
A3: The IC50 values for this compound can vary depending on the assay and cell type. It is a potent inhibitor of human polymorphonuclear leukocyte (PMN) migration induced by CXCL8, with a reported IC50 of 0.7 nM. In studies on melanoma cells, the IC50 for CXCR1 and CXCR2 mediated chemotaxis was reported as 0.9 nM and 0.8 nM, respectively.
Troubleshooting Guides
In Vitro Assays
Issue: High variability in chemotaxis assay results.
-
Possible Cause 1: Suboptimal chemoattractant concentration. The concentration of the chemoattractant (e.g., CXCL8) is critical. A full dose-response curve should be performed to determine the optimal concentration for cell migration.
-
Troubleshooting 1:
-
Titrate the chemoattractant to find the EC50 for cell migration in your specific cell type.
-
Use a concentration at or near the EC80 for inhibition studies to ensure a robust signal window.
-
-
Possible Cause 2: Probe-dependence due to allosteric mechanism. As an allosteric modulator, the inhibitory effect of this compound can be influenced by the specific chemoattractant used (the "probe"). This can lead to variations in potency when different ligands are used to stimulate the receptor.
-
Troubleshooting 2:
-
Be consistent with the chemoattractant and its concentration across all experiments.
-
If comparing results across different studies, be aware of the chemoattractants used in each.
-
Consider performing assays with multiple relevant chemokines to fully characterize the inhibitory profile of this compound.
-
-
Possible Cause 3: Cell health and density. The migratory capacity of cells is highly dependent on their health and the density at which they are seeded.
-
Troubleshooting 3:
-
Ensure cells are in the logarithmic growth phase and have high viability.
-
Optimize the cell seeding density for the Boyden chamber assay. Too few cells will result in a weak signal, while too many can lead to overcrowding and non-specific migration.
-
Issue: Inconsistent results in GPCR functional assays (e.g., calcium mobilization, cAMP assays).
-
Possible Cause 1: Variation in receptor expression levels. The level of CXCR1/CXCR2 expression can significantly impact the cellular response to both the agonist and the allosteric inhibitor.
-
Troubleshooting 1:
-
Use a stable cell line with consistent receptor expression.
-
If using transient transfection, normalize functional data to receptor expression levels determined by methods like ELISA or flow cytometry.
-
-
Possible Cause 2: Allosteric modulator effects on agonist affinity and efficacy. this compound, as a negative allosteric modulator (NAM), can decrease the potency and/or efficacy of the stimulating agonist. The extent of this effect can vary between different agonists.
-
Troubleshooting 2:
-
Characterize the effect of this compound on the dose-response curve of your chosen agonist.
-
Be aware that the observed IC50 of this compound may shift depending on the concentration of the agonist used.
-
In Vivo Studies
Issue: Lack of efficacy or high variability in animal models.
-
Possible Cause 1: Inadequate dosing or formulation issues. The dose and formulation of this compound are critical for achieving therapeutic concentrations in vivo.
-
Troubleshooting 1:
-
Ensure the formulation is prepared fresh and is homogenous before each administration.
-
The reported effective oral dose in mice is typically around 10-15 mg/kg daily. However, dose-response studies may be necessary for your specific model.
-
Consider the pharmacokinetic profile of this compound in your animal model to optimize the dosing schedule.
-
-
Possible Cause 2: Differences in the inflammatory milieu of the animal model. The in vivo efficacy of a CXCR1/2 inhibitor can be influenced by the redundancy of chemotactic signals in the tumor microenvironment or inflamed tissue.
-
Troubleshooting 2:
-
Thoroughly characterize the chemokine and cytokine profile of your animal model.
-
Be aware that in some contexts, other chemotactic pathways may compensate for the inhibition of CXCR1/2.
-
-
Possible Cause 3: Variability in tumor growth or disease induction. Inconsistent tumor engraftment or disease induction can mask the therapeutic effects of this compound.
-
Troubleshooting 3:
-
Ensure consistent cell implantation techniques and use a sufficient number of animals per group to account for biological variability.
-
Monitor tumor growth or disease progression closely and use appropriate statistical methods for analysis.
-
Data Presentation
This compound IC50 Values
| Assay Type | Cell Type | Stimulus | IC50 | Reference |
| Chemotaxis | Human Polymorphonuclear Leukocytes (PMNs) | CXCL8 | 0.7 nM | |
| Chemotaxis | Melanoma Cells | - | CXCR1: 0.9 nM, CXCR2: 0.8 nM |
In Vivo Efficacy of this compound in Mouse Models
| Model | This compound Dose | Administration Route | Key Findings | Reference |
| Melanoma Xenograft | 15 mg/kg daily | Intraperitoneal | Significantly inhibited tumor growth of WM164, UM001, and UM004 melanomas. | |
| Pancreatic Cancer (Syngeneic) | 15 mg/kg daily | Intraperitoneal | Reduced tumor burden and reverted M2 macrophage polarization. | |
| Pancreatic Cancer (PDX in HIR mice) | 15 mg/kg daily | Intraperitoneal | Increased median survival and enhanced the effect of anti-PD-1 therapy. | |
| Allergic Airway Inflammation | 10 mg/kg daily | Oral gavage | Reduced neutrophil and eosinophil accumulation in the lungs. | |
| Type 1 Diabetes (NOD mice) | 15 mg/kg daily | Oral | Prevented and reversed diabetes by inhibiting insulitis. |
Experimental Protocols
Boyden Chamber Chemotaxis Assay with Human Neutrophils
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a standard Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Cell Preparation: Resuspend the isolated neutrophils in a serum-free assay medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add chemoattractant (e.g., 10 nM CXCL8) to the lower wells of a 96-well Boyden chamber with a 5 µm pore size membrane.
-
In separate wells, add the chemoattractant along with varying concentrations of this compound to determine its inhibitory effect. Include a vehicle control.
-
Add 50 µL of the neutrophil suspension to the upper chamber of each well.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Quantification:
-
After incubation, remove the upper chamber and wipe the non-migrated cells from the top of the membrane.
-
Fix and stain the membrane with a suitable stain (e.g., Diff-Quik).
-
Count the number of migrated cells on the lower side of the membrane in several high-power fields using a microscope.
-
Alternatively, migrated cells in the lower chamber can be quantified by measuring ATP levels using a luminescent-based assay.
-
Myeloperoxidase (MPO) Activity Assay in Mouse Lung Tissue
-
Tissue Homogenization: Homogenize snap-frozen lung tissue in an appropriate buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide).
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Assay Reaction:
-
Add a small volume of the supernatant to a 96-well plate.
-
Prepare a reaction buffer containing o-dianisidine dihydrochloride and hydrogen peroxide.
-
Add the reaction buffer to the wells containing the supernatant.
-
-
Measurement: Measure the change in absorbance at 460 nm over time using a microplate reader.
-
Quantification: Calculate MPO activity based on a standard curve generated with purified MPO.
Visualizations
Caption: this compound's allosteric inhibition of CXCR1/2 signaling.
Caption: Workflow for a Boyden chamber chemotaxis assay.
Caption: A logical guide to troubleshooting this compound experiments.
References
Identifying and mitigating potential off-target effects of Ladarixin
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of Ladarixin. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational oral small molecule drug that acts as a non-competitive, dual allosteric inhibitor of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1][2] These receptors are key mediators in the inflammatory response, and by blocking them, this compound aims to prevent inflammation- and immune system-mediated tissue damage.[1] Its primary application under investigation is for the preservation of beta-cell function in new-onset type 1 diabetes (T1D) and as a combination therapy in certain cancers.[3]
Q2: What are off-target effects and why are they a concern for a small molecule inhibitor like this compound?
Off-target effects are unintended interactions of a drug with biomolecules other than its intended therapeutic target.[4] For a small molecule inhibitor like this compound, these interactions can lead to unforeseen biological consequences, cellular toxicity, or misleading experimental results. Identifying and mitigating these effects is crucial for accurate interpretation of research data and for the overall safety and efficacy of the drug.
Q3: Are there any known off-target effects of this compound?
As of the latest clinical trial data, this compound has been generally well-tolerated, with no major safety concerns or clinically relevant safety observations detected in Phase 2 studies. However, the full safety profile is still under investigation in ongoing and future clinical trials. While specific off-target interactions have not been detailed in publicly available literature, the broad expression and multifaceted functions of chemokine receptors raise theoretical concerns about potential off-target effects, especially with chronic use.
Q4: What are the initial signs of potential off-target effects in my experiments with this compound?
Common indicators that you may be observing off-target effects in your cellular assays include:
-
Unexpected Phenotypes: Observing cellular effects that are inconsistent with the known function of CXCR1/2 inhibition.
-
High-Dose Toxicity: Significant cytotoxicity or other adverse effects at concentrations higher than what is required for on-target activity.
-
Discrepancies with Genetic Validation: A lack of correlation between the phenotype observed with this compound treatment and the phenotype of a CXCR1/2 genetic knockout or knockdown.
-
Irreproducibility with Structurally Different Inhibitors: Failure to replicate the observed phenotype using a different, structurally unrelated inhibitor of CXCR1/2.
Troubleshooting Guide: Investigating Suspected Off-Target Effects
If you suspect that this compound is causing off-target effects in your experiments, follow this troubleshooting workflow:
1. Confirm On-Target Engagement and Efficacy
-
Dose-Response Curve: Perform a dose-response experiment to determine the minimal effective concentration of this compound required for the desired on-target phenotype. A clear dose-dependent effect that correlates with the known IC50 for CXCR1/2 suggests on-target activity. Off-target effects often manifest at higher concentrations.
-
Target Engagement Assay: Directly measure the binding of this compound to CXCR1/2 in your experimental system using techniques like a Cellular Thermal Shift Assay (CETSA). This will confirm that the drug is interacting with its intended target at the concentrations used.
2. Validate the Observed Phenotype
-
Orthogonal Validation: Use a structurally distinct CXCR1/2 inhibitor to see if it recapitulates the same phenotype. If the effect is consistent across different inhibitors, it is more likely to be an on-target effect.
-
Genetic Validation (Rescue Experiment): If possible, perform a rescue experiment. This involves expressing a mutant version of CXCR1 or CXCR2 that is resistant to this compound in your cells. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.
3. Characterize Potential Off-Target Interactions
-
Proteome-Wide Profiling: To identify all cellular targets of this compound, consider using unbiased, proteome-wide profiling techniques such as chemical proteomics or thermal proteome profiling.
-
Kinome Scanning: Since many small molecule inhibitors can have off-target effects on kinases, performing a kinome-wide binding assay can identify potential kinase off-targets.
Illustrative Data on this compound Efficacy
The following table summarizes key efficacy data from a Phase 2 clinical trial of this compound in new-onset type 1 diabetes. This data is provided for context on the on-target effects of the drug.
| Endpoint | This compound Group | Placebo Group | P-value | Citation |
| Change in C-peptide AUC (0-120 min) from baseline to week 13 | 0.003 ± 0.322 nmol/L | -0.144 ± 0.449 nmol/L | 0.122 | |
| Proportion of patients with HbA1c < 7.0% without severe hypoglycemic events at week 26 | 81% | 54% | 0.024 |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to its target proteins (CXCR1/2) in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture cells expressing CXCR1/2 to the desired confluency. Treat the cells with various concentrations of this compound or a vehicle control for a specified period.
-
Heating: Heat the cell suspensions or lysates at a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble, non-denatured proteins from the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble CXCR1/2 at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and control groups. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Protocol 2: CRISPR-Cas9 Mediated Genetic Validation
Objective: To validate that the observed cellular phenotype is a direct result of CXCR1/2 inhibition.
Methodology:
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the CXCR1 and CXCR2 genes into a Cas9-expressing vector.
-
Transfection and Clonal Selection: Transfect the gRNA/Cas9 constructs into the target cells. Select and expand single-cell clones.
-
Genotype and Protein Expression Confirmation: Screen the clones for the desired genetic modification (e.g., frameshift mutations) by sequencing. Confirm the knockout of CXCR1/2 protein expression via Western blot or flow cytometry.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to wild-type cells treated with this compound. A similar phenotype between the knockout cells and the this compound-treated wild-type cells supports on-target activity.
Visualizations
Caption: this compound's Mechanism of Action on the CXCR1/2 Signaling Pathway.
Caption: Troubleshooting Workflow for Investigating Suspected Off-Target Effects.
References
Technical Support Center: Troubleshooting Inconsistent Results in Ladarixin Cell Culture Experiments
Welcome to the technical support center for Ladarixin cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data summaries to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, non-competitive, allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2] It functions by blocking the signal transduction of these receptors without altering the binding of their natural ligands, such as IL-8 (CXCL8).[1] This inhibition has anti-inflammatory effects by reducing the recruitment of neutrophils and other immune cells.[1][3] this compound has been shown to affect various cellular processes, including motility, apoptosis, and cell cycle progression in cancer cells, as well as modulating inflammatory responses in various disease models.
Q2: What are the common causes of inconsistent results in this compound cell culture experiments?
Inconsistent results in cell culture experiments with small molecule inhibitors like this compound can arise from several factors:
-
Compound Solubility and Stability: this compound, like many small molecules, may have solubility issues at higher concentrations, leading to precipitation and inaccurate dosing. It is also crucial to consider the stability of the compound in your specific cell culture medium and storage conditions.
-
Cell-Specific Effects: The response to this compound can be highly dependent on the cell type being studied. Factors such as the expression levels of CXCR1 and CXCR2 receptors, the specific signaling pathways active in the cells, and their overall sensitivity can all contribute to variability.
-
Experimental Variability: Inconsistencies in cell seeding density, passage number, and media components can lead to significant variations in experimental outcomes. Pipetting errors and edge effects in multi-well plates are also common sources of variability.
-
Assay-Dependent Artifacts: The choice of viability or functional assay can influence the results. For example, some compounds can directly interfere with the reagents used in colorimetric assays like the MTT assay, leading to misleading data.
Q3: My cell viability results with this compound are not consistent. What should I check?
Inconsistent cell viability results are a common issue. Here is a step-by-step troubleshooting guide:
-
Verify Compound Integrity:
-
Solubility: Visually inspect your this compound solutions for any signs of precipitation. Prepare fresh stock solutions and dilute them in pre-warmed media.
-
Stability: Avoid repeated freeze-thaw cycles of your stock solution. Aliquot and store at -80°C, protected from light.
-
-
Standardize Cell Culture Conditions:
-
Cell Seeding: Ensure a homogeneous cell suspension before and during plating. Use a consistent cell number and passage number for all experiments.
-
Edge Effects: To minimize edge effects in 96-well plates, consider not using the outer wells or filling them with sterile PBS or media.
-
-
Optimize Assay Protocol:
-
Assay Choice: If using an MTT assay, be aware of potential compound interference. Consider using an alternative viability assay that measures a different cellular parameter, such as a CellTiter-Glo® (luminescence-based ATP measurement) or a lactate dehydrogenase (LDH) assay (measures membrane integrity).
-
Assay Controls: Include appropriate controls, such as a vehicle control (e.g., DMSO at the same final concentration as your this compound treatment) and a positive control for cell death.
-
-
Review Treatment Parameters:
-
Concentration Range: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal working concentration for your cell line.
-
Incubation Time: The timing of your assay post-treatment is critical. Time-course experiments can help identify the optimal endpoint.
-
Troubleshooting Guides
Problem 1: High Variability Between Replicates in a Cell Viability Assay
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects.
-
Recommended Solution:
-
Thoroughly mix your cell suspension before and during plating to ensure a uniform cell number in each well.
-
Use a multichannel pipette for adding cells and reagents to minimize pipetting variability.
-
Avoid using the outermost wells of a 96-well plate, as they are more susceptible to evaporation and temperature fluctuations.
-
Problem 2: this compound Shows Lower Potency in Cellular Assays Compared to Biochemical Assays
-
Possible Cause: Poor cell permeability, active efflux of the compound from the cells, or low expression of the target receptors (CXCR1/CXCR2).
-
Recommended Solution:
-
Conduct permeability assays to assess the ability of this compound to enter your cells.
-
Verify the expression of CXCR1 and CXCR2 in your cell line using techniques like RT-PCR, Western blotting, or flow cytometry.
-
Consider using a different cell line with higher target expression if necessary.
-
Problem 3: Unexpected or Off-Target Effects Observed
-
Possible Cause: The observed effect may not be mediated by CXCR1/CXCR2 inhibition. Small molecule inhibitors can sometimes have off-target effects.
-
Recommended Solution:
-
Use a negative control compound that is structurally similar to this compound but inactive against CXCR1/CXCR2.
-
Perform target engagement assays to confirm that this compound is interacting with its intended targets in your cellular context.
-
Use genetic approaches, such as siRNA or CRISPR-Cas9, to knock down CXCR1 and CXCR2 and see if this phenocopies the effect of this compound.
-
Quantitative Data Summary
The following table summarizes typical concentrations of this compound used in various cell culture and in vivo experiments as reported in the literature. These values can serve as a starting point for designing your own experiments.
| Application | Cell/Animal Model | This compound Concentration/Dosage | Observed Effect | Reference |
| In vitro Cytotoxicity | Melanoma cell lines | Not specified, but induced apoptosis | Inhibition of AKT and NF-kB signaling pathways, induction of apoptosis. | |
| In vitro Inflammation | 3T3-L1 adipocytes | 10 µM - 50 µM | Counteracted high glucose-induced CXCR2 expression and improved insulin sensitivity. | |
| In vivo Anti-inflammatory | Mouse asthma model | 10 mg/kg (oral gavage) | Reduced leukocyte influx into the airways. | |
| In vivo Diabetes Model | NOD mice | 15 mg/kg/day (oral) | Prevented and reversed diabetes. | |
| In vivo Cancer Model | Pancreatic cancer mouse model | 15 mg/kg (i.p. daily) | Reduced tumor growth and enhanced immunotherapy response. | |
| Clinical Trial (Type 1 Diabetes) | Human patients | 400 mg twice daily | Investigated for preserving beta-cell function. |
Experimental Protocols
General Protocol for a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to create a single-cell suspension.
-
Count the cells and adjust the density to the desired concentration (e.g., 5,000 - 10,000 cells/well in a 96-well plate).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Procedure:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
This compound Signaling Pathway
Caption: this compound allosterically inhibits CXCR1/CXCR2 signaling.
Troubleshooting Workflow for Inconsistent Viability Results
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. Frontiers | CXCR1 and CXCR2 Inhibition by this compound Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. CXCR1 and CXCR2 Inhibition by this compound Improves Neutrophil-Dependent Airway Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Ladarixin compounds
This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Ladarixin compounds. It includes troubleshooting for common experimental issues and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder for long-term use?
For long-term stability, this compound powder should be stored at -20°C in a dry, dark environment. Under these conditions, the compound is stable for up to three years.[1][2][3] For shorter periods, such as days to weeks, storage at 0-4°C is also acceptable.[3]
Q2: What is the best way to store this compound in a solvent?
Stock solutions of this compound should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[1] For maximum stability, store these aliquots at -80°C, where they are viable for up to one year. If a -80°C freezer is unavailable, storage at -20°C is an alternative, with stability maintained for up to one month.
Q3: My this compound solution, which was clear when I made it, now has precipitate after being frozen. What should I do?
Precipitation after a freeze-thaw cycle is a common issue, often caused by the compound falling out of solution at lower temperatures or due to moisture absorption by the solvent (especially DMSO). To resolve this, gently warm the vial to 37°C and vortex or sonicate the solution to redissolve the compound. Before use, visually confirm that all precipitate has dissolved. If it persists, your solution's effective concentration may be lower than intended. To prevent this, ensure you are using anhydrous, high-purity DMSO and consider storing aliquots at a slightly lower concentration.
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
It is strongly recommended to avoid repeated freeze-thaw cycles. Each cycle increases the risk of moisture absorption by hygroscopic solvents like DMSO, which can dilute the stock solution and reduce the solubility of the compound, potentially leading to precipitation. Aliquoting the stock solution into single-use volumes is the best practice.
Q5: How should I handle a suspected temperature excursion during shipping or storage?
A temperature excursion occurs when the compound is exposed to temperatures outside the recommended range. If you suspect an excursion:
-
Isolate: Quarantine the affected vial to prevent its accidental use.
-
Document: Record the details of the excursion, including the temperature reached and the duration, if known.
-
Contact Supplier: Reach out to the compound supplier with the excursion data. They may have stability data to help determine if the compound's integrity has been compromised.
-
Re-qualify: If the compound's viability is uncertain, its purity and concentration should be re-assessed before use, for example, by using a stability-indicating HPLC method.
Q6: I'm observing inconsistent results in my cell-based assays. Could it be related to this compound storage?
Yes, inconsistent results can be a sign of compound degradation. A color change in the stock solution, for instance, can indicate chemical degradation or oxidation. Improper storage, including exposure to light, frequent freeze-thaw cycles, or elevated temperatures, can reduce the effective concentration and potency of the inhibitor. It is crucial to use freshly prepared dilutions from a properly stored stock for each experiment and to perform vehicle controls.
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a dry, dark place. |
| 0 - 4°C | Days to weeks | Suitable for short-term storage only. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Powder
This protocol describes the preparation of a stock solution from solid this compound.
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature to minimize moisture condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all powder is collected at the bottom.
-
Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 75 mg/mL).
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution. If necessary, gentle warming to 37°C can aid this process.
-
Visual Inspection: Visually inspect the solution to confirm it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed polypropylene or amber glass vials. Store immediately at -80°C or -20°C.
Protocol 2: Stability Assessment by HPLC
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound after storage.
-
Method Development Setup:
-
System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is a common starting point for small molecules.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The initial conditions should be set based on the physicochemical properties of this compound.
-
Detection: Set the UV detector to a wavelength where this compound has maximum absorbance.
-
-
Sample Preparation:
-
Timepoint Zero (T=0): Immediately after preparing a fresh stock solution of this compound, take an aliquot, dilute it to a suitable concentration for HPLC analysis, and inject it. This serves as the baseline for purity and peak area.
-
Test Sample: Thaw an aliquot of the stored this compound solution you wish to test. Dilute it in the same manner as the T=0 sample.
-
-
Analysis and Data Interpretation:
-
Run the T=0 and test samples through the HPLC system using the developed method.
-
Compare the chromatograms. A stable sample should show a single major peak corresponding to this compound with a retention time and peak area consistent with the T=0 sample.
-
The appearance of new peaks or a significant decrease in the main peak's area suggests degradation. The purity can be calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Mandatory Visualizations
Caption: this compound's mechanism of action via CXCR1/2 signaling inhibition.
References
How to handle hygroscopic DMSO when preparing Ladarixin solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ladarixin, focusing on challenges related to its solvent, the hygroscopic dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving properly in DMSO. What could be the cause?
A1: Difficulty in dissolving this compound in DMSO is a common issue primarily linked to the hygroscopic nature of DMSO. DMSO readily absorbs moisture from the atmosphere, and this water content can significantly decrease the solubility of compounds like this compound.[1][2][3] It is crucial to use fresh, anhydrous DMSO to ensure optimal dissolution.[1][4] If you are still experiencing issues, gentle warming and/or sonication can aid in the dissolution process.
Q2: I've noticed a precipitate in my this compound stock solution after storage. Why is this happening and what can I do?
A2: Precipitation of this compound from a DMSO stock solution upon storage is often a consequence of water absorption by the DMSO. Even small amounts of absorbed water can reduce the solubility of the compound, leading to precipitation, especially after freeze-thaw cycles. To resolve this, you can try to redissolve the precipitate by low-energy sonication. To prevent this, it is critical to use anhydrous DMSO, aliquot the stock solution into smaller, single-use volumes to minimize exposure to air and moisture, and avoid repeated freeze-thaw cycles.
Q3: What is the recommended procedure for preparing a this compound stock solution in DMSO?
A3: To prepare a stock solution of this compound in DMSO, it is recommended to use a newly opened bottle of anhydrous DMSO. Depending on the desired concentration, weigh the appropriate amount of this compound powder and add the calculated volume of fresh DMSO. For instance, to achieve a concentration of 100 mg/mL, ultrasonic treatment may be necessary to facilitate dissolution. Always ensure the solution is clear before storage.
Q4: How should I store my this compound powder and DMSO stock solutions to maintain their integrity?
A4: Proper storage is critical for both this compound powder and its DMSO stock solutions to ensure their stability and efficacy.
| Substance | Storage Condition | Duration | Reference |
| This compound (Powder) | -20°C | 3 years | |
| 4°C | 2 years | ||
| This compound in DMSO | -80°C | 6 months | |
| -20°C | 1 month |
To prevent moisture absorption, always keep DMSO containers tightly closed and in a dry, well-ventilated place. For long-term storage of DMSO, storing it under an inert gas is an option.
Q5: What are the best practices for handling DMSO to minimize water absorption?
A5: Given that DMSO is highly hygroscopic, specific handling procedures are necessary to maintain its anhydrous state.
-
Use Fresh DMSO: Always use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions.
-
Work Quickly: Minimize the time the DMSO container is open to the atmosphere.
-
Inert Gas: For sensitive applications, work under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Proper Storage: Keep the DMSO container tightly sealed when not in use and store it in a dry environment.
-
Avoid Contamination: Use dry, clean glassware and pipette tips.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound solubility is lower than expected. | 1. The DMSO used has absorbed water, reducing its solvating power. 2. The concentration attempted is above the solubility limit. | 1. Use a fresh, unopened bottle of anhydrous DMSO. Consider drying the DMSO if necessary. 2. Check the solubility data for this compound in DMSO (e.g., up to 100 mg/mL with sonication). Prepare a more dilute solution if needed. |
| Precipitate forms in the stock solution during storage or after a freeze-thaw cycle. | 1. Water has been absorbed into the DMSO stock solution. 2. Repeated freeze-thaw cycles have promoted precipitation. | 1. Attempt to redissolve the precipitate using low-energy sonication. 2. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed. |
| Inconsistent experimental results using this compound solutions. | 1. Inaccurate concentration of the stock solution due to incomplete dissolution or precipitation. 2. Degradation of this compound in the stock solution. | 1. Visually inspect the stock solution for any precipitate before use. If present, try to redissolve it. 2. Prepare fresh stock solutions more frequently. Verify the concentration and purity using analytical methods like HPLC. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 375.34 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated balance and pipettes
-
-
Procedure:
-
Weigh out 3.75 mg of this compound powder on a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of fresh, anhydrous DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes to minimize exposure to moisture and repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Protocol 2: Drying "Wet" DMSO using Molecular Sieves
For experiments highly sensitive to water content, drying of DMSO may be necessary.
-
Materials:
-
DMSO (suspected to have absorbed water)
-
3Å or 4Å molecular sieves
-
Oven
-
Dry, clean glass container with a tight-fitting lid
-
Desiccator
-
-
Procedure:
-
Activate Molecular Sieves: Place the molecular sieves in a clean, dry flask and heat them in an oven at a minimum of 250°C for at least 4 hours under a vacuum or with a slow stream of dry nitrogen.
-
Cooling: Allow the activated molecular sieves to cool down to room temperature inside a desiccator to prevent re-absorption of moisture.
-
Drying DMSO: Add the activated molecular sieves to the container of DMSO (approximately 5-10 g of sieves per 100 mL of DMSO).
-
Incubation: Seal the container tightly and let it stand for at least 12-24 hours, with occasional gentle swirling.
-
Decanting: Carefully decant the dry DMSO into a new, dry container, leaving the molecular sieves behind.
-
Storage: Store the dried DMSO in a tightly sealed container, preferably with a small amount of activated molecular sieves at the bottom, and in a desiccator.
-
Visual Guides
This compound Signaling Pathway
This compound is a non-competitive, allosteric antagonist of the chemokine receptors CXCR1 and CXCR2. These receptors are primarily activated by interleukin-8 (IL-8), leading to neutrophil recruitment and activation, which plays a role in various inflammatory conditions.
Caption: Mechanism of action of this compound as a CXCR1/2 antagonist.
Experimental Workflow: Preparing this compound Working Solutions
This workflow outlines the critical steps for preparing diluted working solutions of this compound from a DMSO stock for in vitro or in vivo experiments.
Caption: Workflow for preparing this compound working solutions.
Troubleshooting Logic for this compound Dissolution Issues
This diagram illustrates a logical approach to troubleshooting problems encountered when dissolving this compound.
Caption: Troubleshooting logic for this compound dissolution.
References
Improving the bioavailability of Ladarixin in animal models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying the bioavailability of Ladarixin in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an investigational, orally active small molecule that functions as a non-competitive, dual allosteric inhibitor of the C-X-C motif chemokine receptors 1 (CXCR1) and 2 (CXCR2).[1][2] By blocking these receptors, this compound prevents their activation by chemokines like Interleukin-8 (IL-8 or CXCL8), which in turn inhibits inflammatory processes and the recruitment of neutrophils.[3] This mechanism is being studied in various conditions, including type 1 diabetes and inflammatory diseases.[2][4]
Q2: Is this compound orally bioavailable?
A2: Yes, this compound is described as an orally bioavailable small molecule and has been administered orally in both preclinical animal studies and human clinical trials. However, like many small molecules, achieving optimal and consistent oral bioavailability can be challenging and may depend on factors such as formulation and the animal model used.
Q3: What are the main challenges I might face when assessing this compound's oral bioavailability?
A3: The primary challenge stems from this compound's physicochemical properties. It is reported to be insoluble in water, which can lead to low or variable dissolution in the gastrointestinal tract. Poor aqueous solubility is a common reason for incomplete absorption and low oral bioavailability for many drug candidates. Consequently, researchers may observe low plasma concentrations (Cmax and AUC) and high variability between subjects.
Q4: What is the Biopharmaceutics Classification System (BCS) class of this compound?
A4: The specific BCS class for this compound is not publicly available. However, given its reported poor aqueous solubility, it is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. For such compounds, the rate-limiting step for absorption is often dissolution.
Troubleshooting Guide
Problem 1: Low or inconsistent plasma concentrations of this compound after oral administration.
-
Possible Cause 1: Poor Drug Solubility and Dissolution.
-
Solution: this compound is insoluble in water. Ensure you are using an appropriate vehicle to solubilize or suspend the compound for oral gavage. Common strategies for poorly soluble drugs include using co-solvents, surfactants, or creating formulations like solid dispersions or nano-suspensions. For preclinical studies, vehicles such as Carboxymethylcellulose (CMC-Na) or mixtures containing DMSO, PEG300, and Tween80 are often used to create a uniform suspension.
-
-
Possible Cause 2: Improper Gavage Technique.
-
Solution: Incorrect oral gavage technique can lead to dosing errors, accidental administration into the lungs, or reflux from the esophagus. Ensure personnel are properly trained. The gavage needle must be the correct size for the animal, and the volume should not exceed recommended limits (typically 10 mL/kg for mice). Monitor the animal post-dosing for any signs of distress.
-
-
Possible Cause 3: High First-Pass Metabolism.
-
Solution: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation. While specific data for this compound is limited, its predecessor, Reparixin, showed significant metabolism in rats. To investigate this, a pilot study comparing the Area Under the Curve (AUC) from oral (PO) and intravenous (IV) administration is necessary to determine absolute bioavailability. If first-pass metabolism is high, strategies like co-administration with metabolic inhibitors (in research settings) or chemical modification of the drug (prodrugs) may be explored.
-
Problem 2: High inter-animal variability in pharmacokinetic (PK) data.
-
Possible Cause 1: Inconsistent Formulation.
-
Solution: If using a suspension, ensure it is homogenous and consistently mixed before dosing each animal. Particle settling can lead to inconsistent dosing. Prepare the dosing solution fresh each day if stability is a concern.
-
-
Possible Cause 2: Physiological Differences.
-
Solution: Factors such as fed vs. fasted state, stress levels, and underlying health of the animals can significantly impact drug absorption. Standardize experimental conditions as much as possible. For example, fast animals overnight (while ensuring access to water) before oral dosing to reduce variability from food effects.
-
-
Possible Cause 3: Differences in Blood Sampling.
-
Solution: Different blood sampling sites (e.g., tail vein vs. retro-orbital sinus) can sometimes yield different plasma concentration profiles. Use a consistent sampling method for all animals within a study. Ensure the technique is performed correctly to avoid hemolysis or tissue fluid contamination, which can affect analytical results.
-
Data Presentation
Quantitative pharmacokinetic data for this compound in animal models is not extensively published. The tables below provide an illustrative example of how such data would be presented and real data for the related compound, Reparixin, to highlight potential species differences.
Table 1: Illustrative Pharmacokinetic Parameters of this compound Following Oral Administration in Mice.
(Note: This table is for illustrative purposes only, based on typical parameters for orally administered small molecules.)
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | 10 |
| Cmax (Maximum Plasma Concentration) | ng/mL | 850 ± 150 |
| Tmax (Time to Cmax) | h | 1.5 ± 0.5 |
| AUC0-t (Area under the curve) | ng·h/mL | 4200 ± 950 |
| t1/2 (Half-life) | h | 3.5 ± 0.8 |
| F% (Absolute Bioavailability) | % | 30 ± 7 |
Table 2: Intravenous Pharmacokinetic Parameters of the Related Compound, Reparixin, in Rats and Dogs.
(Data sourced from Zuccato et al., Xenobiotica, 2007)
| Parameter | Unit | Rat (Mean) | Dog (Mean) |
| Dose | mg/kg | 10 | 5 |
| t1/2 (Half-life) | h | ~0.5 | ~10 |
| Vss (Volume of distribution) | L/kg | ~0.15 | ~0.15 |
| Note | --- | Rapid elimination | Slower elimination |
This data highlights significant species differences in elimination half-life for a structurally related CXCR1/2 inhibitor, underscoring the importance of characterizing pharmacokinetics in the specific animal model being used.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a suspension suitable for oral administration in mice.
Materials:
-
This compound powder
-
Vehicle options:
-
Option A: 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Option B: 10% DMSO, 40% PEG300, 5% Tween80, 45% Saline
-
Option C: 10% DMSO, 90% Corn Oil
-
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure (using Option B as an example):
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals. Assume a dosing volume of 10 mL/kg.
-
Weigh the precise amount of this compound powder.
-
In a sterile tube, dissolve the this compound powder in the required volume of DMSO. Vortex thoroughly. Gentle warming or sonication may aid dissolution.
-
In a separate tube, prepare the rest of the vehicle by mixing the PEG300, Tween80, and Saline.
-
Slowly add the this compound-DMSO solution to the vehicle mixture while continuously vortexing to form a homogenous suspension.
-
Visually inspect the suspension for uniformity. Continue to vortex or sonicate briefly if necessary.
-
Prepare the formulation fresh before administration. If using a suspension, vortex immediately before drawing each dose to prevent settling.
Protocol 2: Oral Gavage Procedure in Mice
This protocol should be performed by trained personnel in accordance with institutional animal care guidelines.
Materials:
-
Mouse of appropriate age and weight
-
Prepared this compound dosing solution
-
Syringe (1 mL)
-
Flexible plastic or ball-tipped stainless steel gavage needle (e.g., 20-gauge, 38 mm length for an adult mouse)
Procedure:
-
Weigh the mouse to calculate the exact volume of dosing solution to administer.
-
Fill the syringe with the correct volume of the dosing solution, ensuring no air bubbles are present.
-
Firmly restrain the mouse by scruffing the skin on its back and neck to immobilize the head and keep the body in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth toward the back of the throat. The mouse should swallow the needle as it is gently advanced. Do not force the needle; if resistance is met, withdraw and restart.
-
Once the needle is in the esophagus (to a pre-measured depth, approximately to the last rib), slowly administer the solution from the syringe.
-
After administration, gently remove the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress (e.g., difficulty breathing) for at least 15-30 minutes.
Protocol 3: Serial Blood Sampling via Retro-orbital Sinus in Mice
This protocol requires general anesthesia and must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Anesthetized mouse
-
Topical ophthalmic anesthetic (e.g., Proparacaine)
-
Sterile glass capillary tubes
-
Microcentrifuge tubes for blood collection (e.g., containing K2-EDTA anticoagulant)
-
Gauze pads
Procedure:
-
Ensure the mouse has reached an appropriate plane of general anesthesia.
-
Apply a single drop of topical anesthetic to the eye to be sampled and wait at least 30 seconds.
-
Gently scruff the mouse to cause the eyeball to slightly protrude.
-
Insert a clean capillary tube into the medial canthus of the eye at a 30-45° angle, aiming between the globe and the bony orbit.
-
Gently rotate the tube while applying slight pressure until the retro-orbital plexus is punctured. Blood will immediately flow into the tube via capillary action.
-
Collect the desired volume of blood by allowing it to drip from the end of the capillary tube into a microcentrifuge tube.
-
Gently withdraw the capillary tube and apply direct pressure to the closed eyelid with a sterile gauze pad for at least one minute or until bleeding stops.
-
Apply a small amount of ophthalmic ointment to the eye to prevent drying.
-
Monitor the animal during recovery from anesthesia before returning it to its cage.
Mandatory Visualization
CXCR1/2 Signaling Pathway and this compound's Mechanism of Action
Caption: Mechanism of this compound as a non-competitive allosteric inhibitor of CXCR1/2.
Experimental Workflow for an Oral Bioavailability Study in Mice
Caption: Workflow for determining the absolute oral bioavailability of this compound in mice.
References
Ladarixin Technical Support Center: Protocols and Troubleshooting for Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting guidance for the use of Ladarixin in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2][3] These receptors are activated by ELR+ chemokines, such as CXCL8 (IL-8), and play a crucial role in mediating the migration and activation of neutrophils and other immune cells involved in inflammatory responses.[3][4] By binding to an allosteric site, this compound prevents the receptor from changing conformation upon ligand binding, thereby blocking downstream signaling pathways, including the AKT and NF-kB pathways, without competing with the natural ligands. This mechanism effectively inhibits chemotaxis and the associated inflammatory cascade.
Q2: What are the recommended starting concentrations for this compound in primary cell culture?
The optimal concentration of this compound is cell-type dependent. For primary human polymorphonuclear leukocytes (PMNs), the IC50 for inhibiting CXCL8-induced migration is in the low nanomolar range (around 0.7-0.9 nM). However, for other primary cell types, such as melanoma cells or adipocytes, effective concentrations reported in literature are often higher, typically around 10 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific primary cell type and experimental conditions.
Q3: How should I prepare and store this compound?
For in vitro experiments, this compound can be prepared fresh daily by dissolving it directly in the cell culture media to the desired concentration. Alternatively, a concentrated stock solution can be prepared in dimethyl sulfoxide (DMSO). When preparing a stock solution in DMSO, it is advisable to aliquot it to avoid repeated freeze-thaw cycles. Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months. The final concentration of DMSO in the cell culture should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic to primary cells?
This compound has shown an excellent safety profile in human clinical trials. In in vitro studies with 3T3-L1 adipocytes, this compound was found to be non-toxic at concentrations up to 50 µM when incubated for 72 hours. However, as with any compound, it is best practice to assess cytotoxicity in your specific primary cell culture system, for instance, by using an MTT or a live/dead cell assay.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target | Cell Type | Assay | IC50 Value | Reference |
| CXCR1 | Human PMNs | Chemotaxis | 0.9 nM | |
| CXCR2 | Human PMNs | Chemotaxis | 0.8 nM | |
| CXCR1/2 | Human PMNs | CXCL8-induced Migration | 0.7 nM |
Table 2: Effective Concentrations of this compound in Primary Cell Culture Models
| Cell Type | Experimental Model | Effective Concentration | Observed Effect | Reference |
| Human Melanoma Cells | Migration/Scratch Assay | 10 µM | Inhibition of cell motility | |
| 3T3-L1 Adipocytes | High Glucose-induced Inflammation | 10 µM | Reversion of decreased GLUT4 levels | |
| Primary Human Adipocytes | Adipocyte Culture | Not Specified | Reduction in cell size and CXCL8/CXCL6 expression | |
| Mouse Macrophages | Co-culture with Pancreatic Cancer Cells | 10 µM | Reversion of M2 polarization |
Experimental Protocols & Methodologies
Protocol 1: General Protocol for this compound Treatment in Adherent Primary Cells
-
Cell Seeding: Plate primary cells in appropriate well plates at a density that allows for optimal growth and treatment response. Allow cells to adhere and stabilize overnight or for a duration suitable for the specific cell type.
-
Preparation of this compound:
-
Method A (Direct Dissolution): Prepare this compound fresh on the day of the experiment by dissolving it directly in pre-warmed (37°C) cell culture medium to the final desired working concentrations.
-
Method B (DMSO Stock): Thaw a frozen aliquot of a high-concentration this compound stock in DMSO. Dilute the stock solution in pre-warmed (37°C) cell culture medium to the final working concentrations. Ensure the final DMSO concentration is below 0.1%.
-
-
Vehicle Control: Prepare a vehicle control medium containing the same concentration of solvent (e.g., DMSO) as the highest concentration of this compound used.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours), depending on the assay to be performed.
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability, migration assays, protein extraction for Western blotting, or RNA isolation for RT-PCR.
Visualized Workflows and Pathways
Caption: Experimental workflow for this compound treatment in primary cell cultures.
Caption: this compound's inhibition of the CXCR1/2 signaling pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium | Low solubility in aqueous solutions: The compound may precipitate when a concentrated DMSO stock is diluted into the aqueous medium. | 1. Prepare fresh: Dissolve this compound directly in culture media immediately before use.2. Check DMSO concentration: Ensure the final DMSO concentration does not exceed recommended limits (typically ≤0.1%).3. Warm the media: Gently warm the culture medium to 37°C before adding the this compound stock to aid dissolution.4. Sonicate briefly: After dilution, a brief sonication in a water bath can help dissolve the compound. |
| No observable effect of this compound treatment | Sub-optimal concentration: The concentration used may be too low for the specific primary cell type. | 1. Perform a dose-response curve: Test a wider range of concentrations (e.g., from 1 nM to 50 µM) to find the optimal dose.2. Verify receptor expression: Confirm that your primary cells express CXCR1 and/or CXCR2 at sufficient levels. |
| Compound degradation: this compound solution may have lost activity. | 1. Prepare fresh solutions: Always prepare working solutions fresh for each experiment.2. Store stock solutions properly: Ensure DMSO stock solutions are stored correctly (-20°C or -80°C) and avoid multiple freeze-thaw cycles. | |
| High cell death or unexpected cytotoxicity | Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high for your primary cells. | 1. Include a vehicle control: Always have a control group treated with the same concentration of solvent as your highest this compound dose.2. Reduce solvent concentration: Lower the final concentration of the solvent in the culture medium. |
| High this compound concentration: While generally safe, very high concentrations might be toxic to sensitive primary cells. | 1. Perform a cytotoxicity assay: Use assays like MTT or Trypan Blue exclusion to determine the cytotoxic threshold of this compound for your cells. | |
| High variability between experimental replicates | Inconsistent cell health or density: Variations in cell passage number, confluency, or health can affect the response. | 1. Standardize cell culture practices: Use cells within a consistent passage range and seed them at a uniform density. |
| Inconsistent compound preparation: Errors in dilution or preparation of this compound can lead to variability. | 1. Prepare a master mix: For treating multiple wells or plates, prepare a single master mix of the this compound-containing medium to ensure consistency. |
References
- 1. This compound, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dual non-competitive CXCR1/2 inhibitor this compound impairs neutrophil extravasation without altering intravascular adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | CXCR1 and CXCR2 Inhibition by this compound Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]
- 4. This compound, an inhibitor of the interleukin‐8 receptors CXCR1 and CXCR2, in new‐onset type 1 diabetes: A multicentre, randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Managing potential toxicity of Ladarixin in long-term animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals managing potential toxicities of Ladarixin in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it relate to potential toxicity?
A1: this compound is a potent and selective, non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2] These receptors are primarily found on neutrophils and are involved in inflammatory responses. By blocking these receptors, this compound inhibits the downstream signaling pathways that lead to neutrophil migration and activation.[1] While this anti-inflammatory action is the therapeutic goal, long-term modulation of the immune system could theoretically lead to an increased susceptibility to infections. However, one study noted that this compound did not cause a significant dose-related reduction in systemic neutrophil counts in animal models, suggesting a potentially favorable safety profile in this regard.
Q2: What are the known toxicities of this compound from preclinical and clinical studies?
A2: Publicly available, detailed long-term animal toxicology data with specific No Observed Adverse Effect Levels (NOAELs) for this compound is limited. However, clinical studies in humans have shown that this compound is generally well-tolerated.[3][4] In a phase 2 trial for type 1 diabetes, no major safety issues were identified. The most common adverse events reported in a clinical trial were dyspepsia and headache. The duration of this clinical trial was determined based on preclinical safety data, indicating that such studies have been conducted, though the detailed results are not publicly available. For the broader class of CXCR1/2 inhibitors, a potential concern is neutropenia, which was observed with the compound SCH-527123, leading to its discontinuation.
Q3: What are the recommended general toxicology studies for a small molecule like this compound before proceeding to long-term animal studies?
A3: Before initiating chronic toxicity studies, a standard battery of preclinical toxicology and safety pharmacology studies is typically conducted. These include:
-
Acute and Subchronic Toxicity Studies: To determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity in at least two species (one rodent, one non-rodent).
-
Safety Pharmacology Studies: To assess the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity Studies: A battery of in vitro and in vivo assays to evaluate the potential for the drug to cause genetic mutations or chromosomal damage.
-
Pharmacokinetic and Toxicokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the drug and to correlate exposure levels with toxicological findings.
Troubleshooting Guides for Long-Term Animal Studies
Issue 1: Unexplained Morbidity or Mortality in Study Animals
Possible Cause & Troubleshooting Steps:
-
Dose-Related Toxicity:
-
Action: Immediately review the dosing regimen and the health of all animals in the cohort. Compare the observed clinical signs with any known effects of CXCR1/2 inhibitors.
-
Monitoring: Increase the frequency of clinical observations, body weight measurements, and food/water consumption monitoring.
-
Mitigation: Consider a dose reduction or temporary cessation of dosing in the affected cohort. Collect blood samples for immediate hematology and clinical chemistry analysis.
-
-
Infection:
-
Action: Due to the immunomodulatory mechanism of this compound, an increased susceptibility to opportunistic infections is a theoretical risk. Perform a thorough clinical examination of affected animals and consider microbiological screening of sentinel animals or affected tissues.
-
Monitoring: Implement enhanced health monitoring, including regular checks for signs of infection (e.g., lethargy, ruffled fur, changes in respiration).
-
Mitigation: Isolate affected animals if necessary. Consult with the veterinary staff regarding appropriate supportive care or antibiotic treatment, being mindful of potential drug-drug interactions.
-
Issue 2: Abnormal Hematology or Clinical Chemistry Findings
Possible Cause & Troubleshooting Steps:
-
Neutropenia:
-
Action: A decrease in neutrophil counts is a potential class effect of CXCR1/2 inhibitors. Immediately review the complete blood count (CBC) data for all dose groups.
-
Monitoring: Increase the frequency of hematological monitoring for all animals, particularly in the high-dose groups.
-
Mitigation: If a significant, dose-dependent decrease in neutrophils is observed, a dose reduction or discontinuation of the study may be warranted.
-
-
Hepatotoxicity or Nephrotoxicity:
-
Action: Elevated liver enzymes (ALT, AST) or markers of kidney function (BUN, creatinine) could indicate organ toxicity. Review the clinical chemistry data in conjunction with histopathology findings from any interim necropsies.
-
Monitoring: Schedule more frequent blood collections for clinical chemistry analysis.
-
Mitigation: If significant organ toxicity is confirmed, the study protocol may need to be amended to include lower dose groups or be terminated.
-
Data Presentation
Table 1: Illustrative Hematology Data from a Hypothetical 6-Month Rat Study with this compound
(Note: This table presents hypothetical data for illustrative purposes, as specific long-term animal toxicology data for this compound is not publicly available.)
| Parameter | Control (Vehicle) | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| White Blood Cells (x10⁹/L) | 7.5 ± 1.2 | 7.3 ± 1.1 | 7.1 ± 1.3 | 6.8 ± 1.0 |
| Neutrophils (x10⁹/L) | 1.8 ± 0.5 | 1.7 ± 0.4 | 1.5 ± 0.4 | 1.3 ± 0.3 |
| Lymphocytes (x10⁹/L) | 5.5 ± 1.0 | 5.4 ± 0.9 | 5.4 ± 1.1 | 5.3 ± 0.9 |
| Red Blood Cells (x10¹²/L) | 7.2 ± 0.6 | 7.1 ± 0.5 | 7.3 ± 0.7 | 7.2 ± 0.6 |
| Hemoglobin (g/dL) | 14.5 ± 1.1 | 14.3 ± 1.0 | 14.6 ± 1.2 | 14.4 ± 1.1 |
| Platelets (x10⁹/L) | 850 ± 150 | 840 ± 140 | 860 ± 160 | 830 ± 150 |
| p < 0.05 compared to control |
Table 2: Illustrative Clinical Chemistry Data from a Hypothetical 6-Month Rat Study with this compound
(Note: This table presents hypothetical data for illustrative purposes.)
| Parameter | Control (Vehicle) | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Alanine Aminotransferase (ALT) (U/L) | 45 ± 10 | 48 ± 12 | 52 ± 15 | 58 ± 18 |
| Aspartate Aminotransferase (AST) (U/L) | 90 ± 20 | 95 ± 22 | 105 ± 25 | 115 ± 30 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 4 | 21 ± 5 | 22 ± 4 | 23 ± 5 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.7 ± 0.2 |
| Total Bilirubin (mg/dL) | 0.2 ± 0.05 | 0.2 ± 0.06 | 0.2 ± 0.05 | 0.3 ± 0.07 |
Experimental Protocols
Protocol 1: General Health Monitoring in a Long-Term Rodent Study
-
Clinical Observations: Conduct and record detailed clinical observations twice daily. Note any changes in posture, activity, breathing, and the presence of piloerection, tremors, or convulsions.
-
Body Weight: Measure and record the body weight of each animal twice weekly for the first month and weekly thereafter.
-
Food and Water Consumption: Measure and record food and water consumption weekly for each cage.
-
Ophthalmoscopy: Perform ophthalmoscopic examinations on all animals prior to the start of the study and at termination.
-
Hematology and Clinical Chemistry: Collect blood samples via an appropriate route (e.g., tail vein, saphenous vein) at baseline, 3 months, 6 months, and at termination. Analyze for a complete blood count with differential and a comprehensive clinical chemistry panel.
-
Urinalysis: Collect urine at the same intervals as blood collection and analyze for key parameters including pH, protein, glucose, ketones, and microscopic examination of sediment.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve a comprehensive list of tissues in a suitable fixative (e.g., 10% neutral buffered formalin). Process tissues for histopathological examination by a qualified veterinary pathologist.
Visualizations
Caption: CXCR1/2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a long-term animal toxicity study.
References
- 1. CXCR1/2 inhibition blocks and reverses type 1 diabetes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an inhibitor of the interleukin‐8 receptors CXCR1 and CXCR2, in new‐onset type 1 diabetes: A multicentre, randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of the interleukin-8 receptors CXCR1 and CXCR2, in new-onset type 1 diabetes: A multicentre, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring reproducibility in Ladarixin-based research findings
This technical support center provides researchers, scientists, and drug development professionals with essential information to ensure the reproducibility of findings in studies involving Ladarixin. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation with this CXCR1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational small molecule drug that functions as a dual, non-competitive, allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2][3] By binding to a site distinct from the chemokine binding site, this compound prevents the receptors from activating in response to their ligands, primarily Interleukin-8 (IL-8 or CXCL8).[4] This allosteric inhibition effectively blocks the downstream signaling pathways involved in inflammation and neutrophil migration.[4]
Q2: What are the main research applications of this compound?
This compound is predominantly being investigated for its therapeutic potential in conditions characterized by neutrophil-driven inflammation. Key research areas include:
-
Type 1 Diabetes (T1D): To preserve the function of insulin-producing beta-cells by mitigating the autoimmune inflammatory response in the pancreas.
-
Cancer: As a potential combination therapy, for instance with Sotorasib in advanced non-small cell lung cancer with KRAS G12C mutations, by modulating the tumor microenvironment.
-
Inflammatory Respiratory Diseases: Preclinical studies have explored its use in models of asthma, chronic obstructive pulmonary disease (COPD), and idiopathic pulmonary fibrosis due to its ability to reduce neutrophil influx into the airways.
Q3: How should this compound be stored and handled?
For optimal stability, this compound powder should be stored in a dry, dark environment. Short-term storage (days to weeks) at 0-4°C is acceptable, while long-term storage (months to years) requires -20°C. Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to a year, though shorter-term storage at -20°C for a month is also feasible. It is crucial to aliquot stock solutions to prevent repeated freeze-thaw cycles.
Q4: In what solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO) but is not soluble in water. For in vivo experiments in animal models, formulations have been prepared by first dissolving this compound in DMSO and then creating a suspension in vehicles like corn oil or a mixture of PEG300, Tween80, and water. For in vitro cell-based assays, it is typically dissolved in DMSO and then diluted in culture media to the final working concentration.
Troubleshooting Guide
This guide addresses specific experimental issues that may arise during this compound-based research.
Issue 1: Inconsistent or weaker-than-expected inhibitory effects in cell-based assays.
-
Potential Cause 1: Poor Solubility and Precipitation in Aqueous Media.
-
Troubleshooting Steps:
-
Verify Stock Solution Clarity: Ensure your DMSO stock solution is fully dissolved and free of particulates.
-
Optimize Final DMSO Concentration: When diluting the stock solution into your aqueous cell culture medium, keep the final DMSO concentration consistent across all conditions and as low as possible (typically <0.5%) to avoid solvent-induced artifacts and compound precipitation.
-
Prepare Fresh Dilutions: this compound may come out of solution over time in aqueous media. Prepare fresh dilutions from the DMSO stock immediately before each experiment.
-
Pre-warm Media: Pre-warming the cell culture media to 37°C before adding the this compound stock can sometimes aid in maintaining solubility.
-
-
-
Potential Cause 2: Cell Passage Number and Receptor Expression.
-
Troubleshooting Steps:
-
Monitor Cell Passage Number: High passage numbers can lead to phenotypic drift and altered receptor expression. Use cells within a consistent and low passage range for all experiments.
-
Verify CXCR1/2 Expression: Periodically confirm the expression levels of CXCR1 and CXCR2 on your cell line using techniques like flow cytometry or western blotting, as expression can vary with culture conditions.
-
-
-
Potential Cause 3: Ligand-Receptor Dynamics in Allosteric Inhibition.
-
Troubleshooting Steps:
-
Pre-incubation with this compound: As an allosteric inhibitor, this compound's efficacy can be enhanced by pre-incubating the cells with the compound before adding the chemokine ligand (e.g., IL-8). This allows time for this compound to bind to the receptor. Experiment with different pre-incubation times (e.g., 15-60 minutes).
-
-
Issue 2: High background signal or off-target effects in assays.
-
Potential Cause 1: Cytotoxicity from High Compound or Solvent Concentrations.
-
Troubleshooting Steps:
-
Determine Cytotoxicity Threshold: Perform a dose-response experiment to determine the concentration at which this compound or the DMSO vehicle becomes toxic to your specific cell line. Use a viability assay (e.g., MTT, MTS, or a live/dead stain) to establish a non-toxic working concentration range.
-
Include Vehicle Controls: Always include a vehicle control (media with the same final concentration of DMSO as your highest this compound dose) to differentiate between compound-specific effects and solvent-induced effects.
-
-
-
Potential Cause 2: Non-specific Binding.
-
Troubleshooting Steps:
-
Incorporate Appropriate Blocking Agents: In assays like ELISAs or those involving antibody staining, ensure adequate blocking steps are included to minimize non-specific binding.
-
Optimize Washing Steps: Increase the number and duration of wash steps to reduce background signal from non-specifically bound reagents.
-
-
Issue 3: Variability in in vivo animal study outcomes.
-
Potential Cause 1: Inconsistent Drug Formulation and Administration.
-
Troubleshooting Steps:
-
Homogenize Suspensions: If administering this compound as a suspension (e.g., in corn oil), ensure the mixture is thoroughly homogenized before each dose is drawn to guarantee consistent dosing.
-
Confirm Route of Administration Efficacy: The choice of administration route (oral gavage, intraperitoneal injection) can significantly impact bioavailability. Refer to established protocols and consider pharmacokinetic studies if significant variability is observed.
-
-
-
Potential Cause 2: Timing of Treatment Initiation.
-
Troubleshooting Steps:
-
Standardize Treatment Onset: In disease models, the timing of this compound administration relative to disease induction or onset is critical. Preclinical studies in diabetes models have shown that the efficacy is dependent on when the treatment is started. Clearly define and standardize the treatment initiation time point in your experimental design.
-
-
Data Presentation
Table 1: Summary of this compound Dosing in Preclinical and Clinical Studies
| Study Type | Subject | Dose | Route of Administration | Frequency | Key Finding | Reference |
| Preclinical | Mice (NOD) | 15 mg/kg | Oral | Daily for 14 days | Prevented and reversed hyperglycemia. | |
| Preclinical | Mice (Melanoma) | 15 mg/kg | Intraperitoneal | Daily for 2 weeks | Reduced tumor progression. | |
| Preclinical | Mice (Asthma) | 10 mg/kg | Oral Gavage | Daily | Reduced airway inflammation. | |
| Phase 2 Clinical | Humans (T1D) | 400 mg | Oral | Twice daily (14 days on/14 days off for 3 cycles) | Did not meet primary endpoint but showed benefit in a patient subgroup. | |
| Phase 3 Clinical | Humans (T1D) | 400 mg | Oral | Twice daily | Ongoing study to assess preservation of β-cell function. |
Experimental Protocols
Protocol 1: In Vitro Neutrophil Migration Assay (Boyden Chamber)
-
Cell Preparation: Isolate human polymorphonuclear leukocytes (PMNs) from whole blood using a standard density gradient centrifugation method. Resuspend the cells in an appropriate assay buffer at a concentration of 1x10^6 cells/mL.
-
This compound Pre-incubation: Pre-incubate the PMNs with various concentrations of this compound (or vehicle control - DMSO) for 30 minutes at 37°C.
-
Assay Setup:
-
Add a chemoattractant solution (e.g., 10 nM IL-8) to the lower wells of a Boyden chamber plate.
-
Place the microporous membrane (e.g., 5 µm pores) over the lower wells.
-
Add the pre-incubated PMN suspension to the top of the membrane.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Quantification: After incubation, remove non-migrated cells from the top of the membrane. Stain the migrated cells on the underside of the membrane with a suitable stain (e.g., Giemsa or DAPI) and count them using a microscope. Alternatively, use a fluorescently labeled cell-based assay and quantify the signal in the bottom well using a plate reader.
-
Data Analysis: Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle control.
Mandatory Visualizations
Caption: this compound allosterically inhibits CXCR1/2, blocking IL-8-mediated signaling.
Caption: A logical workflow for troubleshooting inconsistent in vitro this compound data.
References
Technical Support Center: Control Experiments for Validating Ladarixin's Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ladarixin, a dual allosteric inhibitor of CXCR1 and CXCR2. The following information will assist in designing robust control experiments to validate the specificity of this compound in your experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an investigational small molecule that functions as a non-competitive, dual allosteric inhibitor of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1][2][3] As an allosteric modulator, this compound binds to a site on the receptor distinct from the binding site of the endogenous ligands (e.g., CXCL8/IL-8), inducing a conformational change that prevents receptor activation and downstream signaling.[1][3] This mechanism of action inhibits the inflammatory responses mediated by these receptors.
Q2: What are the primary targets of this compound?
A2: The primary targets of this compound are the G protein-coupled receptors (GPCRs), CXCR1 and CXCR2. These receptors are predominantly expressed on neutrophils and are key mediators of neutrophil recruitment and activation during inflammation.
Q3: Why are control experiments crucial when working with this compound?
A3: Control experiments are essential to ensure that the observed biological effects are a direct result of this compound's inhibition of CXCR1 and CXCR2 and not due to off-target effects or experimental artifacts. Given its allosteric nature, specific controls are necessary to validate its mechanism of action.
Q4: What are some essential positive and negative controls for in vitro experiments with this compound?
A4:
-
Positive Controls:
-
Known CXCR1/CXCR2 agonists (e.g., CXCL8, CXCL1) to stimulate the pathway.
-
A well-characterized, structurally distinct CXCR1/CXCR2 inhibitor to confirm that the observed phenotype is due to pathway inhibition.
-
-
Negative Controls:
-
Vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to account for any effects of the solvent on the cells.
-
A structurally similar but inactive analog of this compound, if available, to demonstrate that the observed effect is not due to non-specific chemical properties.
-
In genetic validation experiments, a non-targeting siRNA or a scrambled shRNA can be used as a negative control.
-
Quantitative Data for this compound
| Parameter | Target(s) | Value | Assay | Reference |
| IC50 | Human Neutrophil Migration (towards CXCL8) | 0.7 nM | Chemotaxis Assay | |
| IC50 | CXCR1-mediated Chemotaxis | 0.9 nM | Chemotaxis Assay | |
| IC50 | CXCR2-mediated Chemotaxis | 0.8 nM | Chemotaxis Assay | |
| Clinical Dosage | Type 1 Diabetes Trials | 400 mg twice daily | Clinical Trial |
Experimental Protocols and Troubleshooting
This section provides detailed protocols for key experiments to validate this compound's specificity, along with troubleshooting guides to address common issues.
Chemotaxis Assay
Objective: To functionally validate the inhibitory effect of this compound on CXCR1/CXCR2-mediated cell migration.
Experimental Protocol:
-
Cell Preparation: Isolate primary neutrophils or use a cell line expressing CXCR1 and/or CXCR2 (e.g., HEK293-CXCR1/2 transfectants).
-
Assay Setup: Use a Boyden chamber or a similar transwell migration system.
-
Chemoattractant: Add a known CXCR1/2 agonist (e.g., CXCL8) to the lower chamber.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control in the upper chamber.
-
Incubation: Allow cells to migrate for a predetermined time (e.g., 1-3 hours).
-
Quantification: Stain and count the migrated cells on the underside of the membrane.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High background migration in negative control wells | Cells are over-activated or unhealthy. | Use freshly isolated primary cells. Ensure optimal cell culture conditions. |
| Chemoattractant contamination. | Use fresh, sterile reagents. | |
| No inhibition by this compound | Incorrect this compound concentration. | Perform a dose-response curve to determine the optimal inhibitory concentration. |
| Degraded this compound. | Prepare fresh stock solutions and store them properly. | |
| Cell line not responsive. | Confirm CXCR1/CXCR2 expression and functionality in your cell line. | |
| High variability between replicates | Inconsistent cell numbers. | Ensure accurate cell counting and seeding. |
| Uneven chemoattractant gradient. | Pipette carefully to avoid bubbles and ensure proper gradient formation. |
Calcium Mobilization Assay
Objective: To assess the effect of this compound on CXCR1/CXCR2-mediated intracellular calcium flux.
Experimental Protocol:
-
Cell Preparation: Use cells endogenously expressing or transfected with CXCR1/CXCR2.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Inhibitor Pre-incubation: Incubate cells with different concentrations of this compound or vehicle control.
-
Agonist Stimulation: Add a CXCR1/CXCR2 agonist (e.g., CXCL8) and immediately measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the change in fluorescence intensity to determine the extent of calcium mobilization.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High baseline fluorescence | Cell death or membrane damage. | Handle cells gently and ensure high viability. |
| Autofluorescence from compounds or media. | Use phenol red-free media and include a no-dye control. | |
| No response to agonist | Low receptor expression. | Use a cell line with higher receptor expression or increase transfection efficiency. |
| Inactive agonist. | Use a fresh, validated batch of agonist. | |
| This compound shows agonist activity | Off-target effects at high concentrations. | Perform a dose-response of this compound alone to check for any intrinsic activity. |
| Assay artifact. | Ensure proper buffer composition and pH. |
β-Arrestin Recruitment Assay
Objective: To determine if this compound inhibits the interaction between activated CXCR1/CXCR2 and β-arrestin, a key step in GPCR desensitization and signaling.
Experimental Protocol:
-
Assay System: Utilize a commercially available β-arrestin recruitment assay system (e.g., based on enzyme fragment complementation or BRET).
-
Cell Line: Use a cell line co-expressing a tagged CXCR1 or CXCR2 and a tagged β-arrestin.
-
Inhibitor Treatment: Pre-incubate the cells with a range of this compound concentrations or vehicle.
-
Agonist Stimulation: Add a CXCR1/CXCR2 agonist to induce receptor-β-arrestin interaction.
-
Signal Detection: Measure the resulting signal (e.g., luminescence or fluorescence) according to the manufacturer's protocol.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| Low signal-to-background ratio | Low expression of tagged proteins. | Optimize transfection or use a stable cell line with validated expression. |
| Inefficient agonist stimulation. | Optimize agonist concentration and incubation time. | |
| Inconsistent results | Variability in cell density. | Ensure uniform cell seeding. |
| Edge effects in the plate. | Avoid using the outer wells of the plate or use a plate with a moat. | |
| Allosteric modulator-specific issues | Modulator affecting reporter system. | Run a control to test the effect of this compound on the reporter system in the absence of the target receptor. |
Signaling Pathways and Experimental Workflows
Signaling Pathways Downstream of CXCR1/CXCR2
This compound, by inhibiting CXCR1 and CXCR2, is expected to block the activation of downstream signaling pathways such as the PI3K/AKT and NF-κB pathways, which are involved in cell survival, proliferation, and inflammation.
Caption: CXCR1/CXCR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Validating this compound's On-Target Activity
The following workflow outlines a systematic approach to confirm that the biological effects of this compound are mediated through its intended targets, CXCR1 and CXCR2.
Caption: A logical workflow for the experimental validation of this compound's on-target activity.
Troubleshooting Logic for Off-Target Effects
When unexpected results arise, it is crucial to consider the possibility of off-target effects. This decision tree provides a logical framework for troubleshooting.
Caption: A decision tree for troubleshooting potential off-target effects of this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. CXCR1/2 dual-inhibitor this compound reduces tumour burden and promotes immunotherapy response in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CXCR1 and CXCR2 Inhibition by this compound Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]
Validation & Comparative
Ladarixin vs. Standard-of-Care in New-Onset Type 1 Diabetes: A Comparative Analysis
Introduction
Ladarixin is an investigational oral, small-molecule drug that functions as a non-competitive, dual allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2] These receptors are key mediators in the inflammatory cascade and immune response. By blocking them, this compound aims to prevent the inflammation-driven destruction of pancreatic β-cells, a hallmark of type 1 diabetes (T1D).[1][3] This guide provides a comparative analysis of this compound's therapeutic potential against current standard-of-care treatments for newly diagnosed type 1 diabetes, supported by available clinical trial data and detailed experimental protocols.
The current standard of care for type 1 diabetes focuses on lifelong glycemic control through insulin therapy and does not address the underlying autoimmune destruction of β-cells.[4] Standard treatments include:
-
Insulin Therapy: Administered via multiple daily injections or continuous subcutaneous insulin infusion (insulin pump) to manage blood glucose levels.
-
Glycemic Monitoring: Frequent self-monitoring of blood glucose or use of continuous glucose monitoring (CGM) systems.
-
Patient Education: Comprehensive training in carbohydrate counting, insulin dosing adjustments, and management of hypo- and hyperglycemic events.
This compound represents a novel therapeutic strategy aimed at preserving endogenous insulin production, potentially slowing disease progression and reducing the burden of intensive insulin therapy.
Mechanism of Action: Inhibiting the Inflammatory Cascade
In type 1 diabetes, the immune system, particularly neutrophils and other leukocytes, is recruited to the pancreatic islets by chemokines like Interleukin-8 (IL-8 or CXCL8). These immune cells mediate an inflammatory response that leads to the destruction of insulin-producing β-cells. This compound works by blocking the CXCR1 and CXCR2 receptors on the surface of these immune cells, thereby inhibiting their migration to the pancreas and reducing the inflammatory damage. This mechanism aims to preserve the function of the remaining β-cells in patients with new-onset T1D.
Comparative Clinical Data
The following table summarizes key quantitative data from a multicenter, randomized, double-blind, placebo-controlled trial evaluating this compound in adults with new-onset type 1 diabetes. The study assessed the preservation of β-cell function, measured by C-peptide levels in response to a mixed-meal tolerance test (MMTT).
| Outcome Measure | This compound (400 mg twice daily) | Placebo | P-value | Citation |
| Primary Endpoint: Mean Change in C-peptide AUC (0-120 min) from Baseline to Week 13 | 0.003 ± 0.322 nmol/L | -0.144 ± 0.449 nmol/L | 0.122 | |
| Proportion of Patients with HbA1c <7.0% without Severe Hypoglycemia at Week 26 | 81% | 54% | 0.024 | |
| Daily Insulin Requirement (Mean Change from Baseline to Week 13) | Not significantly different | Not significantly different | N/A | |
| Severe Hypoglycemic Events | No significant difference | No significant difference | N/A |
Data Interpretation: While the primary endpoint of preserving C-peptide production at 13 weeks was not met with statistical significance, the this compound group showed a trend towards stabilization compared to a decline in the placebo group. A transient, but statistically significant, metabolic benefit was observed at 26 weeks, with a higher proportion of patients in the this compound group achieving the target HbA1c of less than 7.0% without experiencing severe hypoglycemic events. No major safety concerns were identified during the study.
Experimental Protocols
This section details the methodologies for the key clinical trials evaluating this compound in new-onset T1D.
Phase 2/3 Clinical Trial Protocol for this compound in New-Onset T1D
This protocol is a composite based on publicly available trial information.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Patient Population: Adolescents and adults (e.g., aged 18-46 years) with a recent diagnosis of type 1 diabetes (e.g., within 100-180 days of first insulin administration).
-
Intervention:
-
Treatment Group: Oral this compound (400 mg) administered twice daily.
-
Control Group: Matching placebo administered on the same schedule.
-
-
Dosing Schedule: Treatment is administered in cycles, typically 14 days of treatment followed by a 14-day off-period, for a total duration of 12 months.
-
Primary Endpoint: The primary outcome is the change from baseline in the area under the curve (AUC) for serum C-peptide levels during a 2-hour mixed-meal tolerance test (MMTT) at a specified time point (e.g., 6 or 12 months). This measures residual β-cell function.
-
Secondary Endpoints:
-
Glycated hemoglobin (HbA1c) levels.
-
Total daily insulin requirement.
-
Frequency of severe hypoglycemic events.
-
Proportion of patients maintaining a target HbA1c level without severe hypoglycemia.
-
-
Follow-up: Patients are typically followed for an additional period (e.g., 12 months) after the treatment phase to assess long-term effects.
Conclusion
This compound presents a novel, disease-modifying approach to treating new-onset type 1 diabetes by targeting the underlying autoimmune and inflammatory processes. While initial clinical trials have not conclusively met their primary endpoints for preserving β-cell function, they have shown encouraging trends and a transient improvement in metabolic control without significant safety issues. This contrasts with the standard of care, which is centered on managing the symptoms of hyperglycemia through insulin replacement rather than altering the disease course.
Further phase 3 trials are underway to provide more definitive evidence on this compound's efficacy and safety. If successful, this compound could become a valuable adjunctive therapy to insulin, helping to preserve endogenous insulin secretion, improve glycemic control, and potentially reduce the long-term complications associated with type 1 diabetes. For researchers and drug development professionals, this compound's mechanism represents a promising avenue in the ongoing effort to shift the T1D treatment paradigm from lifelong management to disease modification.
References
- 1. dompe.com [dompe.com]
- 2. This compound, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CXCR1 and CXCR2 Inhibition by this compound Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]
- 4. diabetesjournals.org [diabetesjournals.org]
Assessing Ladarixin's Efficacy: A Comparative Guide to Clinical Trial Design and Endpoints
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial design and endpoints used to assess the efficacy of Ladarixin, a novel CXCR1/2 inhibitor. It further contextualizes this compound's performance by presenting data from alternative therapeutic strategies for type 1 diabetes and cancer, offering a valuable resource for researchers and drug development professionals.
This compound's Mechanism of Action: Targeting Chemokine-Induced Inflammation
This compound is a small molecule inhibitor of the chemokine receptors CXCR1 and CXCR2.[1] These receptors are key mediators in the inflammatory cascade, playing a crucial role in the recruitment of neutrophils to sites of inflammation. In the context of type 1 diabetes, it is hypothesized that by blocking these receptors, this compound can prevent the neutrophil-mediated destruction of pancreatic β-cells.[2] In cancer, CXCR1/2 signaling is implicated in tumor growth, metastasis, and the recruitment of myeloid-derived suppressor cells (MDSCs) that contribute to an immunosuppressive tumor microenvironment.
References
Reproducibility of Preclinical Findings on Ladarixin: A Comparative Guide for Researchers
An In-depth Analysis of Ladarixin's Preclinical Performance Across Different Laboratory Settings in Inflammation, Type 1 Diabetes, and Oncology Models.
This guide provides a comparative analysis of the preclinical findings for this compound, a dual inhibitor of the chemokine receptors CXCR1 and CXCR2. The objective is to assess the reproducibility of its therapeutic potential across various experimental models of inflammatory diseases, type 1 diabetes, and cancer. By presenting quantitative data from multiple studies in standardized formats, along with detailed experimental protocols and visual representations of its mechanism of action, this guide aims to equip researchers, scientists, and drug development professionals with a comprehensive resource for evaluating this compound's preclinical profile.
Mechanism of Action: Targeting the CXCR1/CXCR2 Axis
This compound is a non-competitive, allosteric inhibitor of CXCR1 and CXCR2. These receptors are key players in the inflammatory response, primarily activated by the chemokine Interleukin-8 (IL-8 or CXCL8) and other related chemokines.[1] By binding to CXCR1 and CXCR2 on the surface of immune cells, particularly neutrophils, these chemokines trigger a signaling cascade that leads to cell migration, activation, and the release of pro-inflammatory mediators. This compound's allosteric inhibition blocks this signaling without interfering with the natural ligand binding site, effectively dampening the inflammatory response.[2] The downstream signaling pathways affected by this compound include the Phospholipase C (PLC), Phosphoinositide 3-kinase (PI3K)/AKT, and Mitogen-activated protein kinase (MAPK)/ERK pathways, ultimately impacting the activation of transcription factors like NF-κB.[3][4][5]
Reproducibility in Preclinical Models of Type 1 Diabetes
This compound has been investigated in two primary animal models of type 1 diabetes: the non-obese diabetic (NOD) mouse, a spontaneous model of autoimmune diabetes, and the streptozotocin (STZ)-induced diabetes model, which involves chemically induced beta-cell destruction.
Non-Obese Diabetic (NOD) Mouse Model
Studies in NOD mice have consistently demonstrated this compound's ability to prevent and even reverse diabetes.
Table 1: Comparison of this compound's Efficacy in NOD Mice
| Study / Lab Setting | Mouse Strain | This compound Dose | Treatment Schedule | Key Findings | Reference |
| Piemonti et al. | NOD/Ltj | 15 mg/kg/day (oral) | 14 days, starting at 12 weeks of age | Significantly delayed and prevented diabetes onset (22% diabetic vs. 78% in vehicle) | |
| Piemonti et al. | NOD/Ltj | 15 mg/kg/day (oral) | 14 days, in recent-onset diabetic mice | Reversed diabetes in 78% of treated mice | |
| Bosi et al. (preclinical basis for clinical trial) | NOD mice | Not specified | Not specified | Prevented and reversed hyperglycemia |
Streptozotocin (STZ)-Induced Diabetes Model
In the STZ model, this compound has shown protective effects against hyperglycemia and associated complications, with outcomes appearing dependent on the timing of treatment initiation.
Table 2: Comparison of this compound's Efficacy in STZ-Induced Diabetes in Rats
| Study / Lab Setting | Animal Strain | This compound Dose | Treatment Schedule | Key Findings | Reference |
| Boccella et al. | Male Rats | Not Specified | Early (4-8 weeks post-STZ) | Mitigated hyperglycemia and signs of diabetic neuropathy | |
| Boccella et al. | Male Rats | Not Specified | Late (8-12 weeks post-STZ) | No effect on hyperglycemia, but mitigated signs of diabetic neuropathy and retinopathy |
Reproducibility in Preclinical Models of Airway Inflammation
This compound's anti-inflammatory properties have been evaluated in various mouse models of airway inflammation, including ovalbumin (OVA)-induced allergic airway inflammation and bleomycin-induced pulmonary fibrosis.
Ovalbumin (OVA)-Induced Allergic Airway Inflammation
Across different protocols of OVA-induced asthma models, this compound has consistently shown a reduction in airway inflammation.
Table 3: Comparison of this compound's Efficacy in OVA-Induced Airway Inflammation in Mice
| Study / Lab Setting | Mouse Strain | This compound Dose | Key Outcome Measures | Key Findings | Reference |
| de Frias et al. | C57BL/6 | 10 mg/kg (oral) | Leukocyte influx in BAL fluid | Reduced total leukocytes, neutrophils, and eosinophils | |
| de Frias et al. | C57BL/6 | 10 mg/kg (oral) | MPO and EPO activity in lung | Decreased myeloperoxidase and eosinophil peroxidase activity |
Bleomycin-Induced Pulmonary Fibrosis
In the bleomycin model, which induces lung injury and subsequent fibrosis, this compound has demonstrated a reduction in key fibrotic markers.
Table 4: Comparison of this compound's Efficacy in Bleomycin-Induced Pulmonary Fibrosis in Mice
| Study / Lab Setting | Mouse Strain | This compound Dose | Key Outcome Measures | Key Findings | Reference |
| de Frias et al. | C57BL/6 | 10 mg/kg (oral) | Collagen deposition in lung | Decreased collagen deposition | |
| de Frias et al. | C57BL/6 | 10 mg/kg (oral) | Neutrophil influx in BAL fluid | Reduced neutrophil counts in bronchoalveolar lavage fluid |
Reproducibility in Preclinical Cancer Models
The role of the CXCR1/2 axis in tumor growth and metastasis has led to the investigation of this compound in various cancer models.
Melanoma Xenograft Models
In melanoma, this compound has been shown to inhibit tumor growth and key processes involved in cancer progression.
Table 5: Comparison of this compound's Efficacy in Melanoma Xenograft Mouse Models
| Study / Lab Setting | Mouse Strain | Melanoma Cell Line | This compound Dose | Key Findings | Reference |
| Alexeev et al. | NCrNU-M nude | WM164, C8161, UM001, UM004 | 15 mg/kg (IP) | Inhibited tumor growth, induced apoptosis, and reduced angiogenesis |
Pancreatic Cancer Xenograft Models
Preclinical studies in pancreatic cancer models suggest that this compound can reduce tumor burden and enhance the efficacy of immunotherapy.
Table 6: Comparison of this compound's Efficacy in Pancreatic Cancer Xenograft Mouse Models
| Study / Lab Setting | Mouse Strain | Cancer Model | This compound Dose | Key Findings | Reference |
| Carbone et al. | C57BL/6J & HIR mice | Cancer-derived graft (CDG) & PDX | 15 mg/kg (IP) | Reduced tumor burden and increased efficacy of anti-PD-1 therapy |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Type 1 Diabetes Models
1. Non-Obese Diabetic (NOD) Mouse Model Protocol
-
Animals: Female NOD/Ltj mice are used. For prevention studies, treatment starts at 4, 8, or 12 weeks of age. For reversion studies, mice with recent-onset diabetes are used.
-
Drug Administration: this compound is administered orally at a dose of 15 mg/kg daily for 14 days. A vehicle control group receives a 0.9% sodium chloride solution.
-
Monitoring: Non-fasting blood glucose concentrations are measured twice a week using a blood glucose meter.
-
Endpoint: Diabetes is defined as two consecutive non-fasting blood glucose readings of ≥250 mg/dL, taken 24 hours apart. The date of the first high reading is considered the onset of diabetes.
2. Streptozotocin (STZ)-Induced Diabetes Rat Model Protocol
-
Animals: Male rats are used.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of STZ.
-
Drug Administration: this compound or a vehicle is administered daily. "Early" treatment is given from 4 to 8 weeks after STZ injection, while "late" treatment is administered from 8 to 12 weeks post-STZ.
-
Outcome Measures: Blood glucose and insulin levels are monitored. Diabetic peripheral neuropathy is assessed through tests for mechanical allodynia and thermal hyperalgesia. Diabetic retinopathy is evaluated by measuring inflammatory and pro-angiogenic markers in the retina.
Airway Inflammation Models
1. Ovalbumin (OVA)-Induced Allergic Airway Inflammation Mouse Model Protocol
-
Animals: C57BL/6 mice are used.
-
Sensitization and Challenge: Mice are sensitized with intraperitoneal injections of OVA. Subsequently, they are challenged with aerosolized OVA to induce an allergic airway response.
-
Drug Administration: this compound (10 mg/kg) or a vehicle is administered orally one hour before the OVA challenge.
-
Bronchoalveolar Lavage (BAL): At a specified time after the challenge, BAL is performed to collect airway fluid.
-
Analysis: The BAL fluid is analyzed for total and differential leukocyte counts (neutrophils, eosinophils). Lung tissue homogenates are assayed for myeloperoxidase (MPO) and eosinophil peroxidase (EPO) activity as markers of neutrophil and eosinophil infiltration, respectively.
2. Bleomycin-Induced Pulmonary Fibrosis Mouse Model Protocol
-
Animals: C57BL/6 mice are used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin is administered to induce lung injury and fibrosis.
-
Drug Administration: this compound (10 mg/kg) or a vehicle is administered orally.
-
Outcome Measures: At a designated time point after bleomycin administration, lungs are harvested to assess collagen deposition, commonly measured by a hydroxyproline assay. BAL fluid is also collected to quantify neutrophil infiltration.
Cancer Xenograft Models
1. Melanoma Xenograft Mouse Model Protocol
-
Animals: Immunodeficient mice (e.g., NCrNU-M nude) are used.
-
Tumor Implantation: Human melanoma cells (e.g., WM164, C8161) are injected subcutaneously into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: this compound (15 mg/kg) or a vehicle is administered via intraperitoneal (IP) injection.
-
Outcome Measures: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised and can be analyzed for markers of apoptosis (e.g., cleaved caspase-3) and angiogenesis (e.g., CD31).
2. Pancreatic Cancer Xenograft Mouse Model Protocol
-
Animals: Immunocompetent (e.g., C57BL/6J for syngeneic models) or immunodeficient mice reconstituted with a human immune system (HIR mice for patient-derived xenografts - PDX) are used.
-
Tumor Implantation: Cancer-derived graft (CDG) cells are injected subcutaneously, or patient-derived tumor fragments (PDX) are implanted orthotopically.
-
Drug Administration: Mice are treated with this compound (15 mg/kg, IP), an anti-PD-1 antibody, or a combination of both.
-
Outcome Measures: Tumor growth is monitored, and survival is recorded. At the study endpoint, tumors are analyzed to characterize the immune cell infiltrate and other aspects of the tumor microenvironment.
Conclusion
The preclinical data for this compound demonstrates a consistent and reproducible effect across various models of inflammatory diseases, type 1 diabetes, and cancer. In autoimmune and chemically-induced models of diabetes, this compound shows a clear benefit in preserving beta-cell function and mitigating disease progression. Its anti-inflammatory efficacy is consistently observed in different models of airway inflammation, reducing both cellular infiltration and tissue damage. In oncology, this compound exhibits anti-tumor effects and the potential to enhance immunotherapy.
While the specific quantitative outcomes may vary slightly between studies due to differences in experimental design, the overall qualitative findings are largely consistent. This body of evidence supports the continued investigation of this compound as a therapeutic agent for a range of diseases driven by the CXCR1/2 signaling axis. The detailed protocols provided in this guide should aid in the design of future studies to further explore its therapeutic potential and to ensure the continued reproducibility of these promising preclinical findings.
References
- 1. A narrative review of chemokine receptors CXCR1 and CXCR2 and their role in acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Targeting CXCR1/CXCR2 receptor antagonism in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
Ladarixin and Dexamethasone: A Head-to-Head Comparison in Preclinical Models of Inflammation
For researchers and professionals in drug development, understanding the comparative efficacy of novel anti-inflammatory compounds against established standards is critical. This guide provides a detailed head-to-head comparison of Ladarixin, a first-in-class dual CXCR1/2 inhibitor, and Dexamethasone, a potent corticosteroid, in various preclinical models of inflammation. The data presented herein is collated from peer-reviewed studies, offering a quantitative analysis of their respective anti-inflammatory activities and highlighting their distinct mechanisms of action.
Executive Summary
This compound demonstrates comparable or, in some instances, superior efficacy to Dexamethasone in attenuating key inflammatory markers in models of allergic and neutrophilic airway inflammation. Notably, this compound exhibits significant anti-inflammatory effects in corticosteroid-resistant models, suggesting a potential therapeutic niche for this novel compound. While both drugs effectively reduce the influx of inflammatory cells and the production of pro-inflammatory cytokines, their underlying mechanisms are distinct. This compound acts by inhibiting the chemokine receptors CXCR1 and CXCR2, crucial for neutrophil migration, whereas Dexamethasone exerts its broad anti-inflammatory effects through the glucocorticoid receptor. This fundamental difference in their mode of action underpins the observed variations in their efficacy profiles, particularly in disease models characterized by neutrophilic inflammation.
Mechanism of Action
This compound: Targeting Neutrophil Chemotaxis
This compound is a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1] These receptors are primarily expressed on neutrophils and are activated by interleukin-8 (IL-8) and other related chemokines.[2] By blocking these receptors, this compound effectively inhibits the downstream signaling pathways that lead to neutrophil chemotaxis, activation, and degranulation, thereby preventing their accumulation at sites of inflammation.[1][3]
Dexamethasone: Broad Anti-inflammatory Effects via the Glucocorticoid Receptor
Dexamethasone, a synthetic glucocorticoid, diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).[4] This ligand-receptor complex then translocates to the nucleus, where it modulates gene expression in two primary ways: transactivation and transrepression. Through transactivation, it upregulates the expression of anti-inflammatory proteins. Conversely, through transrepression, it inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, leading to a broad suppression of the inflammatory response.
Head-to-Head Comparison in a Th2-Dominant Allergic Airway Inflammation Model
In a murine model of acute allergic airway inflammation induced by ovalbumin (OVA), both this compound and Dexamethasone demonstrated significant anti-inflammatory effects.
Quantitative Data Summary
| Parameter | Control (OVA) | This compound (10 mg/kg) | Dexamethasone (5 mg/kg) |
| Total Cells in BALF (x10⁴) | ~150 | ~75 | ~60 |
| Neutrophils in BALF (x10⁴) | ~40 | ~10 | ~5 |
| Eosinophils in BALF (x10⁴) | ~80 | ~50 | ~30 |
| CXCL1/KC in Lung (pg/mg protein) | ~3000 | ~1500 | ~1000 |
| CCL2/MCP-1 in Lung (pg/mg protein) | ~150 | ~75 | ~50 |
| CCL11/Eotaxin in Lung (pg/mg protein) | ~200 | ~100 | ~80 |
| IL-4 in Lung (pg/mg protein) | ~25 | ~15 | ~10 |
| IL-5 in Lung (pg/mg protein) | ~150 | ~75 | ~50 |
| IL-13 in Lung (pg/mg protein) | ~100 | ~50 | ~30 |
| Airway Hyperresponsiveness (ΔRl) | ~2.5 | ~1.5 | ~1.0 |
Data are approximated from graphical representations in Mattos et al., 2020. BALF: Bronchoalveolar Lavage Fluid; ΔRl: Change in Lung Resistance.
Performance in a Corticosteroid-Resistant Neutrophilic Asthma Model
A key differentiator for this compound is its efficacy in a model of corticosteroid-resistant neutrophilic asthma. In this model, Dexamethasone was largely ineffective at reducing neutrophilic inflammation and airway hyperresponsiveness. In contrast, this compound significantly reduced neutrophil numbers in the airways and improved lung function.
Quantitative Data Summary
| Parameter | Control (OVA + LPS) | Dexamethasone (5 mg/kg) | This compound (10 mg/kg) | This compound + Dexamethasone |
| Total Cells in BALF (x10⁴) | ~200 | ~180 | ~100 | ~90 |
| Neutrophils in BALF (x10⁴) | ~150 | ~140 | ~60 | ~50 |
| Airway Hyperresponsiveness (ΔRl) | ~3.0 | ~2.8 | ~1.8 | ~1.5 |
Data are approximated from graphical representations in Mattos et al., 2020. BALF: Bronchoalveolar Lavage Fluid; ΔRl: Change in Lung Resistance.
Experimental Protocols
Th2-Dominant Allergic Airway Inflammation Model
Detailed Methodology:
-
Sensitization: BALB/c mice are sensitized on days 0 and 7 with an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (Alum).
-
Challenge: From day 14 to day 20, mice are challenged daily with an aerosolized solution of 1% OVA for 30 minutes.
-
Treatment: this compound (10 mg/kg) is administered orally (p.o.) and Dexamethasone (5 mg/kg) is administered subcutaneously (s.c.) one hour prior to each OVA challenge.
-
Analysis: Twenty-four hours after the final challenge, various inflammatory parameters are assessed, including cell counts in bronchoalveolar lavage fluid (BALF), cytokine levels in lung homogenates, and airway hyperresponsiveness to methacholine.
Corticosteroid-Resistant Neutrophilic Asthma Model
Detailed Methodology:
-
Sensitization: Mice are sensitized as described in the Th2 model.
-
Challenge: From day 14 to 17, mice receive a daily intranasal (i.n.) challenge with a combination of OVA and Lipopolysaccharide (LPS) to induce a neutrophilic inflammatory response.
-
Treatment: Dosing and administration of this compound and Dexamethasone are performed as in the Th2 model, with an additional group receiving a combination of both drugs.
-
Analysis: Endpoints are assessed 24 hours after the final challenge, with a focus on neutrophilic inflammation in the BALF and airway hyperresponsiveness.
Conclusion
The preclinical data strongly suggest that this compound is a potent anti-inflammatory agent with a distinct mechanism of action compared to the broad-spectrum corticosteroid, Dexamethasone. Its efficacy in a corticosteroid-resistant model of neutrophilic asthma is particularly noteworthy and warrants further investigation. These findings position this compound as a promising therapeutic candidate for inflammatory conditions where neutrophils play a pathogenic role and where corticosteroid therapy may be inadequate. Researchers and drug development professionals should consider the unique profile of this compound when designing future studies for neutrophil-driven inflammatory diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | CXCR1 and CXCR2 Inhibition by this compound Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]
- 3. Immunology: Ovalbumin (OVA) Challenge | Taconic Biosciences [taconic.com]
- 4. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
Cross-Validation of Ladarixin's Mechanism of Action: A Comparative Guide for Researchers
An Objective Analysis Across Neutrophil, Melanoma, and Adipocyte Cell Lines
Ladarixin (LDX) is a potent, orally available, allosteric, and non-competitive dual antagonist of the chemokine receptors CXCR1 and CXCR2.[1] These receptors, and their associated ligands like CXCL8 (IL-8), are pivotal in mediating neutrophil-driven inflammation but also play significant roles in cancer progression and metabolic diseases. This guide provides a comparative analysis of this compound's mechanism of action, cross-validating its effects across different cell types, supported by experimental data from key preclinical studies.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the quantitative effects of this compound across various cell lines, highlighting its impact on cell migration, survival, and metabolic functions.
Table 1: Inhibition of Cell Migration by this compound
| Cell Type | Cell Line(s) | Assay Type | Key Finding | Concentration | Reference |
| Human Neutrophils | Primary Cells | Chemotaxis Assay | 50% inhibition (IC50) of migration towards CXCL8 | 0.7 nM | [2] |
| Human Melanoma | WM164, WM115, UM001 | Scratch Assay | ~10-fold inhibition of cell motility | Not specified | [2] |
Table 2: Induction of Apoptosis and Pathway Inhibition in Melanoma Cells by this compound
| Cell Line | Molecular Defect | Effect of this compound | Pathway(s) Inhibited | Reference |
| WM164 | BRAFV600E | Induction of Apoptosis | AKT, NF-κB | [2][3] |
| C8161 | BRAFG464E, KRASG12D | Induction of Apoptosis | AKT, NF-κB | |
| UM001 | GNAQQ209P | Induction of Apoptosis | AKT, NF-κB |
Table 3: Effects of this compound on 3T3-L1 Adipocyte Function under High Glucose (HG) Conditions
| Parameter | Experimental Condition | Effect of this compound (10 µM) | Quantitative Change | Reference |
| GLUT4 Levels | High Glucose (HG) | Reverted HG-induced decrease | ~1.5 to 2-fold increase vs. HG control | |
| Glucose Uptake | High Glucose (HG) | Counteracted HG-induced decrease | Restored uptake to near normal glucose levels | |
| p-AKT (Ser473) | HG + Inflammatory Stimulus | Increased phosphorylation | ~2-fold increase vs. stimulated control | |
| p-IRS-1 | HG + Inflammatory Stimulus | Increased phosphorylation | ~2.5-fold increase vs. stimulated control |
Visualizing the Mechanism: Signaling Pathways and Workflows
To elucidate the mechanisms described, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental procedures.
Caption: this compound's mechanism via CXCR1/2 inhibition.
Caption: Workflow for testing this compound's effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are adapted from standard procedures and reflect the methods used in the referenced studies.
Protocol 1: Cell Migration (Scratch/Wound Healing Assay)
This protocol is used to assess the effect of this compound on the migration and motility of adherent cells, such as melanoma cell lines.
Materials:
-
Adherent cells (e.g., WM164, WM115 melanoma cells)
-
Complete culture medium
-
Serum-free medium
-
This compound stock solution
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Phosphate-Buffered Saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
Monolayer Formation: Incubate the plate at 37°C and 5% CO₂ until cells are 90-100% confluent.
-
Scratch Creation: Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.
-
Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh, serum-free (or low-serum) medium containing either the desired concentration of this compound or a vehicle control (e.g., DMSO).
-
Image Acquisition (Time 0): Immediately place the plate on a microscope stage and capture images of the scratch in predefined locations for each well. This is the 0-hour time point.
-
Incubation: Return the plate to the incubator (37°C, 5% CO₂).
-
Final Image Acquisition: After a set time (e.g., 24 hours), capture images of the same predefined locations.
-
Analysis: Measure the width of the scratch at time 0 and the final time point. The percentage of wound closure can be calculated as: [1 - (Wound Width at T_final / Wound Width at T_0)] * 100 Alternatively, count the number of cells that have migrated into the scratched area.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)
This assay quantifies the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis following treatment with this compound.
Materials:
-
Suspension or adherent cells (e.g., melanoma cells)
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V conjugate, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in culture plates and allow them to adhere (if applicable). Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).
-
Cell Harvesting:
-
Adherent cells: Collect the culture supernatant (which contains floating apoptotic cells). Wash the adherent cells with PBS, then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the supernatant.
-
Suspension cells: Collect cells directly by centrifugation.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V.
-
Add 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot for Signaling Pathway Analysis (p-AKT, NF-κB)
This protocol is used to detect changes in the phosphorylation status of key signaling proteins like AKT and the degradation of IκB (an indicator of NF-κB activation) in response to this compound.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets on ice using RIPA buffer with inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the signal of the protein of interest to a loading control like β-actin. Compare the levels of phosphorylated protein to the total protein.
Conclusion
The cross-validation of this compound's activity demonstrates a consistent mechanism of action centered on the potent and specific inhibition of the CXCR1/2 receptors. In neutrophils, this leads to a direct and measurable blockade of inflammatory cell migration. In melanoma cells, this same receptor inhibition translates to anti-cancer effects by disrupting the pro-survival and pro-motility signals of the AKT and NF-κB pathways. Furthermore, in a metabolic context, this compound's action on these receptors in adipocytes can reverse key pathological changes associated with insulin resistance, such as impaired glucose uptake and dysregulated insulin signaling. This body of evidence underscores the therapeutic potential of targeting the CXCR1/2 axis with this compound across a range of diseases, from inflammation to oncology and metabolic disorders.
References
- 1. CXCR1/2 Inhibitor this compound Ameliorates the Insulin Resistance of 3T3-L1 Adipocytes by Inhibiting Inflammation and Improving Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ladarixin's Efficacy Across Diverse Cancer Cell Types
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ladarixin's Performance with Supporting Experimental Data.
This compound, a potent and orally bioavailable non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2, is emerging as a promising therapeutic agent in oncology.[1] Its mechanism of action, centered on disrupting the inflammatory tumor microenvironment and directly impacting cancer cell functions, has prompted investigations across various cancer types. This guide provides a comparative overview of this compound's effects on different cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways.
Comparative Efficacy of this compound on Cancer Cell Lines
The following table summarizes the quantitative effects of this compound on various cancer cell lines, providing a snapshot of its differential efficacy.
| Cancer Type | Cell Line(s) | Key Quantitative Effects | Direct Anti-proliferative IC50 | Citation(s) |
| Melanoma | WM164, WM115, UM001 | ~10-fold inhibition of cell migration. | Not Determined | [2] |
| C8161, WM873 | Partial inhibition of cell migration. | Not Determined | [2] | |
| All tested lines | Significant induction of apoptosis (quantitative data in detailed section). | Not Determined | [2] | |
| Pancreatic Cancer | Pancreatic Cancer-Derived Grafts (CDGs) | No significant effect on in vitro cell proliferation. | Not Determined | [3] |
| UC-LN1 | Limited direct antitumor efficacy. | ~40 µM | ||
| Triple-Negative Breast Cancer (TNBC) | Not Available | No direct studies on this compound available. Predecessor Reparixin shows promise in clinical trials. | Not Available | |
| Glioblastoma | Not Available | No direct studies on this compound available. The CXCR1/2 axis is a potential therapeutic target. | Not Available |
In-Depth Analysis by Cancer Type
Melanoma: A Multifaceted Attack on Tumor Progression
Preclinical studies on cutaneous and uveal melanoma cell lines reveal that this compound exerts a multi-pronged anti-tumor effect, impacting cell motility, survival, and the tumor microenvironment.
Key Findings:
-
Inhibition of Cell Motility: this compound significantly abrogates the motility of melanoma cells, with a more pronounced effect on cell lines exhibiting higher surface expression of CXCR1/2 and lower secretion of their ligands (e.g., WM164, WM115, UM001).
-
Induction of Apoptosis: Treatment with this compound leads to a significant increase in apoptosis in melanoma cells. This is mediated through the inhibition of the pro-survival AKT and NF-κB signaling pathways.
-
Tumor Microenvironment Modulation: In vivo studies have demonstrated that this compound polarizes intratumoral macrophages towards an anti-tumor M1 phenotype, inhibits angiogenesis, and disrupts melanoma self-renewal.
Signaling Pathway: this compound-induced Apoptosis in Melanoma
Caption: this compound inhibits CXCR1/2, leading to decreased AKT and NF-κB activity and subsequent apoptosis.
Pancreatic Cancer: Remodeling the Tumor Microenvironment for Immunotherapy
In pancreatic ductal adenocarcinoma (PDAC), this compound's primary impact appears to be on the tumor microenvironment rather than direct cytotoxicity to cancer cells.
Key Findings:
-
Immune Modulation: this compound has been shown to revert the polarization of pro-tumoral M2 macrophages to an anti-tumoral M1 phenotype.
-
Synergy with Immunotherapy: By creating a more immune-permissive microenvironment, this compound enhances the efficacy of anti-PD-1 immunotherapy, even in models resistant to immunotherapy alone.
-
Limited Direct Cytotoxicity: In vitro studies on pancreatic cancer cell lines, including cancer-derived grafts, have shown that this compound does not significantly inhibit cell proliferation. An IC50 value of approximately 40 µM for the UC-LN1 cell line further suggests limited direct anti-tumor efficacy.
Logical Workflow: this compound's Synergy with Anti-PD-1 in Pancreatic Cancer
Caption: this compound remodels the TME, enhancing the anti-tumor effects of immunotherapy.
Triple-Negative Breast Cancer (TNBC) and Glioblastoma: A Promising Avenue for CXCR1/2 Inhibition
While direct experimental data on this compound's effect on TNBC and glioblastoma cell lines are currently limited, the underlying biology of these cancers suggests that targeting the CXCR1/2 axis could be a viable therapeutic strategy.
Triple-Negative Breast Cancer (TNBC):
-
CXCR1/2 in TNBC: The CXCR1/2 axis is implicated in TNBC progression, metastasis, and resistance to chemotherapy. TNBC cells are known to secrete high levels of CXCR2 ligands.
-
Reparixin in TNBC: The predecessor to this compound, Reparixin, has shown promise in clinical trials for metastatic TNBC, suggesting that this class of drugs has potential in this hard-to-treat cancer.
-
Cancer Stem Cells: There is a potential link between CXCR1/2 expression and aldehyde dehydrogenase (ALDH) activity, a marker for breast cancer stem cells.
Glioblastoma:
-
CXCR1/2 in Glioblastoma: The IL-8/CXCR1/2 signaling pathway is known to promote glioblastoma cell proliferation, invasion, and vascular mimicry, which contributes to resistance to anti-angiogenic therapies.
Further preclinical studies are warranted to directly evaluate the efficacy of this compound in both TNBC and glioblastoma cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for key experiments used to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Compound Treatment: Treat cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Experimental Workflow: MTT Assay
Caption: A streamlined workflow for assessing cell viability using the MTT assay.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash cells with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
NF-κB Activation Assay (Western Blot for Nuclear Translocation)
This assay determines the activation of the NF-κB pathway by assessing the translocation of the p65 subunit to the nucleus.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound and then lyse them to separate cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the p65 subunit of NF-κB, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use loading controls for both nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative amount of p65 in the nuclear and cytoplasmic fractions.
Conclusion
This compound demonstrates significant and varied anti-tumor effects across different cancer cell types. In melanoma, it acts directly on cancer cells to inhibit motility and induce apoptosis. In pancreatic cancer, its primary strength lies in modulating the tumor microenvironment to enhance the efficacy of immunotherapy. While direct evidence in TNBC and glioblastoma is still forthcoming, the critical role of the CXCR1/2 axis in these aggressive cancers positions this compound as a highly promising candidate for further investigation. The provided data and protocols offer a solid foundation for researchers to build upon in the ongoing effort to translate the potential of this compound into effective cancer therapies.
References
- 1. Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmaletter.com [thepharmaletter.com]
- 3. CXCR1/2 dual-inhibitor this compound reduces tumour burden and promotes immunotherapy response in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Ladarixin with Other Therapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ladarixin, a potent and selective dual inhibitor of the chemokine receptors CXCR1 and CXCR2, is emerging as a promising candidate for combination therapies in oncology and autoimmune diseases. By targeting the CXCL8 (IL-8) signaling axis, this compound has the potential to modulate the tumor microenvironment and enhance the efficacy of other therapeutic agents. This guide provides an objective comparison of this compound's performance in combination with other treatments, supported by preclinical and clinical experimental data.
Preclinical Synergy of this compound with Anti-PD-1 Immunotherapy in Pancreatic Cancer
A pivotal preclinical study investigated the synergistic effects of this compound in combination with an anti-PD-1 antibody in mouse models of pancreatic ductal adenocarcinoma (PDAC), a notoriously difficult-to-treat cancer with a poor response to immunotherapy.[1][2][3]
Quantitative Data Summary
The combination of this compound and anti-PD-1 demonstrated a significant improvement in anti-tumor efficacy compared to either agent alone, particularly in an immunotherapy-resistant, non-immunogenic cancer model.
| Treatment Group | Median Survival (days) | p-value vs. Control | p-value vs. Anti-PD-1 | p-value vs. This compound |
| Control (Vehicle) | 49.5 | - | - | - |
| This compound | 74.5 | 0.044 | - | - |
| Anti-PD-1 | 57.0 | Not Significant | - | - |
| This compound + Anti-PD-1 | 150.0 | 0.0108 | 0.046 | 0.047 |
Table 1: Survival outcomes in a non-immunogenic pancreatic cancer mouse model treated with this compound and/or anti-PD-1 therapy. Data sourced from Piro G, et al. (2022).[3]
In a human immune system-reconstituted (HIR) mouse model bearing an immunogenic subtype of human PDAC, the combination therapy also resulted in a statistically significant reduction in tumor volume compared to the control and single-agent treatments.[1]
| Treatment Group | p-value vs. Control | p-value vs. This compound | p-value vs. Anti-PD-1 |
| This compound + Anti-PD-1 | 0.0098 | 0.002 | 0.036 |
Table 2: Statistical significance of tumor volume reduction in a HIR mouse model of pancreatic cancer. Data sourced from Piro G, et al. (2022).
Experimental Protocol: In Vivo Murine Pancreatic Cancer Synergy Study
Animal Models:
-
Syngeneic Model: Mouse PDAC-derived cells were engrafted into immunocompetent mice to establish tumors. Both high-immunogenic and non-immunogenic cell lines were used.
-
Human Immune-Reconstituted (HIR) Model: Patient-derived PDAC tumors were orthotopically transplanted into mice with a reconstituted human immune system (HuCD34-NSG-mice).
Treatment Regimen:
-
Mice were randomly assigned to four groups: vehicle control, this compound alone, anti-PD-1 alone, or the combination of this compound and anti-PD-1.
-
The specific dosages and administration schedules were optimized for the mouse models.
Outcome Assessment:
-
Tumor growth was monitored regularly, and tumor volume was calculated.
-
Overall survival was a primary endpoint.
-
The tumor microenvironment was analyzed to assess changes in immune cell infiltration and macrophage polarization.
Mechanism of Synergy: The synergistic effect of this compound and anti-PD-1 is attributed to the modulation of the tumor microenvironment. This compound, by inhibiting CXCR1/2, is believed to revert the polarization of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype. This shift creates a more immune-permissive environment, enhancing the efficacy of the anti-PD-1 checkpoint inhibitor.
Experimental Workflow: In Vivo Synergy Assessment
References
- 1. CXCR1/2 dual-inhibitor this compound reduces tumour burden and promotes immunotherapy response in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CXCR1/2 dual-inhibitor this compound reduces tumour burden and promotes immunotherapy response in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Independent validation of published research on Ladarixin
Ladarixin is an investigational oral small molecule drug that acts as a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1] These receptors are key mediators in the inflammatory response, and their inhibition is being explored as a therapeutic strategy in a range of diseases, most notably type 1 diabetes (T1D), as well as various cancers. This guide provides an objective comparison of this compound's performance with alternatives, supported by available experimental data from published research.
Mechanism of Action: CXCR1/2 Inhibition
This compound functions by blocking the signaling of CXCR1 and CXCR2, receptors for interleukin-8 (IL-8 or CXCL8) and other pro-inflammatory chemokines.[2] This blockade is intended to reduce the infiltration of neutrophils and other immune cells to sites of inflammation, thereby mitigating tissue damage.[2][3] In the context of type 1 diabetes, this mechanism is thought to protect the insulin-producing beta cells in the pancreas from autoimmune destruction.[2]
Below is a diagram illustrating the signaling pathway targeted by this compound.
Caption: CXCR1/2 Signaling Pathway Inhibition by this compound.
Comparative Efficacy: Clinical and Preclinical Data
The primary independent validation of this compound's efficacy comes from a Phase 2, multicenter, randomized, double-blind, placebo-controlled clinical trial (MEX0114, NCT02814838) in adult patients with new-onset type 1 diabetes.
This compound in New-Onset Type 1 Diabetes (MEX0114 Trial)
This study evaluated the ability of this compound (400 mg twice daily for three cycles of 14 days on/14 days off) to preserve beta-cell function compared to a placebo.
Table 1: Key Outcomes of the MEX0114 Phase 2 Trial
| Endpoint | This compound Group | Placebo Group | P-value | Citation |
| Primary Endpoint: Change in C-peptide AUC (0-120 min) at Week 13 | 0.003 ± 0.322 nmol/L | -0.144 ± 0.449 nmol/L | 0.122 | |
| Proportion of patients with HbA1c < 7.0% and daily insulin < 0.50 IU/kg at Week 26 | 76.6% | 45.8% | Not Reported | |
| Proportion of patients with HbA1c < 7.0% without severe hypoglycemic events at Week 26 | 81% | 54% | 0.024 | |
| Subgroup Analysis: C-peptide AUC at Week 26 (patients with baseline fasting C-peptide < median) | Statistically significant improvement | No significant change | 0.041 |
While the primary endpoint was not met, this compound showed a beneficial trend in key secondary endpoints, particularly in a subgroup of patients with more severe disease onset.
Preclinical In Vitro Potency
This compound has been compared to other CXCR1/2 inhibitors in preclinical studies, demonstrating high potency.
Table 2: In Vitro Potency (IC50) of CXCR1/2 Inhibitors
| Compound | Target | IC50 | Assay | Citation |
| This compound | CXCR1 | 0.9 nM | Chemotaxis Assay | |
| CXCR2 | 0.8 nM | Chemotaxis Assay | ||
| Human Neutrophil Migration to CXCL8 | 0.7 nM | Migration Assay | ||
| SCH-527123 | CXCR1 | 41 nM | Chemotaxis Assay | |
| CXCR2 | 3 nM | Chemotaxis Assay |
Experimental Protocols
Detailed methodologies are crucial for the independent validation of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
Mixed Meal Tolerance Test (MMTT)
The MMTT is a standardized test to assess residual beta-cell function by measuring C-peptide levels in response to a liquid meal.
-
Patient Preparation : Patients fast overnight. Long-acting insulin is withheld on the morning of the test, with specific washout periods for other insulin types.
-
Procedure : A baseline blood sample is taken. The patient then consumes a standardized liquid meal (e.g., Boost). Blood samples are collected at specified intervals (e.g., 15, 30, 60, 90, and 120 minutes) to measure C-peptide and glucose levels.
-
Data Analysis : The Area Under the Curve (AUC) for C-peptide is calculated using the trapezoidal rule to quantify the overall C-peptide response over the testing period.
Caption: Workflow for the Mixed Meal Tolerance Test (MMTT).
Neutrophil Migration (Chemotaxis) Assay
This in vitro assay is used to quantify the effect of a compound on the migration of neutrophils towards a chemoattractant, such as IL-8.
-
Cell Isolation : Neutrophils are isolated from whole blood, typically from healthy human donors.
-
Assay Setup : A Boyden chamber or Transwell® system with a porous membrane is used. The lower chamber contains the chemoattractant (e.g., IL-8), while isolated neutrophils, pre-treated with this compound or a control, are seeded in the upper chamber.
-
Incubation : The chamber is incubated to allow neutrophils to migrate through the pores towards the chemoattractant.
-
Quantification : The number of migrated cells in the lower chamber is quantified, often by measuring ATP levels using a luminescence-based assay.
Caption: Workflow for an in vitro Neutrolphil Migration Assay.
Safety and Tolerability
In the MEX0114 trial, this compound was generally well-tolerated. The most common adverse events reported in the this compound group were dyspepsia (16% vs. 0% in placebo) and headache (16% vs. 15.4% in placebo). No clinically relevant safety observations were detected between the two groups.
Conclusion
Independent validation of this compound's efficacy, primarily through a placebo-controlled Phase 2 clinical trial, suggests a potential, though not yet definitive, benefit in slowing the progression of new-onset type 1 diabetes, particularly in patients with a more aggressive disease course. Preclinical data firmly establishes its mechanism as a potent dual inhibitor of CXCR1 and CXCR2. Further larger-scale clinical trials are necessary to conclusively determine its therapeutic role and to provide more extensive comparative data against other potential treatments.
References
Comparative Efficacy of Ladarixin in New-Onset Type 1 Diabetes
A Comparative Guide to Ladarixin Clinical Trial Data
This guide provides a meta-analysis and comparison of clinical trial data for this compound, an investigational oral small-molecule drug. The focus is on its efficacy and safety profile, primarily in the context of type 1 diabetes (T1D). The information is intended for researchers, scientists, and drug development professionals to offer an objective overview supported by experimental data.
This compound has been evaluated in several clinical trials to determine its potential to preserve beta-cell function in patients with newly diagnosed T1D.[1][2][3] The primary measure of efficacy in these trials is the change in C-peptide levels, a marker of endogenous insulin production, often assessed using a mixed-meal tolerance test (MMTT).[4]
While a Phase 2 trial did not meet its primary endpoint of a statistically significant change in C-peptide area under the curve (AUC) at 13 weeks, it did show promising effects in secondary endpoints and specific patient subgroups.[5]
Table 1: Summary of Efficacy Endpoints from a Phase 2 Clinical Trial
| Endpoint | This compound (400 mg b.i.d.) | Placebo | p-value |
| Primary Endpoint | |||
| Mean change from baseline in C-peptide AUC (0-120 min) at Week 13 (nmol/L) | 0.003 ± 0.322 | -0.144 ± 0.449 | 0.122 |
| Secondary Endpoints | |||
| Patients with HbA1c < 7.0% without severe hypoglycemic events (SHE) at Week 26 | 81% | 54% | 0.024 |
| Patients with HbA1c < 7% and daily insulin < 0.50 IU/kg | 76.6% | 45.8% | 0.0095 |
| Subgroup Analysis (Fasting C-peptide < median at baseline) | |||
| MMTT AUC of C-peptide at Week 26 | Statistically significant improvement | - | 0.041 |
| Patients with HbA1c < 7% without SHE at Week 26 | 88.5% | 36.4% | 0.0074 |
Safety and Tolerability Profile
This compound has demonstrated a generally good safety profile in clinical trials and was well-tolerated by patients. The most frequently reported adverse events are summarized below.
Table 2: Common Adverse Events (Occurring in ≥10% of Patients)
| Adverse Event | This compound (n=50) | Placebo (n=26) |
| Dyspepsia | 16% | 0% |
| Headache | 16% | 15.4% |
Signaling Pathway of this compound
This compound is a non-competitive, dual allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. These receptors are activated by ligands such as CXCL8 (also known as IL-8), which are pro-inflammatory chemokines implicated in the autoimmune destruction of pancreatic β-cells in T1D. By blocking CXCR1/2, this compound prevents the recruitment of neutrophils and other immune cells to the pancreas, thereby reducing inflammation and preserving β-cell function. This inhibition has been shown to affect downstream signaling pathways, including AKT and NF-kB, which are involved in cell motility, apoptosis, and angiogenesis.
Caption: this compound's mechanism of action.
Experimental Protocols
The clinical trials for this compound in T1D have generally followed a multicenter, randomized, double-blind, placebo-controlled design.
Study Design:
-
Phase: Phase 2 and 3 trials have been conducted.
-
Randomization: Patients are typically randomized in a 2:1 ratio to receive either this compound or a placebo.
-
Blinding: The studies are double-blind, where neither the patient nor the investigator knows the assigned treatment.
-
Treatment Duration: Treatment periods can last up to 12 months, with some studies employing cyclical dosing (e.g., 14 days on, 14 days off).
-
Follow-up: Patients are followed for an extended period, up to 24 months, to assess long-term effects.
Patient Population:
-
Inclusion Criteria: The trials enroll adolescents and adults (typically aged 18-45) with recent-onset T1D (e.g., within 100-180 days of the first insulin administration). The presence of diabetes-related autoantibodies is also a requirement.
-
Key Baseline Assessment: A fasting C-peptide test is performed to measure residual pancreatic β-cell function.
Intervention:
-
Drug: this compound is administered orally in capsule form.
-
Dosage: The most commonly studied dosage is 400 mg taken twice daily (b.i.d.).
Endpoints:
-
Primary Endpoint: The primary outcome is typically the change from baseline in the C-peptide AUC in response to a 2-hour mixed-meal tolerance test at a specified time point (e.g., 13 weeks).
-
Secondary Endpoints: These include changes in C-peptide AUC at later time points, HbA1c levels, daily insulin requirements, and the frequency of severe hypoglycemic events.
Caption: Typical clinical trial workflow for this compound.
References
- 1. UCSD Diabetes Trial → Oral this compound in Recent Onset Type 1 Diabetes and a Low Residual β-cell Function [clinicaltrials.ucsd.edu]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. This compound, an inhibitor of the interleukin-8 receptors CXCR1 and CXCR2, in new-onset type 1 diabetes: A multicentre, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hcplive.com [hcplive.com]
Validating Ladarixin's In Vivo Engagement of CXCR1/2: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of biomarkers to validate the in vivo engagement of Ladarixin with its targets, the chemokine receptors CXCR1 and CXCR2. It compares this compound with other notable CXCR1/2 inhibitors, presenting available experimental data to inform preclinical and clinical research strategies. Detailed protocols for key validation assays are also provided to facilitate experimental design and execution.
Introduction to this compound and CXCR1/2 Inhibition
This compound is a potent, orally bioavailable, non-competitive allosteric inhibitor of both CXCR1 and CXCR2.[1] These receptors, primarily activated by interleukin-8 (IL-8 or CXCL8) and other ELR+ chemokines, are pivotal in mediating neutrophil recruitment and activation at sites of inflammation.[2][3] Dysregulation of the CXCL8-CXCR1/2 axis is implicated in a wide range of inflammatory diseases and cancer, making it a key therapeutic target.[4][5] Validating target engagement is a critical step in the clinical development of CXCR1/2 inhibitors like this compound to establish a clear relationship between drug exposure, pharmacodynamic response, and clinical outcome.
Comparative Analysis of CXCR1/2 Inhibitors
While direct head-to-head clinical studies comparing the pharmacodynamic effects of this compound with other CXCR1/2 inhibitors are limited, preclinical data provide valuable insights into their relative potencies. The following tables summarize key in vitro and in vivo parameters for this compound and other well-characterized CXCR1/2 antagonists.
Disclaimer: The data presented below are collated from various studies and may not be directly comparable due to differences in experimental conditions, assays, and cell systems used. This information should be used for guidance and to inform further experimental design.
Table 1: In Vitro Potency of CXCR1/2 Inhibitors
| Compound | Target(s) | Assay Type | IC50 (nM) | Reference(s) |
| This compound | CXCR1 / CXCR2 | Chemotaxis | 0.9 / 0.8 | |
| CXCR1 / CXCR2 | PMN Migration (to CXCL8) | 0.7 | ||
| Reparixin | CXCR1 / CXCR2 | Receptor Activation | 1 / 100 | |
| CXCR1 / CXCR2 | PMN Migration (to CXCL8/CXCL1) | 1 / 400 | ||
| Danirixin | CXCR2 (vs. CXCR1) | Competitive Binding | 12.5 (vs. 977) | |
| CXCR2 | Ca2+ Mobilization (KB) | 6.5 | ||
| SCH-527123 (Navarixin) | CXCR1 / CXCR2 | Chemotaxis | 36 / 2.6 | |
| CXCR1 / CXCR2 | Receptor Binding (Kd) | 41 / 0.2 (rodent) |
Table 2: In Vivo Efficacy of CXCR1/2 Inhibitors
| Compound | Model | Species | Endpoint | ED50 (mg/kg) | Reference(s) |
| This compound | Melanoma Xenograft | Mouse | Inhibition of PMN infiltration | Not explicitly quantified | |
| Airway Inflammation | Mouse | Reduction of neutrophilic influx | Not explicitly quantified | ||
| Reparixin | Spinal Cord Injury | Rat | Improved hind limb function | 15 (i.p.), 10 (s.c. infusion) | |
| Acute Lung Injury | Mouse | ~50% reduction in neutrophil recruitment | 15 | ||
| Danirixin | LPS-induced Lung Neutrophilia | Rat | Inhibition of neutrophil influx | 1.4 | |
| Ozone-induced Lung Neutrophilia | Rat | Inhibition of neutrophil influx | 16 | ||
| SCH-527123 (Navarixin) | LPS-induced Lung Neutrophilia | Mouse | Inhibition of pulmonary neutrophilia | 1.2 | |
| LPS-induced Lung Neutrophilia | Rat | Inhibition of pulmonary neutrophilia | 1.8 |
Key Biomarkers for Target Engagement
The engagement of this compound with CXCR1/2 can be validated by measuring its impact on downstream signaling pathways, cellular functions, and related physiological responses.
Downstream Signaling Pathways
Activation of CXCR1/2 triggers several intracellular signaling cascades, most notably the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. Inhibition of these pathways serves as a direct pharmacodynamic biomarker of target engagement.
-
Phosphorylated ERK (p-ERK) and Akt (p-Akt): A reduction in the levels of p-ERK and p-Akt in response to CXCL8 or other relevant chemokines is a strong indicator of CXCR1/2 inhibition. These can be measured in peripheral blood mononuclear cells (PBMCs), isolated neutrophils, or tissue biopsies.
Neutrophil Function and Migration
As the primary function of CXCR1/2 on neutrophils is to mediate chemotaxis and activation, assays measuring these functions are crucial in vivo biomarkers.
-
Neutrophil Chemotaxis/Migration: Inhibition of neutrophil migration towards a CXCL8 gradient can be assessed both in vitro using Boyden chambers or Transwell assays, and in vivo using models like the air pouch model.
-
Neutrophil Infiltration in Tissue: In disease-specific animal models, a reduction in the number of neutrophils infiltrating inflamed tissues following this compound treatment is a key indicator of efficacy. This can be quantified by immunohistochemistry or flow cytometry of tissue digests.
-
Neutrophil Activation Markers: CXCR1/2 engagement leads to neutrophil degranulation and upregulation of surface markers like CD11b. A reduction in these markers can be measured by flow cytometry.
Receptor Occupancy
Receptor occupancy (RO) assays directly measure the binding of a drug to its target on the cell surface. This is a powerful pharmacodynamic biomarker to establish a direct link between drug concentration and target engagement.
-
Flow Cytometry-Based RO: This assay can determine the percentage of CXCR1 and CXCR2 receptors on circulating neutrophils that are occupied by this compound at various time points after dosing.
Ligand and Soluble Biomarker Levels
-
CXCL8 (IL-8) Levels: While this compound is a non-competitive inhibitor and does not block ligand binding, changes in CXCL8 levels in plasma or at the site of inflammation may occur as a downstream consequence of modifying the inflammatory milieu. These can be measured by ELISA.
Experimental Protocols
In Vivo Neutrophil Migration: Murine Air Pouch Model
This model creates a subcutaneous cavity to study local inflammation and leukocyte migration.
Protocol:
-
Pouch Formation: Anesthetize mice and inject 3 mL of sterile air subcutaneously on the back on day 0.
-
Pouch Maintenance: On day 3, inject another 3 mL of sterile air into the existing pouch.
-
Treatment and Induction of Inflammation: On day 6, administer this compound or vehicle control (e.g., intraperitoneally). After the appropriate pre-treatment time, inject 1 mL of an inflammatory stimulus (e.g., 1 µg/mL LPS) into the air pouch.
-
Exudate Collection: After a set time (e.g., 4-6 hours), euthanize the mice and lavage the pouch with sterile PBS.
-
Cell Quantification: Centrifuge the lavage fluid to pellet the cells. Resuspend the cells and count the total number of leukocytes. Perform a differential cell count to determine the number of neutrophils, typically using flow cytometry with neutrophil-specific markers (e.g., Ly6G).
Western Blot for p-ERK and Total ERK
This protocol details the measurement of ERK phosphorylation in tissue or cell lysates.
Protocol:
-
Sample Preparation: Homogenize tissue samples or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for p-ERK (e.g., rabbit anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.
-
Densitometry: Quantify the band intensities for p-ERK and total ERK. The ratio of p-ERK to total ERK is used for comparison across samples.
Flow Cytometry for CXCR1/2 Receptor Occupancy
This assay quantifies the percentage of CXCR1/2 bound by this compound on the surface of neutrophils.
Protocol:
-
Blood Collection: Collect whole blood samples from subjects at pre-dose and various time points post-dose into sodium heparin tubes.
-
Staining:
-
Total Receptor: In one tube, add a fluorescently labeled non-competing anti-CXCR1 or anti-CXCR2 antibody that binds to an epitope distinct from the this compound binding site.
-
Free Receptor: In a separate tube, add a fluorescently labeled competing anti-CXCR1 or anti-CXCR2 antibody that binds to the same or an overlapping epitope as this compound.
-
Include antibodies for neutrophil identification (e.g., anti-CD16, anti-CD66b).
-
-
Incubation: Incubate the samples in the dark at 4°C for 30-60 minutes.
-
Red Blood Cell Lysis: Lyse red blood cells using a commercial lysis buffer.
-
Washing: Wash the remaining cells with FACS buffer (PBS with BSA and sodium azide).
-
Acquisition: Acquire the samples on a flow cytometer.
-
Analysis:
-
Gate on the neutrophil population.
-
Determine the mean fluorescence intensity (MFI) for the total receptor and free receptor staining.
-
Calculate the percent receptor occupancy (%RO) using the formula: %RO = (1 - (MFI of free receptor at post-dose / MFI of free receptor at pre-dose)) x 100
-
Conclusion
A robust biomarker strategy is essential for the successful development of this compound. By employing a combination of pharmacodynamic assays that measure downstream signaling, neutrophil function, and direct receptor occupancy, researchers can effectively validate target engagement in vivo. The comparative data and detailed protocols provided in this guide serve as a valuable resource for designing and executing studies to characterize the in vivo activity of this compound and differentiate it from other CXCR1/2 inhibitors. While direct comparative clinical data remains a gap, the preclinical evidence strongly supports the use of these biomarkers to guide the clinical development of this compound and other molecules in its class.
References
- 1. This compound, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCR1 and CXCR2 Inhibition by this compound Improves Neutrophil-Dependent Airway Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of the interleukin‐8 receptors CXCR1 and CXCR2, in new‐onset type 1 diabetes: A multicentre, randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Reparixin used for? [synapse.patsnap.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ladarixin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Ladarixin, an orally active, dual CXCR1 and CXCR2 antagonist.[1][2] Adherence to these protocols is crucial for minimizing risks and maintaining compliance with regulatory standards.
This compound: Key Chemical and Physical Properties
A thorough understanding of a compound's properties is the foundation of safe handling and disposal. The following table summarizes the key quantitative data for this compound and its sodium salt form.
| Property | Value (this compound) | Value (this compound Sodium) | Source(s) |
| Molecular Formula | C₁₁H₁₂F₃NO₆S₂ | C₁₁H₁₁F₃NNaO₆S₂ | [3] |
| Molecular Weight | 375.34 g/mol | 397.32 g/mol | [1][4] |
| CAS Number | Not specified | 865625-56-5 | |
| Appearance | Solid | Solid | |
| Solubility | DMSO: 75 mg/mL | Not specified | |
| Ethanol: 75 mg/mL | |||
| Water: Insoluble | |||
| Storage Temperature | 4°C (sealed) | 4°C (sealed, away from moisture) | |
| In-Solvent Storage | -80°C (6 months); -20°C (1 month) | -80°C (6 months); -20°C (1 month) |
Hazard Profile and Safety Precautions
According to the Safety Data Sheet (SDS) for this compound sodium, the compound is not classified as a hazardous substance or mixture. However, standard laboratory safety protocols should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat when handling the compound. Although not classified as hazardous, improper disposal can still pose environmental risks.
Step-by-Step Disposal Procedures for this compound
The primary directive for the disposal of any pharmaceutical compound is to adhere to local, state, and federal regulations. The following procedures provide a clear, operational workflow for the proper disposal of this compound waste in a laboratory setting.
Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired pure compounds, and contaminated materials (e.g., weigh boats, contaminated gloves, and bench paper) in a designated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material, be sealable, and stored in a designated hazardous waste accumulation area.
-
-
Liquid Waste (Solutions):
-
Solutions containing this compound should not be disposed of down the drain.
-
Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Given its insolubility in water, special attention should be paid to solutions made with solvents like DMSO or ethanol.
-
Decontamination of Glassware and Equipment
-
Rinse all glassware and equipment that has come into contact with this compound.
-
The initial rinse, particularly from more concentrated solutions, should be collected and disposed of as hazardous liquid waste. For highly concentrated solutions, it is recommended to collect the first three rinses.
-
Subsequent rinses of glassware with water and a suitable detergent can typically be performed, with the rinse water being disposed of according to institutional guidelines.
Handling Spills
In the event of a spill, the following steps should be taken:
-
Ensure the area is well-ventilated.
-
Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Absorb liquid spills with an inert, finely-powdered material such as diatomite or universal binders.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.
-
Decontaminate the spill surface by scrubbing with alcohol, and dispose of the cleaning materials as hazardous waste.
Final Disposal
-
All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure all waste containers are properly labeled with the contents and associated hazards before collection.
Experimental Protocols
In Vivo Solution Preparation
For animal studies, a common protocol for preparing a this compound solution involves the following steps:
-
Add 50 µL of a 75 mg/mL stock solution of this compound in DMSO to 400 µL of PEG300.
-
Mix the solution thoroughly until it is clear.
-
Add 50 µL of Tween80 to the mixture and mix again until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
This mixed solution should be used immediately for optimal results.
Visualizing this compound's Mechanism of Action
This compound is an allosteric, non-competitive antagonist of the CXCR1 and CXCR2 receptors. These receptors are activated by chemokines, primarily CXCL8 (also known as Interleukin-8 or IL-8), leading to neutrophil recruitment and activation, a key process in inflammation. By blocking these receptors, this compound inhibits downstream signaling pathways, thereby reducing the inflammatory response.
Caption: Mechanism of this compound as a CXCR1/2 antagonist.
References
Personal protective equipment for handling Ladarixin
This guide provides immediate, essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Ladarixin. The following procedural guidance is designed to ensure safe laboratory practices.
This compound is an investigational, dual, non-competitive, allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2] While a supplier Safety Data Sheet (SDS) classifies this compound sodium as not a hazardous substance or mixture, it is crucial to handle all investigational compounds with a high degree of caution, as the full toxicological profile may not be known.[3] Adherence to standard laboratory safety protocols is mandatory to minimize any potential risk.
Personal Protective Equipment (PPE)
A risk assessment should precede any handling of this compound to ensure appropriate PPE is selected. The following table summarizes the recommended PPE based on the Safety Data Sheet and general laboratory best practices for handling chemical compounds.[3]
| Body Part | PPE Requirement | Specifications & Rationale |
| Hands | Protective Gloves | Wear standard laboratory gloves (e.g., nitrile). Change gloves immediately if contaminated. |
| Eyes/Face | Safety Goggles | Use safety goggles with side-shields to protect against splashes or dust.[3] |
| Body | Impervious Clothing | A standard laboratory coat is required to protect skin and clothing. |
| Respiratory | Suitable Respirator | A respirator should be used when handling the powder form outside of a certified chemical fume hood or to prevent inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
This protocol provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
1. Preparation and Planning:
-
Review Documentation: Before beginning work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Designated Area: Conduct all handling procedures in a designated area, such as a chemical fume hood, to minimize exposure. Ensure the area is clean and uncluttered.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
-
Gather Materials: Assemble all necessary equipment, including PPE, spatulas, weighing paper, containers, and solvents before handling the compound.
2. Handling Solid this compound (Powder):
-
Work within a Fume Hood: All weighing and transfers of solid this compound should be performed in a chemical fume hood to control dust.
-
Avoid Aerosol Formation: Handle the powder gently to avoid creating dust.
-
Portioning: Use a clean spatula to carefully transfer the desired amount of this compound onto weighing paper or into a container.
-
Container Sealing: Immediately after use, tightly seal the primary container of this compound.
3. Solution Preparation:
-
Solvent Addition: When preparing solutions, slowly add the solvent to the solid this compound to minimize splashing and aerosol generation.
-
Labeling: Clearly label the container with the compound name (this compound), concentration, solvent, date, and your initials.
4. Decontamination and Cleanup:
-
Surface Cleaning: After handling is complete, decontaminate all work surfaces and equipment by wiping them down with a suitable solvent (e.g., alcohol) followed by a cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves, gown, then eye protection).
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves and exiting the laboratory.
Experimental Workflow for Handling this compound
Caption: General laboratory workflow for safely handling this compound.
Disposal Plan
Even though this compound is not classified as hazardous, waste should be managed responsibly to minimize environmental impact. Always segregate non-hazardous waste from hazardous waste to ensure proper disposal streams.
1. Solid Waste:
-
Contaminated Materials: Used gloves, weighing papers, and other contaminated disposable materials should be collected in a designated, sealed plastic bag.
-
Disposal: This bag can typically be disposed of in the regular laboratory trash, but institutional policies should be followed. Do not place chemical waste in common area trash cans where it could be handled by custodial staff.
2. Liquid Waste:
-
Aqueous Solutions: Depending on local regulations and institutional policies, small quantities of non-hazardous aqueous solutions may be permissible for drain disposal with copious amounts of water. However, it is best practice to consult with your institution's Environmental Health & Safety (EHS) office first.
-
Solvent-Based Solutions: Solutions of this compound in organic solvents should be collected in a clearly labeled, sealed waste container for chemical waste pickup by your institution's EHS office.
3. Empty Containers:
-
Decontamination: The original this compound container should be emptied as much as possible.
-
Label Defacing: Before disposal, deface or remove the label to prevent confusion.
-
Disposal: The empty, defaced container can typically be disposed of in the regular trash or glass recycling, in accordance with institutional guidelines.
Emergency First Aid Measures
In case of accidental exposure, follow these first aid procedures as outlined in the Safety Data Sheet:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide assistance and seek medical attention.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
